Ropivacaine-d7 Hydrochloride
Description
Properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1/i1D3,4D2,11D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSIBYYUOEUSV-JRDUKJLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676136 | |
| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-(~2~H_7_)propylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217667-10-1 | |
| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-(~2~H_7_)propylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Ropivacaine-d7 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropivacaine-d7 Hydrochloride is the deuterated analog of Ropivacaine Hydrochloride, a widely used long-acting local anesthetic of the amide type. The strategic replacement of seven hydrogen atoms with deuterium in the propyl group of the ropivacaine molecule renders it an invaluable tool in analytical and research settings, particularly as an internal standard for pharmacokinetic and bioanalytical studies.[1][2] Its increased molecular weight, while maintaining nearly identical chemical properties to the parent drug, allows for clear differentiation in mass spectrometry-based assays, ensuring accurate quantification of ropivacaine in biological matrices.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with insights into its analytical applications and characterization.
Chemical Identity and Structure
This compound is the hydrochloride salt of the S-enantiomer of N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide.[1] The deuteration occurs on the propyl group attached to the piperidine ring.
Molecular Structure:
Sources
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Ropivacaine-d7
Foreword: The Analytical Imperative for Isotopic Labeling
In the landscape of modern drug development and clinical pharmacokinetics, precision and accuracy are not merely goals; they are prerequisites for regulatory approval and patient safety. Quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), forms the bedrock of our understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The integrity of this data is critically dependent on the use of an appropriate internal standard (IS) to correct for variability inherent in the analytical process, from sample extraction to instrumental analysis.[2][3]
Stable isotope-labeled internal standards (SIL-IS) are universally recognized as the gold standard for this purpose.[4][5] A deuterated analog, such as Ropivacaine-d7, is nearly chemically and physically identical to the analyte, Ropivacaine.[6] This ensures it co-elutes during chromatography and experiences the same ionization efficiencies and matrix effects in the mass spectrometer, providing the most accurate normalization and yielding robust, reliable data.[2][5][7][8] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of Ropivacaine-d7, designed for researchers and drug development professionals who demand the highest caliber of analytical rigor.
Section 1: Strategic Approach to Ropivacaine-d7 Synthesis
The core structure of Ropivacaine is an amide linkage between an N-propylated pipecolic acid moiety and a 2,6-dimethylaniline (2,6-xylidide) headgroup. The designation "-d7" specifies the incorporation of seven deuterium atoms. The most strategic and synthetically efficient location for this labeling is the N-propyl group. This choice is deliberate:
-
Metabolic Stability: The N-dealkylation of Ropivacaine is a known metabolic pathway mediated by the CYP3A4 enzyme.[9][10][11] While placing deuterium on the propyl group can introduce a kinetic isotope effect (KIE) that might slightly alter its metabolism, this is often acceptable for an internal standard.[12] More importantly, the C-D bonds are stronger than C-H bonds, preventing back-exchange of the label, which can occur with deuterium placed on more acidic protons.[12]
-
Synthetic Accessibility: Commercially available 1-bromopropane-d7 serves as a readily available, fully labeled starting material. This "late-stage" labeling approach, where the isotopic tag is introduced in the final step, is highly efficient, minimizing the cost and complexity of the overall synthesis.[1]
-
Mass Shift: A +7 mass unit shift provides a clear, unambiguous separation from the non-labeled analyte's isotopic cluster in the mass spectrometer, preventing cross-contribution and ensuring accurate quantification.[6][13]
Our retrosynthetic strategy, therefore, involves two key stages: first, the synthesis of the non-labeled core intermediate, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, followed by its N-alkylation using 1-bromopropane-d7.
Caption: Reaction scheme for the formation of the amide intermediate.
This reaction is robust, with reported yields often exceeding 90%. [14]The primary challenge is ensuring the reaction goes to completion and effectively removing any excess reagents and byproducts, such as HCl, which is typically quenched with a mild base during workup.
Section 3: Isotopic Labeling via N-Alkylation
This is the final and critical labeling step. The secondary amine of the piperidine ring in the intermediate is alkylated using 1-bromopropane-d7. This is a classic SN2 (bimolecular nucleophilic substitution) reaction.
The choice of base and solvent is pivotal for success. A moderately strong, non-nucleophilic base, such as potassium carbonate (K₂CO₃), is required to deprotonate the secondary amine, increasing its nucleophilicity to attack the electrophilic carbon of the 1-bromopropane-d7. [15]A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can solvate the cation (K⁺) while not interfering with the nucleophile, thereby accelerating the SN2 reaction.
Caption: The final isotopic labeling step via N-alkylation.
Driving the reaction to completion is essential for maximizing yield and simplifying purification. Using a slight excess of the deuterated alkylating agent can achieve this, though this must be balanced against the cost of the labeled reagent. The crude product is typically purified via crystallization or column chromatography to remove unreacted starting material and inorganic salts.
Section 4: Quantitative Data and Material Specifications
Effective synthesis requires careful management of stoichiometry and an understanding of expected outcomes.
Table 1: Key Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Role |
|---|---|---|---|
| (S)-Pipecolic Acid | C₆H₁₁NO₂ | 129.16 | Chiral Backbone |
| Thionyl Chloride | SOCl₂ | 118.97 | Activating Agent |
| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | Amide Headgroup |
| 1-Bromopropane-d7 | C₃D₇Br | 130.03 | Deuterated Alkylating Agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| N,N-Dimethylformamide (DMF)| C₃H₇NO | 73.09 | Solvent |
Table 2: Target Specifications for Ropivacaine-d7
| Parameter | Target Specification | Method | Justification |
|---|---|---|---|
| Chemical Purity | > 99.0% | HPLC-UV | Ensures analytical accuracy by minimizing interference from impurities. [16] |
| Isotopic Purity | ≥ 98% | LC-MS | Confirms the high enrichment of the deuterated species, preventing signal overlap with the analyte. [16] |
| Mass Verification | M+H⁺ = 282.3 | LC-MS | Confirms the correct mass corresponding to the deuterated structure. |
| Step 1 Yield | 85-95% | Gravimetric | Based on typical literature values for this amidation. [14] |
| Step 2 Yield | 90-98% | Gravimetric | Based on typical literature values for this N-alkylation. [17]|
Section 5: Detailed Experimental Protocols
These protocols are designed to be self-validating, with checkpoints to ensure the reaction is proceeding as expected before moving to the next stage.
Protocol 5.1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
-
Reaction Setup: To an oven-dried 500 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add (S)-pipecolic acid (10.0 g, 77.4 mmol). [18][19]2. Solvent Addition: Add anhydrous dichloromethane (DCM, 200 mL). Cool the suspension to 0 °C in an ice-water bath.
-
Activation: Slowly add thionyl chloride (6.7 mL, 92.9 mmol, 1.2 equiv) dropwise over 20 minutes. Causality: This exothermic reaction generates HCl and SO₂ gas; slow addition is critical for temperature control. The mixture will become a clear solution.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) for 3 hours. Monitor reaction completion by TLC (thin-layer chromatography).
-
Reagent Removal: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess DCM and thionyl chloride, yielding the crude (S)-pipecoloyl chloride hydrochloride as an oil.
-
Amide Coupling: Re-dissolve the crude acid chloride in 150 mL of fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve 2,6-dimethylaniline (10.4 g, 85.1 mmol, 1.1 equiv) and triethylamine (23.6 mL, 160 mmol, 2.1 equiv) in 50 mL of anhydrous DCM. Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Addition: Add the aniline solution dropwise to the acid chloride solution at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup and Quenching: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.
-
Purification: Recrystallize the solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide intermediate as a white solid. Dry under vacuum. Expect a yield of 16-18 g (85-95%).
Protocol 5.2: Synthesis of Ropivacaine-d7 (N-Alkylation)
-
Reaction Setup: To an oven-dried 250 mL round-bottomed flask under a nitrogen atmosphere, add the amide intermediate from Protocol 5.1 (10.0 g, 43.0 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (8.9 g, 64.5 mmol, 1.5 equiv) and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Alkylation: Add 1-bromopropane-d7 (4.7 mL, 47.3 mmol, 1.1 equiv) via syringe.
-
Reaction: Heat the mixture to 70 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Quenching: Cool the reaction to room temperature and pour it into 300 mL of ice-cold water. A white solid should precipitate. Causality: Ropivacaine base is poorly soluble in water, allowing for precipitation and separation from the water-soluble DMF and inorganic salts.
-
Isolation: Stir the suspension for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL).
-
Purification: Dry the crude solid in a vacuum oven at 40 °C. The product can be further purified by recrystallization from a solvent like isopropanol or diisopropyl ether to achieve >99% chemical purity. [17]8. Final Product: Dry the purified white solid under high vacuum to yield Ropivacaine-d7. Expect a yield of 11.5-12.0 g (92-97%).
Section 6: Analytical Characterization and Validation
Final validation of the synthesized Ropivacaine-d7 is non-negotiable.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final compound. A gradient method with UV detection (e.g., at 220 nm) should demonstrate a single major peak with an area percentage >99.0%.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight and isotopic enrichment. High-resolution mass spectrometry (HRMS) should confirm the exact mass of the protonated molecule [M+H]⁺ at m/z 282.28, consistent with the formula C₁₇H₁₉D₇N₂O. Analysis of the isotopic cluster will be used to calculate the isotopic purity, which must be ≥98%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and, crucially, to demonstrate the absence of signals in the propyl region, confirming successful deuteration. ¹³C NMR will show the characteristic peaks for the carbon backbone.
Conclusion
The synthesis of Ropivacaine-d7 via late-stage N-alkylation of a pre-formed amide intermediate represents a robust, efficient, and strategically sound approach for producing a high-quality internal standard. By adhering to the detailed protocols and understanding the chemical causality behind each step, researchers and drug development professionals can confidently produce the analytical tools necessary for generating the precise and reliable bioanalytical data that underpins modern pharmaceutical science. The use of this well-characterized SIL-IS is a critical component in ensuring the integrity of pharmacokinetic and metabolic studies.
References
- A Comparative Guide to Analytical Method Validation with Deuterated Internal Standards. (n.d.). Benchchem.
- Maeda, H., et al. (n.d.). Efficient and Selective Pt/C-Catalyzed H–D Exchange Reaction of Aromatic Rings. Source not specified.
- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
- A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards. (n.d.). Benchchem.
- Synthesis and Application of Ropivacaine. (2022, November 8). ChemicalBook.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). Source not specified.
- A Protocol for the Ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII. (2019, August 27). Organic Letters - ACS Publications.
- Metabolism and Excretion of Ropivacaine in Humans. (n.d.). PubMed.
- Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. (2021, June 14). PMC - NIH.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Source not specified.
- Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. (2000, May-Jun). PubMed.
- The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.
- Arenium Acid Catalyzed Deuteration of Aromatic Hydrocarbons. (2012, November 19). ACS Publications.
- Ropivacaine synthesis. (n.d.). ChemicalBook.
- Method for deuteration of an aromatic ring. (n.d.). Google Patents.
- ROPIVACAINE. (2021, October 28). New Drug Approvals.
- Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc..
- Method for preparing ropivacaine. (n.d.). Google Patents.
- The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. (n.d.). MDPI.
- Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry. (n.d.). PubMed.
- An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. (n.d.). Semantic Scholar.
- Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. (n.d.). MDPI.
- Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. (n.d.). Organic Syntheses Procedure.
- LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. (n.d.). Frontiers.
- (PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. (n.d.). ResearchGate.
- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub.
- Procedure. (n.d.). Organic Syntheses Procedure.
- An In-depth Technical Guide to Isotopic Labeling with Deuterium for Researchers, Scientists, and Drug Development Professionals. (n.d.). Benchchem.
Sources
- 1. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Application of Deuterium-Labeled Ropivacaine in Preclinical and Clinical Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies, providing unparalleled precision and accuracy. Deuterium-labeled compounds, in particular, have become the gold standard for use as internal standards in quantitative bioanalysis by mass spectrometry.[1] This guide provides an in-depth technical overview of deuterium-labeled ropivacaine (specifically ropivacaine-d7), a critical tool for researchers in pharmacology, anesthesiology, and drug development. We will explore the rationale behind its use, its synthesis and characterization, and provide detailed, field-proven protocols for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Furthermore, this guide will delve into its role in elucidating the metabolic fate and pharmacokinetic profile of ropivacaine, offering a comprehensive resource for professionals seeking to leverage this technology for robust and reliable data generation.
The Rationale for Deuterium Labeling in Ropivacaine Research
Isotopic labeling is a technique used to track a molecule through a biological or chemical system by replacing one or more of its atoms with an isotope.[2][3] For quantitative bioanalysis, stable (non-radioactive) isotopes are preferred.[4] Deuterium (²H or D), a stable isotope of hydrogen, is an ideal choice for labeling drug molecules for several reasons:
-
Chemical Equivalence: Deuterium substitution results in a molecule that is, for most practical purposes, chemically identical to the parent drug.[1] This means it exhibits nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies in a mass spectrometer.[5]
-
Mass Differentiation: The mass difference between hydrogen (1.008 amu) and deuterium (2.014 amu) is easily resolved by modern mass spectrometers, allowing the labeled and unlabeled compounds to be distinguished and measured independently.[6]
-
Improved Accuracy and Precision: When used as an internal standard in a technique known as Stable Isotope Dilution (SID), a deuterated analog can accurately correct for variations that occur during sample processing, injection, and ionization, significantly reducing analytical error.[7][8] This compensation for matrix effects and sample loss is a key advantage that makes deuterated standards indispensable for generating high-quality, reproducible data.[1]
Ropivacaine, a long-acting amide local anesthetic, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2 and CYP3A4).[9][10][11] Accurate quantification of ropivacaine and its metabolites in biological matrices like plasma and urine is crucial for pharmacokinetic studies, dose-finding, and understanding drug-drug interactions.[9][12] Ropivacaine-d7, where the seven hydrogen atoms on the N-propyl group are replaced with deuterium, serves as the ideal internal standard for these demanding analytical tasks.[13][14]
Synthesis and Characterization of Ropivacaine-d7
The synthesis of ropivacaine typically involves the amidation of L-pipecolic acid with 2,6-dimethylaniline, followed by N-alkylation.[15][16] For the deuterated analog, this final step is modified by using a deuterated alkylating agent.
Synthetic Pathway: The most common approach for synthesizing ropivacaine-d7 is the reaction of (S)-pipecolic acid 2,6-xylidide with deuterated 1-bromopropane (1-bromopropane-d7).[14][16] This introduces the stable isotope label at a position that is not typically susceptible to metabolic cleavage or chemical exchange, ensuring the label's stability throughout the analytical process.
Characterization: Confirmation of the structure and isotopic purity of the synthesized ropivacaine-d7 is critical. This is achieved through a combination of analytical techniques:
-
Mass Spectrometry (MS): ESI-MS analysis will show a molecular ion peak at an m/z value that is 7 units higher than that of unlabeled ropivacaine, confirming the incorporation of seven deuterium atoms.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a complete absence of signals corresponding to the N-propyl group, providing strong evidence of successful deuteration.[17]
-
²H NMR: The deuterium NMR spectrum will show signals specifically in the region corresponding to the propyl group, confirming the location of the label.[18]
-
| Property | Ropivacaine | Ropivacaine-d7 |
| Chemical Formula | C₁₇H₂₆N₂O | C₁₇H₁₉D₇N₂O |
| Molecular Weight (Base) | 274.41 g/mol | 281.45 g/mol |
| Monoisotopic Mass (Base) | 274.2045 u | 281.2483 u |
| Typical Form | Hydrochloride Salt | Hydrochloride Salt[19] |
| CAS Number (HCl Salt) | 132112-35-7 | 1217667-10-1[19] |
Core Application: Quantitative Bioanalysis via LC-MS/MS
The primary application of deuterium-labeled ropivacaine is as an internal standard (IS) for the accurate quantification of ropivacaine in biological matrices.[9][13] The following section provides a comprehensive, self-validating protocol for this purpose.
Detailed Experimental Protocol: Quantification of Ropivacaine in Human Plasma
This protocol is designed to be compliant with FDA and EMA bioanalytical validation guidelines.[12]
A. Reagents and Solutions
-
Ropivacaine HCl & Ropivacaine-d7 HCl: Certified reference standards.
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of ropivacaine and ropivacaine-d7 in methanol or water.[14] Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the ropivacaine stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of ropivacaine-d7 (e.g., 0.5 µg/mL) in acetonitrile for spiking.[13]
-
Biological Matrix: Pooled, blank human plasma (K₂EDTA).
-
Precipitation Solvent: Acetonitrile, LC-MS grade.
B. Preparation of Calibration Curve and Quality Control (QC) Samples
-
Spike blank plasma with the ropivacaine working solutions to create a calibration curve with 8-10 non-zero concentrations (e.g., 0.5 to 1000 ng/mL).[13]
-
Prepare QC samples in blank plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
C. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution in acetonitrile. The IS concentration in the final sample should be consistent across all samples (e.g., 62.5 ng/mL).[12]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
D. LC-MS/MS Instrumental Conditions The following parameters are a robust starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reverse-phase, e.g., Gemini NX-C18, 3.0 x 100 mm, 3 µm[13] | Provides good retention and peak shape for ropivacaine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion ESI. |
| Mobile Phase B | Acetonitrile[13] | Organic solvent for gradient elution. |
| Gradient | Optimized to ensure separation from matrix components (e.g., 5% B to 95% B over 4 min) | Allows for efficient elution and column cleaning. |
| Flow Rate | 0.4 mL/min[13] | Typical flow rate for analytical LC columns. |
| Injection Volume | 1-5 µL | Balances sensitivity with potential for column overloading. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Ropivacaine contains tertiary amines that are readily protonated. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
E. Mass Spectrometry MRM Transitions Monitoring specific ion transitions is the key to the selectivity of the assay.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Reference |
| Ropivacaine | 275.1 | 84.0 | [14] |
| Ropivacaine-d7 (IS) | 282.1 | 133.1 or 85.1 | [13][14] |
F. Method Validation and Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Ropivacaine / Ropivacaine-d7) against the nominal concentration of the calibrators. Use a weighted (1/x² or 1/x) linear regression.
-
Accuracy and Precision: Analyze QC samples in replicate (n=5) on at least three separate days. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV%) should not exceed 15% (20% at the LLOQ).[13]
-
Selectivity: Analyze at least five different lots of blank plasma to ensure no endogenous interferences are present at the retention times of the analyte and IS.[13]
-
Quantification: Determine the concentration of ropivacaine in unknown samples by calculating their peak area ratios and interpolating the concentration from the validated calibration curve.
Advanced Applications in Metabolism and Pharmacokinetics
Beyond its use as an internal standard, deuterium-labeled ropivacaine is a valuable tool for investigating the drug's disposition.
Elucidating Metabolic Pathways
Ropivacaine is metabolized via two primary pathways: aromatic hydroxylation by CYP1A2 to form 3-OH-ropivacaine, and N-dealkylation by CYP3A4 to produce 2',6'-pipecoloxylidide (PPX).[10][20]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 4. metsol.com [metsol.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 19. scbt.com [scbt.com]
- 20. Metabolism and excretion of ropivacaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Deconstructing the Certificate of Analysis: A Technical Guide to Ropivacaine-d7 HCl as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the integrity of quantitative data is paramount. This integrity hinges on the quality of the analytical reference standards used, among which isotopically labeled compounds play a pivotal role. Ropivacaine-d7 HCl, a deuterium-labeled analog of the local anesthetic ropivacaine, serves as an indispensable internal standard for mass spectrometric assays. Its Certificate of Analysis (CofA) is not merely a document of compliance but a detailed scientific report that validates its "fitness for purpose."[1][2]
This guide, structured from the perspective of a Senior Application Scientist, delves into the core analytical methodologies and scientific principles that underpin the CofA for Ropivacaine-d7 HCl. We will dissect each critical test, explaining not just the "what" but the "why," providing field-proven insights into the experimental choices and the logic that ensures a self-validating system of quality control.
The Anatomy of a Ropivacaine-d7 HCl Certificate of Analysis
A typical CofA for a high-purity reference standard like Ropivacaine-d7 HCl is a consolidated summary of rigorous analytical testing. Each test contributes a unique piece of information, collectively building a comprehensive profile of the material's identity, purity, and isotopic enrichment. The logical flow of this characterization is crucial, as results from foundational tests like structural confirmation inform the interpretation of subsequent purity and enrichment analyses.
Sources
Ropivacaine-d7 hydrochloride solubility in methanol and water
An In-Depth Technical Guide to the Solubility of Ropivacaine-d7 Hydrochloride in Methanol and Water
Prepared by a Senior Application Scientist
Introduction
This compound is the stable isotope-labeled analogue of ropivacaine hydrochloride, a widely used long-acting local anesthetic of the amino amide class.[1] In pharmaceutical research and development, particularly in pharmacokinetic (PK) and bioequivalence studies, Ropivacaine-d7 HCl serves as an indispensable internal standard for mass spectrometry-based quantification of the parent drug.[2][3][4] Accurate characterization of its fundamental physicochemical properties, most notably solubility, is a prerequisite for the development of robust analytical methods, preparation of stock solutions, and interpretation of experimental data.
This guide provides a comprehensive technical overview of the solubility of this compound in two common laboratory solvents: methanol, a polar organic solvent, and water, the universal biological solvent. We will synthesize available data, elucidate the key factors governing solubility, and present a validated experimental protocol for its precise determination. This document is intended for researchers, analytical chemists, and formulation scientists who require a deep, practical understanding of this critical compound property.
Core Physicochemical Properties
Understanding the fundamental molecular characteristics of both the deuterated standard and the parent compound is essential context for interpreting solubility behavior. Ropivacaine is a weak base, and these properties, particularly its pKa, are central to its solubility profile.[5][6]
| Property | This compound | Ropivacaine Hydrochloride (Parent Compound) | Reference(s) |
| Chemical Name | (S)-N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide, monohydrochloride | (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride | [2] |
| CAS Number | 1217667-10-1 | 132112-35-7 | [2][7] |
| Molecular Formula | C₁₇H₁₉D₇N₂O • HCl | C₁₇H₂₆N₂O • HCl • H₂O | [2] |
| Formula Weight | 317.9 g/mol | 328.89 g/mol | [2] |
| Appearance | White to off-white solid | White crystalline powder | [2][5][8] |
| pKa | Not reported; expected to be virtually identical to parent | 8.07 (in 0.1 M KCl solution) | [5][9] |
| Distribution Ratio | Not reported; expected to be similar to parent | 14:1 (n-octanol / phosphate buffer at pH 7.4) | [5][9] |
Solubility Profile of this compound
Direct quantitative solubility data for this compound is not extensively published in peer-reviewed literature; however, vendor-supplied technical data and the well-characterized profile of its non-deuterated isotopologue provide a robust framework for understanding its behavior. The substitution of hydrogen with deuterium atoms is a subtle structural modification that primarily impacts metabolic stability (the kinetic isotope effect) and is not expected to drastically alter equilibrium solubility in simple solvent systems.[10][11] However, for applications requiring high precision, experimental verification is always recommended.
| Solvent | Ropivacaine-d7 HCl (Qualitative) | Ropivacaine HCl (Quantitative Proxy) | Temperature | Reference(s) |
| Water | Soluble, Slightly Soluble | 53.8 mg/mL | 25°C | [2][5][8][9] |
| Methanol | Soluble, Sparingly Soluble | Freely Soluble | Not Specified | [2][8][12] |
| Ethanol | Not Reported | Soluble (~15 mg/mL) | Not Specified | [12][13] |
| DMSO | Slightly Soluble | Soluble (~25 mg/mL) | Not Specified | [8][13][14] |
| PBS (pH 7.2) | Not Reported | ~0.25 mg/mL | Not Specified | [13] |
Note: The term "Freely Soluble" as per USP definition means that 1 part of solute dissolves in 1 to 10 parts of solvent.
Key Factors Governing Solubility
The solubility of Ropivacaine-d7 HCl is not a static value but is dynamically influenced by several interconnected factors. A thorough grasp of these principles is crucial for avoiding experimental artifacts, such as precipitation, and ensuring the integrity of analytical standards.
The Critical Role of pH
As the hydrochloride salt of a weak base (pKa ≈ 8.07), the aqueous solubility of Ropivacaine-d7 is overwhelmingly dependent on pH.[5][6] The compound exists in an equilibrium between its protonated (ionized, cationic) form and its deprotonated (non-ionized, free base) form.
-
Ionized Form (R-NH₂⁺-Cl⁻): This is the salt form, which is highly polar and exhibits high water solubility. In acidic to neutral solutions (pH < pKa), this form predominates. Commercial injections of Ropivacaine HCl are formulated at an acidic pH of 4.0-6.5 to ensure complete dissolution and stability.[15]
-
Non-ionized Form (R-NH): This is the free base form. It is significantly more lipophilic and has very poor water solubility. As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards this form, leading to a dramatic decrease in aqueous solubility and the potential for precipitation.[16][17]
This relationship is described by the Henderson-Hasselbalch equation and is the single most important factor to control when preparing aqueous solutions.[18][19] Alkalinization of a ropivacaine solution is a known cause of precipitation.[16][17]
Solvent Properties
-
Polar Protic Solvents: Methanol and water are polar protic solvents, capable of hydrogen bonding. They readily solvate the charged amine and the polar amide group of the ropivacaine molecule, leading to good solubility. The "freely soluble" nature of the parent compound in methanol suggests it is an excellent solvent for preparing high-concentration stock solutions.[12]
-
Aprotic Solvents: Solvents like DMSO can also effectively dissolve ropivacaine, as indicated in the data table.[13][14]
The Deuterium Isotope Effect
The primary consequence of replacing hydrogen with deuterium in a drug molecule is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[10] This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, often slowing the rate of metabolism and altering the pharmacokinetic profile.[11][20]
While this kinetic effect is well-established, the impact on thermodynamic equilibrium properties like solubility is generally considered minimal. Subtle changes in bond length, bond polarity, and van der Waals interactions do occur, which could theoretically lead to minor, often unpredictable, differences in solubility between the deuterated and non-deuterated forms.[10] For routine analytical work, the solubility of Ropivacaine HCl is an excellent proxy, but this assumption should be challenged and verified for developing high-concentration formulations or other critical applications.
Caption: Factors influencing the solubility of Ropivacaine-d7 HCl.
Gold-Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To obtain definitive, thermodynamically valid solubility data, the shake-flask method is the universally accepted standard.[21][22] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
I. Materials and Equipment
-
This compound (solid)
-
Methanol (HPLC or ACS grade)
-
Deionized Water (Type I, 18.2 MΩ·cm)
-
Analytical balance (4 or 5 decimal places)
-
Glass vials with Teflon-lined screw caps (e.g., 4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge capable of separating fine solids
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, validated for low binding)
-
Volumetric flasks and pipettes (Class A)
-
Validated HPLC-UV or LC-MS/MS system for quantification
II. Experimental Workflow
Caption: Shake-flask method for equilibrium solubility determination.
III. Step-by-Step Methodology
-
Preparation (Performed in Triplicate for each Solvent):
-
Causality: Adding a clear excess of solid is the cornerstone of this method. It ensures that the solvent becomes saturated, and a solid phase remains, which is the definition of an equilibrium solubility experiment.
-
Protocol: Add approximately 10-20 mg of Ropivacaine-d7 HCl to a pre-weighed glass vial. The amount should be sufficient to exceed the estimated solubility.
-
-
Solvent Addition:
-
Causality: Precise solvent volume is needed for the final concentration calculation, but the exact volume is less critical than ensuring saturation.
-
Protocol: Add a known volume (e.g., 2.0 mL) of the chosen solvent (methanol or water) to each vial.
-
-
Equilibration:
-
Causality: Reaching a true thermodynamic equilibrium is time-dependent. Insufficient agitation time is a common source of error, leading to an underestimation of solubility. A 24-48 hour period at a controlled temperature (e.g., 25°C ± 1°C) is typically sufficient for most compounds.
-
Protocol: Seal the vials and place them on an orbital shaker set to a consistent, moderate speed.
-
-
Phase Separation:
-
Causality: The analysis must be performed only on the dissolved solute. Any suspended micro-particulates will artificially inflate the measured concentration. A two-step process of centrifugation followed by filtration provides the most reliable separation.
-
Protocol: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes). Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean analysis vial. Discard the initial few drops of filtrate to saturate any binding sites on the filter membrane.
-
-
Quantification:
-
Causality: The saturated solution will likely be too concentrated for direct analysis and must be accurately diluted to fall within the linear range of the analytical instrument's calibration curve.
-
Protocol: Perform a precise, validated serial dilution of the clear filtrate into the appropriate mobile phase or solvent. Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a multi-point calibration curve prepared with known concentrations of Ropivacaine-d7 HCl.
-
-
Calculation:
-
Causality: The final solubility value must account for the dilution factor.
-
Protocol: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility in mg/mL. Report the average and standard deviation of the triplicate measurements.
-
Conclusion
This compound is qualitatively described as soluble in both methanol and water. For quantitative purposes, the non-deuterated parent compound, Ropivacaine hydrochloride, serves as a reliable proxy, with a well-documented aqueous solubility of 53.8 mg/mL at 25°C and being "freely soluble" in methanol.[5][9][12] The single most critical variable governing the aqueous solubility of this compound is pH , a direct consequence of its nature as the salt of a weak base with a pKa of approximately 8.07.[5] Maintaining an acidic to neutral pH is essential to prevent precipitation of the free base. For any application in which the precise solubility limit is a critical parameter, the standardized shake-flask protocol detailed herein is the required method for generating trustworthy and defensible data.
References
-
Naropin® (ropivacaine HCl) Injection - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]
- ROPIVACAINE HYDROCHLORIDE INJECTION Product Monograph. (2013). Fresenius Kabi Canada. This source is not directly linkable but is referenced in multiple secondary sources. A similar monograph can be found via public health agency websites.
-
Borgeat, A., & Blumenthal, S. (2000). Alkalinization and Precipitation Characteristics of 0.2% Ropivacaine. Regional Anesthesia and Pain Medicine, 25(5), 518–521. [Link]
-
Ropivacaine Hydrochloride Monohydrate. (n.d.). Allmpus. [Link]
-
Drug Solubility Testing. (n.d.). Eurolab. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. [Link]
-
Annex 4: Guidance on equilibrium solubility studies. (2019). World Health Organization (WHO). [Link]
-
Korte, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 589-598. [Link]
-
Borgeat, A., & Blumenthal, S. (2000). Alkalinization and precipitation characteristics of 0.2% ropivacaine. Regional Anesthesia and Pain Medicine, 25(5), 518-21. [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]
-
Deuterated drug. (n.d.). Wikipedia. [Link]
-
Ropivacaine Hydrochloride Injection USP, 0.5% (5 mg/mL) - DailyMed. (2016). National Institutes of Health. [Link]
-
Shankar, S., & Chakole, V. (2022). Ropivacaine: A Review on the Pharmacological Features, Therapeutic Efficacy and Side-effects When used for Caudal Epidural Analgesia. Journal of Clinical and Diagnostic Research, 16(8), UE01-UE04. [Link]
-
Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 487-506. [Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. [Link]
-
Ropivacaine Hydrochloride. (n.d.). PubChem. [Link]
-
Ropivacaine. (n.d.). PubChem. [Link]
-
From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. (n.d.). Premier Consulting. [Link]
-
How pH and pKa Impact the Effectiveness of Anesthetic Drugs? (2024). Thai Journal of Anesthesiology. [Link]
-
Regulatory Considerations for Deuterated Products. (n.d.). Salamandra. [Link]
-
Deuterated Drugs: Isotope Distribution and Impurity Profiles. (2023). ResearchGate. [Link]
-
Strichartz, G. R., & Schianodi-Cola, M. (2020). A primer on tissue pH and local anesthetic potency. Advances in Physiology Education, 44(4), 682-691. [Link]
-
Ropivacaine-D7 | CAS 684647-62-9. (n.d.). Veeprho. [Link]
-
This compound. (n.d.). Dove Research & Analytics Laboratory. [Link]
-
Ropivacaine Hydrochloride. (n.d.). ASHP Publications. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. jcdr.net [jcdr.net]
- 7. allmpus.com [allmpus.com]
- 8. This compound | 1217667-10-1 [amp.chemicalbook.com]
- 9. Ropivacaine HydrochlorideInjection USP, 0.5% (5 mg/mL) [dailymed.nlm.nih.gov]
- 10. Deuterated drug - Wikipedia [en.wikipedia.org]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Ropivacaine hydrochloride monohydrate - CAS-Number 132112-35-7 - Order from Chemodex [chemodex.com]
- 15. publications.ashp.org [publications.ashp.org]
- 16. jvsmedicscorner.com [jvsmedicscorner.com]
- 17. Alkalinization and precipitation characteristics of 0.2% ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. who.int [who.int]
- 22. pharmatutor.org [pharmatutor.org]
A Technical Guide to Ropivacaine-d7 HCl: Properties, Analysis, and Application
This guide provides an in-depth technical overview of Ropivacaine-d7 Hydrochloride (HCl), a deuterated analog of the local anesthetic Ropivacaine. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental molecular characteristics, the rationale behind its use, and detailed methodologies for its application as an internal standard in quantitative analysis.
Section 1: Introduction to Ropivacaine and the Significance of Deuterated Analogs
Ropivacaine is a long-acting local anesthetic of the amide type, widely used for surgical anesthesia and pain management.[1][2][3] It functions by reversibly inhibiting sodium ion influx in nerve fibers, which blocks the generation and conduction of nerve impulses.[1][2][4] Ropivacaine is the pure S-(-)-enantiomer, a characteristic that contributes to its reduced potential for central nervous system and cardiovascular toxicity compared to its racemic predecessor, bupivacaine.[1][5]
In the realm of pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards is the gold standard for quantitative assays using mass spectrometry. Ropivacaine-d7 HCl serves this critical role for the quantification of ropivacaine in biological matrices.[6][7][8] The incorporation of seven deuterium atoms creates a molecule that is chemically identical to ropivacaine in its ionization and chromatographic behavior but is distinguishable by its higher mass. This mass shift is fundamental for accurate quantification, as the internal standard can be added to a sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the non-labeled analyte (ropivacaine) and experiences similar matrix effects and variations in extraction efficiency and instrument response. By measuring the ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss or analytical variability.
Section 2: Molecular Properties of Ropivacaine-d7 HCl and Ropivacaine HCl
The key physicochemical properties of Ropivacaine-d7 HCl and its non-deuterated counterpart are summarized below. The increase in molecular weight for the deuterated form is a direct result of the replacement of seven hydrogen atoms with deuterium atoms on the propyl group.
| Property | This compound | Ropivacaine Hydrochloride |
| Chemical Name | (S)-N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide, monohydrochloride[8] | (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride |
| CAS Number | 1217667-10-1[9][10] | 98717-15-8 |
| Molecular Formula | C₁₇H₁₉D₇N₂O • HCl[8] | C₁₇H₂₇ClN₂O |
| Molecular Weight | 317.9 g/mol [8][9] | 310.9 g/mol |
Section 3: Mechanism of Action: Reversible Sodium Channel Blockade
Ropivacaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal membrane.[1][2][4] This action is state-dependent, meaning the drug has a higher affinity for sodium channels that are in the open or inactivated states, which are more prevalent during nerve depolarization.
The mechanism can be summarized in the following steps:
-
Diffusion: The uncharged base form of ropivacaine diffuses across the nerve cell membrane into the axoplasm.
-
Equilibration: Inside the neuron, an equilibrium is established between the uncharged base and the protonated, charged form of the molecule.
-
Channel Blockade: The charged form of ropivacaine binds to a specific receptor site within the pore of the voltage-gated sodium channel.
-
Inhibition of Depolarization: This binding inhibits the influx of sodium ions that is necessary for the generation and propagation of an action potential.
-
Nerve Conduction Block: The failure of the action potential to propagate along the nerve fiber results in a reversible block of nerve conduction and, consequently, a loss of sensation in the innervated area.
Ropivacaine's lower lipophilicity compared to bupivacaine is thought to contribute to its preferential blockade of sensory nerve fibers (Aδ and C fibers) over motor fibers (Aβ fibers), leading to a greater degree of motor-sensory differentiation.[1][3]
Section 4: Experimental Protocol: Quantification of Ropivacaine in Human Plasma by LC-MS/MS
The following protocol is a representative example of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ropivacaine in human plasma, utilizing Ropivacaine-d7 HCl as an internal standard.[6][7][11]
Materials and Reagents
-
Ropivacaine hydrochloride reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation
-
Spiking: To 200 µL of human plasma, add 100 µL of the Ropivacaine-d7 HCl internal standard solution.[11]
-
Protein Precipitation: Add 500 µL of acetonitrile to the plasma sample.[11]
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.[11]
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 3 minutes to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[11]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Gemini NX-C18, 3.0 x 100 mm, 3 µm particle size).[11]
-
Mobile Phase A: 0.05% formic acid in water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient Elution: A gradient program is used to separate the analyte from matrix components. For example: 0-2 min, 95% A; 2-4 min, 70% A; 4-7 min, 95% A.[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Injection Volume: 1 µL.[11]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Analysis
Quantification is performed by calculating the peak area ratio of the ropivacaine MRM transition to the ropivacaine-d7 MRM transition. A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of ropivacaine and a constant concentration of the internal standard. The concentration of ropivacaine in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Section 5: Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of ropivacaine using its deuterated internal standard.
Caption: Bioanalytical workflow for Ropivacaine quantification.
Section 6: Conclusion
Ropivacaine-d7 HCl is an indispensable tool for the accurate and precise quantification of ropivacaine in biological samples. Its chemical and physical properties, being nearly identical to the parent compound, allow it to serve as an ideal internal standard in mass spectrometric analyses. A thorough understanding of its molecular characteristics, the mechanism of action of ropivacaine, and validated analytical methodologies are crucial for researchers and drug development professionals. The use of deuterated standards like Ropivacaine-d7 HCl exemplifies a commitment to scientific rigor and data integrity in modern bioanalysis.
References
-
Kuthiala, G., & Chaudhary, G. (2011). Ropivacaine: A review of its pharmacology and clinical use. Indian Journal of Anaesthesia, 55(2), 104–110. [Link]
-
Lamy, E., et al. (2020). Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. Clinical Chemistry and Laboratory Medicine (CCLM), 58(5), 764-772. [Link]
-
Stark, P. A. (2023). Ropivacaine. In StatPearls. StatPearls Publishing. [Link]
-
Syed, N. U., et al. (2024). Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review. Cureus, 16(5), e60953. [Link]
-
Lee, H. J., et al. (2015). Measurement of ropivacaine using LC/MS system. Korean Journal of Anesthesiology, 68(1), 102-103. [Link]
-
Hansen, T. G. (2004). Ropivacaine: a pharmacological review. Expert Review of Neurotherapeutics, 4(5), 781-791. [Link]
-
Lazar, A., et al. (2023). A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. Molecules, 28(17), 6393. [Link]
-
Kuthiala, G., & Chaudhary, G. (2011). Ropivacaine: A review of its pharmacology and clinical use. ResearchGate. [Link]
-
Butiulca, M., et al. (2024). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. Medicina, 60(5), 740. [Link]
-
Hansen, T. G. (2004). Ropivacaine: a pharmacological review. Scilit. [Link]
-
Butiulca, M., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Chemistry, 11, 1269151. [Link]
-
GlpBio. (n.d.). Certificate of Analysis: Ropivacaine-d7. [Link]
-
Abdel-Rehim, M., et al. (2010). Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS). Journal of Liquid Chromatography & Related Technologies, 33(17-18), 1644-1657. [Link]
-
Butiulca, M., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. International Journal of Molecular Sciences, 25(24), 13508. [Link]
-
Singh, S., et al. (2015). Ropivacaine A Review of Its Use In Regional Anaesthesia, Choric Pain Management And In Patients With Cardiac Diseases In Non Cardiac Surgeries. IOSR Journal of Dental and Medical Sciences, 14(1), 53-58. [Link]
-
Markham, A., & Faulds, D. (1996). Ropivacaine: a review of its pharmacology and therapeutic use in regional anaesthesia. Drugs, 52(3), 429-449. [Link]
-
Acanthus Research. (n.d.). This compound. [Link]
-
Parvin, S., & Brocks, D. R. (2012). Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatography (HPLC). Journal of Pharmacy & Pharmaceutical Sciences, 15(2), 327-334. [Link]
Sources
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scbt.com [scbt.com]
- 10. Ropivacaine -D7 Hydrochloride - Acanthus Research [acanthusresearch.com]
- 11. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ropivacaine-d7 Hydrochloride for In Vitro Research
Introduction: The Critical Role of a Deuterated Analog in Modern Research
Ropivacaine, a long-acting amide local anesthetic, is a cornerstone in clinical pain management. Its efficacy stems from the reversible blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials.[1][2] For researchers aiming to quantify ropivacaine in biological matrices or to meticulously study its cellular mechanisms, precision and accuracy are paramount. This guide focuses on Ropivacaine-d7 hydrochloride, a deuterated analog of ropivacaine, engineered to meet the rigorous demands of modern in vitro research and bioanalysis.
The substitution of seven hydrogen atoms with their heavier isotope, deuterium, creates a molecule that is chemically identical to ropivacaine in its biological interactions but physically distinguishable by mass spectrometry.[3][4] This key difference establishes Ropivacaine-d7 HCl as the gold standard internal standard for liquid chromatography-mass spectrometry (LC-MS) applications, ensuring robust and reproducible quantification.[5][6] Furthermore, its utility extends to in vitro pharmacodynamic and toxicological studies, where it can serve as a reliable surrogate for the parent compound. This document provides an in-depth exploration of Ropivacaine-d7 HCl, from its fundamental properties to detailed, field-tested protocols for its application.
Physicochemical Properties and Handling
A thorough understanding of the reagent's characteristics is the foundation of any successful experiment. This compound is a stable, isotopically labeled compound supplied as a solid.[7][8] Proper handling and storage are crucial to maintain its integrity.
| Property | Value | Source(s) |
| Chemical Name | (S)-N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide, monohydrochloride | [7] |
| CAS Number | 1217667-10-1 | [8][9] |
| Molecular Formula | C₁₇H₁₉D₇N₂O • HCl | [7] |
| Molecular Weight | 317.91 g/mol | [8][9] |
| Exact Mass | 317.2251 Da | [8][9] |
| Purity | Typically >95% (HPLC), ≥98% Isotopic Enrichment | [8][10] |
| Appearance | Solid | [7][10] |
| Solubility | Soluble in Methanol and Water | [7] |
| Storage | -20°C | [8][10] |
Scientist's Note: Always prepare fresh solutions for each experiment. While soluble in aqueous buffers, observe the solution for any precipitation, especially when preparing concentrated stocks. For long-term storage, keep the solid compound desiccated and protected from light at the recommended temperature.
Mechanism of Action: The Voltage-Gated Sodium Channel Blockade
The anesthetic and potential neurotoxic effects of ropivacaine are mediated through its interaction with voltage-gated sodium channels (NaV) on the neuronal cell membrane.[2][11] These channels are essential for the initiation and propagation of action potentials.
The mechanism unfolds in several steps:
-
Membrane Permeation: As an amphipathic molecule, the unprotonated form of ropivacaine diffuses across the lipid-rich neuronal membrane into the cytoplasm.[2][12]
-
Ion Trapping: The intracellular environment is slightly more acidic than the extracellular space. This promotes the protonation of the ropivacaine molecule, "trapping" the charged form inside the neuron.[12]
-
Channel Binding: The protonated ropivacaine binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[2][12] This binding is state-dependent, showing higher affinity for channels in the open or inactivated states compared to the resting state.[1][13]
-
Inhibition of Sodium Influx: By binding to the channel, ropivacaine stabilizes it in an inactivated state. This prevents the influx of sodium ions that is necessary for membrane depolarization.[1][2]
-
Blockade of Action Potential: The inhibition of sodium influx raises the threshold for nerve excitation, effectively blocking the generation and conduction of the nerve impulse.[11][14]
Sources
- 1. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ropivacaine Mesylate? [synapse.patsnap.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. glpbio.cn [glpbio.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ropivacaine Hydrochloride | C17H27ClN2O | CID 175804 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Method for the Quantification of Ropivacaine in Human Plasma using Ropivacaine-d7 HCl and LC-MS/MS
Abstract
This application note presents a detailed, validated methodology for the quantitative analysis of the local anesthetic ropivacaine in human plasma. The protocol employs a straightforward and efficient sample preparation technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ropivacaine-d7 HCl, ensures high accuracy and precision, correcting for matrix effects and variations during sample processing. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving ropivacaine.
Introduction
Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1][2] Its clinical efficacy and safety profile are well-established; however, monitoring its plasma concentration is crucial for optimizing dosing regimens, understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, and mitigating the risk of systemic toxicity.[3] Ropivacaine is highly bound to plasma proteins (approximately 94%), primarily to α1-acid glycoprotein, meaning that both total and free drug concentrations are relevant for clinical assessment.[4][5][6]
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[7][8] A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Ropivacaine-d7, is the ideal choice.[9][10] Since Ropivacaine-d7 is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation behavior in the mass spectrometer.[10] This allows for precise correction of any analyte loss during sample preparation and variations in instrument response, leading to highly reliable and reproducible data.[9]
This document provides a comprehensive guide to sample preparation and LC-MS/MS analysis of ropivacaine in human plasma, grounded in established bioanalytical method validation principles set forth by regulatory agencies like the U.S. Food and Drug Administration (FDA).[11][12]
Analyte and Internal Standard Properties
A foundational understanding of the physicochemical properties of both the analyte and the internal standard is essential for developing an effective sample preparation and analysis method.
| Property | Ropivacaine | Ropivacaine-d7 HCl | Rationale for Method Development |
| Chemical Structure | (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | (S)-N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide, monohydrochloride[13] | Deuterium labeling on the propyl group ensures the IS has a higher mass but near-identical chemical properties and chromatographic behavior to the analyte.[10] |
| Molecular Weight | 274.4 g/mol [5][6] | 317.9 g/mol (as HCl salt)[13] | The mass difference of +7 Da allows for distinct detection by the mass spectrometer without cross-interference. |
| pKa | 8.07[4] | ~8.07 | The basic nature (pKa > 7) means the molecule will be positively charged at acidic pH, which is ideal for reverse-phase chromatography retention and positive mode electrospray ionization (ESI+). |
| Protein Binding | ~94%[4][5][6] | ~94% | High protein binding necessitates a robust sample preparation step (e.g., protein precipitation) to release the drug from plasma proteins for accurate total drug quantification. |
| LogP (Partition Coeff.) | 2.9[5] | ~2.9 | Moderate lipophilicity allows for efficient extraction from the aqueous plasma matrix into organic solvents. |
Experimental Workflow Overview
The overall process, from receiving the biological sample to generating the final concentration data, is a multi-step procedure requiring careful execution. The following diagram illustrates the typical workflow for ropivacaine quantification.
Caption: Workflow for Ropivacaine Quantification in Plasma.
Detailed Protocols
This section provides a step-by-step protocol for the preparation of standards and the extraction of ropivacaine from human plasma. The most common and efficient method, protein precipitation (PPT), is detailed below.
Materials and Reagents
-
Ropivacaine hydrochloride (Reference Standard)
-
HPLC-grade Methanol (MeOH)
-
Formic Acid (LC-MS grade)[14]
-
Ultrapure water[14]
-
Blank human plasma with K3-EDTA as anticoagulant[14]
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge (capable of >10,000 x g)
-
LC vials
Preparation of Stock and Working Solutions
Scientist's Note: Preparing accurate stock and working solutions is fundamental to the entire assay. Use a calibrated analytical balance and Class A volumetric flasks. Prepare fresh working solutions regularly to ensure stability.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of ropivacaine HCl and Ropivacaine-d7 HCl into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. This yields a 1 mg/mL stock solution. Store at -20°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the ropivacaine primary stock solution with 50:50 (v/v) methanol:water to prepare a set of working solutions for spiking calibration standards.
-
-
Internal Standard (IS) Working Solution (e.g., 0.5 µg/mL):
-
Dilute the Ropivacaine-d7 HCl primary stock solution with acetonitrile to a final concentration of 0.5 µg/mL.[14] This solution will also serve as the protein precipitation agent.
-
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
Rationale: The calibration curve is used to determine the relationship between the instrument response and a known concentration of the analyte. QC samples, prepared independently, are used to assess the accuracy and precision of the method during validation and routine analysis.[15]
-
Spiking: Prepare CC and QC samples by spiking appropriate volumes of the working standard solutions into blank human plasma. A typical calibration range is 0.5 to 1000 ng/mL.[3][14]
-
Example Preparation (for a 10 ng/mL standard):
-
To 990 µL of blank human plasma, add 10 µL of a 1 µg/mL ropivacaine working standard solution.
-
Vortex gently to mix.
-
-
QC Levels: Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 2 ng/mL, 30 ng/mL, and 750 ng/mL).[7][14]
Sample Preparation: Protein Precipitation (PPT)
Principle: PPT is a rapid and effective method for removing the majority of proteins from plasma.[16][17] A water-miscible organic solvent, like acetonitrile, is added in excess to the plasma sample. This disrupts the solvation shell around the proteins, causing them to denature and precipitate out of the solution.[17]
Step-by-Step Protocol:
-
Aliquot Sample: Pipette 200 µL of each sample (unknowns, CC standards, QCs, and blanks) into a clean 1.5 mL microcentrifuge tube.[7]
-
Add IS & Precipitate: Add 500 µL of the IS working solution in acetonitrile (0.5 µg/mL Ropivacaine-d7 in ACN) to each tube.[7]
-
Vortex: Vortex each tube vigorously for 2 minutes to ensure complete mixing and protein denaturation.[7][19]
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 10,000-14,000 x g) for 3-5 minutes at 4°C to form a tight protein pellet.[7][16][19]
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean LC vial, being careful not to disturb the protein pellet.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Analysis
Rationale: The chromatographic system separates ropivacaine from endogenous plasma components, while the tandem mass spectrometer provides selective and sensitive detection using Multiple Reaction Monitoring (MRM).[20] In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering provides excellent specificity.
| Parameter | Typical Value |
| LC System | UHPLC System |
| Column | C18 Reverse-Phase Column (e.g., 3.0 x 100 mm, 3 µm)[14] |
| Mobile Phase A | 0.1% Formic Acid in Water[14] |
| Mobile Phase B | Acetonitrile[14] |
| Flow Rate | 0.4 mL/min[14][20] |
| Injection Volume | 1-5 µL[8][14] |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[14][20] |
| MRM Transitions | Ropivacaine: m/z 275.1 → 126.1[14][20][21] Ropivacaine-d7: m/z 282.1 → 133.1[14] |
| Collision Energy (CE) | Optimized for each transition (e.g., ~19-20 V)[14] |
Method Validation
For use in regulated studies, this method must be fully validated according to guidelines from regulatory bodies such as the FDA or EMA.[11][12][22][23] Key validation parameters include:
-
Selectivity and Specificity: No significant interfering peaks at the retention times of the analyte and IS in blank plasma.[15]
-
Linearity: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ).[3][15]
-
Recovery: The efficiency of the extraction process should be consistent and reproducible.[15]
-
Matrix Effect: Assessment of ionization suppression or enhancement caused by co-eluting matrix components. The use of a SIL-IS is critical to correct for matrix effects.
-
Stability: Analyte stability must be demonstrated under various conditions (bench-top, freeze-thaw cycles, long-term storage).[15]
Conclusion
The protocol described provides a robust, sensitive, and specific method for the quantification of ropivacaine in human plasma. The simple protein precipitation sample preparation is rapid and amenable to high-throughput analysis. The use of the stable isotope-labeled internal standard, Ropivacaine-d7 HCl, ensures the highest level of accuracy and precision, making this method suitable for demanding applications in clinical and pharmaceutical research.
References
-
Graf, B. M. (1997). [Ropivacaine--a new local anesthetic with specific properties]. Anaesthesiologie, Intensivmedizin, Notfallmedizin, Schmerztherapie : AINS, 32(1), S22–S23. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Butilcă, A., et al. (2024). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. Medicina, 60(2), 241. [Link]
-
Shankar, S., & Chakole, V. (2022). Ropivacaine: A Review on the Pharmacological Features, Therapeutic Efficacy and Side-effects When used for Caudal Epidural Analgesia. Journal of Clinical and Diagnostic Research. [Link]
-
ResearchGate. Measurement of ropivacaine using LC/MS system. [Link]
-
Lamy, E., et al. (2020). Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. Clinical chemistry and laboratory medicine, 58(5), 701–708. [Link]
-
Sörengård, M., et al. (2023). A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. Pharmaceuticals, 16(9), 1298. [Link]
-
Cobb, Z., & Andersson, L. I. (2005). Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC-MS analysis. Analytical and Bioanalytical Chemistry, 383(4), 645-650. [Link]
-
But, A., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Pharmaceuticals, 17(2), 195. [Link]
-
National Center for Biotechnology Information. (n.d.). Ropivacaine. PubChem Compound Database. [Link]
-
ResearchGate. Table 1: Chemical and physical properties of the three considered long-acting local anesthetics. [Link]
-
Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Chemistry, 11, 1261358. [Link]
-
Cobb, Z., & Andersson, L. I. (2005). Determination of Ropivacaine in Human Plasma Using Highly Selective Molecular Imprint-Based Solid Phase Extraction and Fast LC-MS Analysis. Analytical and Bioanalytical Chemistry, 383(4), 645-50. [Link]
-
Hansen, T. G. (2004). Ropivacaine: a pharmacological review. Expert review of neurotherapeutics, 4(5), 781–791. [Link]
-
Cui, H., et al. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. Journal of analytical methods in chemistry, 2020, 8898124. [Link]
-
Butiulcă, A., et al. (2024). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. National Institutes of Health. [Link]
-
Kawata, H., et al. (2009). Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 129(10), 1245–1250. [Link]
-
Breindahl, T., & Andreasen, K. (1999). Determination of free concentrations of ropivacaine and bupivacaine in plasma from neonates using small-scale equilibrium-dialysis followed by liquid chromatography-mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 732(1), 167–174. [Link]
-
Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]
-
Griffiths, R., et al. (2010). Plasma ropivacaine concentrations after ultrasound-guided transversus abdominis plane block. British journal of anaesthesia, 105(6), 853–856. [Link]
-
ResearchGate. Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC-NPD/GC-MS. [Link]
-
ResearchGate. MRM mass spectra for ropivacaine showing parent and fragment ions. [Link]
-
Scharlab. Sample preparation with solid-phase extraction. [Link]
-
Phenomenex. (n.d.). SAMPLE PREPARATION. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
Sources
- 1. jcdr.net [jcdr.net]
- 2. Ropivacaine: a pharmacological review | Scilit [scilit.com]
- 3. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Ropivacaine--a new local anesthetic with specific properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. agilent.com [agilent.com]
- 18. a protein precipitation extraction method [protocols.io]
- 19. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. labs.iqvia.com [labs.iqvia.com]
- 23. moh.gov.bw [moh.gov.bw]
Application Note: High-Throughput Analysis of Ropivacaine in Human Plasma via Protein Precipitation Using a Deuterated Internal Standard
Introduction
Ropivacaine is a widely utilized local anesthetic, and the accurate quantification of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note presents a robust and efficient protein precipitation (PPT) method for the extraction of ropivacaine from human plasma. The protocol's accuracy and reliability are significantly enhanced by the incorporation of a deuterated internal standard (IS), ropivacaine-d7. This method is optimized for a high-throughput environment, leveraging its simplicity and speed, making it ideal for laboratories processing a large volume of samples for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The core principle of this method lies in the denaturation and precipitation of plasma proteins by the addition of an organic solvent. This process effectively releases the drug from any protein-bound state and removes the bulk of the matrix components, which can interfere with LC-MS/MS analysis. The use of a stable isotopically labeled (SIL) internal standard like ropivacaine-d7 is paramount for precise quantification.[1][2] Because the deuterated standard is chemically identical to the analyte, it co-elutes and experiences the same effects of sample preparation variability and matrix-induced ion suppression or enhancement in the mass spectrometer.[1][3][4] This ensures that the ratio of the analyte signal to the internal standard signal remains constant and directly proportional to the analyte's concentration, leading to highly accurate and reproducible results.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ropivacaine hydrochloride | Reference Standard | Commercially Available |
| Ropivacaine-d7 hydrochloride | Reference Standard | Commercially Available |
| Acetonitrile | HPLC or LC-MS Grade | Commercially Available |
| Methanol | HPLC or LC-MS Grade | Commercially Available |
| Water | Deionized, 18 MΩ·cm | In-house |
| Formic Acid | LC-MS Grade | Commercially Available |
| Human Plasma (with K2EDTA) | Pooled, Drug-Free | Commercially Available |
| Polypropylene Microcentrifuge Tubes | 1.5 mL or 2.0 mL | Commercially Available |
| 96-well Collection Plates | Polypropylene | Commercially Available |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the protein precipitation of ropivacaine from human plasma.
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve ropivacaine and ropivacaine-d7 in methanol to prepare individual 1 mg/mL primary stock solutions.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the ropivacaine primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the ropivacaine-d7 primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
-
Sample Preparation Workflow
The following workflow is designed for efficiency and can be adapted for both single-tube and 96-well plate formats.
Caption: Protein Precipitation Workflow for Ropivacaine Analysis.
Detailed Steps for Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of each plasma sample (calibrators, QCs, and unknowns) into appropriately labeled polypropylene microcentrifuge tubes or a 96-well plate.
-
Protein Precipitation and IS Addition: Add 300 µL of the internal standard working solution (ropivacaine-d7 in acetonitrile) to each sample. The 3:1 ratio of organic solvent to plasma is critical for efficient protein precipitation.[5]
-
Mixing: Securely cap the tubes or seal the plate and vortex at high speed for 1 minute. This step ensures thorough mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. The low temperature helps to maintain the stability of the analyte and promotes the formation of a compact protein pellet.
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean set of tubes or a fresh 96-well plate for analysis. Avoid disturbing the protein pellet to prevent contamination of the sample.
-
LC-MS/MS Analysis: Inject an appropriate volume (typically 5-10 µL) of the supernatant into the LC-MS/MS system.
Causality and Field-Proven Insights
The "Why" Behind the Method
-
Choice of Acetonitrile: Acetonitrile is a highly effective precipitating agent for plasma proteins.[6][7] It is generally preferred over methanol as it often results in a cleaner supernatant and a more compact protein pellet, which is easier to separate.
-
Solvent-to-Plasma Ratio (3:1): This ratio provides a sufficient excess of organic solvent to disrupt the hydration shell of proteins, leading to their denaturation and precipitation.[5] While higher ratios can be used, 3:1 is a good starting point that balances precipitation efficiency with sample dilution.
-
Vortexing and Centrifugation Parameters: Vigorous vortexing is essential for the complete denaturation of proteins. The specified centrifugation force and time are optimized to ensure the formation of a tight pellet, allowing for easy and clean removal of the supernatant.
-
The Critical Role of the Deuterated Standard: The use of a deuterated internal standard is a cornerstone of robust bioanalytical methods.[1] Ropivacaine-d7 has nearly identical physicochemical properties to ropivacaine, ensuring it behaves similarly during extraction and analysis.[8] This is crucial for correcting any variability in sample preparation and any matrix effects during LC-MS/MS analysis, thereby ensuring the accuracy of the final results.[3][4]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Cloudy Supernatant | Incomplete protein precipitation. | Increase the vortexing time or speed. Ensure the solvent-to-plasma ratio is correct. |
| Low Analyte Recovery | Analyte co-precipitation with proteins. Inefficient extraction. | Optimize the solvent-to-plasma ratio. Ensure thorough vortexing. |
| High Variability in Results | Inconsistent sample preparation. Matrix effects. | Ensure precise and consistent pipetting. The deuterated IS should mitigate most matrix effects; if issues persist, further sample cleanup may be needed. |
| Clogged LC Column | Particulate matter from the protein pellet in the supernatant. | Be careful not to disturb the pellet during supernatant transfer. Consider a filtration step after centrifugation if the problem persists. |
Method Validation and Performance
This method should be validated according to the latest regulatory guidelines, such as those from the FDA or EMA.[9][10][11][12] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Caption: Logical Flow of Bioanalytical Method Validation.
Conclusion
The protein precipitation method detailed in this application note offers a simple, rapid, and reliable approach for the quantification of ropivacaine in human plasma. The incorporation of a deuterated internal standard is key to achieving the high level of accuracy and precision required for regulated bioanalysis. This protocol is well-suited for high-throughput environments and provides a solid foundation for researchers and drug development professionals engaged in the analysis of ropivacaine.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Chemistry, 11, 1249219. [Link]
-
Hahnefeld, L., et al. (2013). Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets. Journal of Proteomics, 85, 139-144. [Link]
-
Butiulca, A., et al. (2023). LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. Frontiers in Chemistry, 11, 1297594. [Link]
-
Malviya, R., et al. (2010). An Overview of the Development and Validation of Bioanalytical Methods using HPLC. Journal of Global Pharma Technology, 2(4), 1-10. [Link]
-
Butiulca, A., et al. (2023). LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. ResearchGate. [Link]
-
Zhang, T., et al. (2019). Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale. Analytical Chemistry, 92(1), 1085-1092. [Link]
-
Hahnefeld, L., et al. (2013). Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets. ResearchGate. [Link]
-
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]
-
Various Authors. (2015). How can I troubleshoot protein precipitation after purification?. ResearchGate. [Link]
-
Various Authors. (n.d.). Measurement of ropivacaine using LC/MS system. ResearchGate. [Link]
-
Lu, C., et al. (2023). Pharmacokinetics of ropivacaine after transversus abdominis plane block in patients undergoing laparoscopic gynecological surgery. Bio-protocol, 13(18), e4794. [Link]
-
Various Authors. (2014). Why is my protein getting precipitated, even at low concentrations?. ResearchGate. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. scispace.com [scispace.com]
- 3. lcms.cz [lcms.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. hhs.gov [hhs.gov]
- 12. fda.gov [fda.gov]
A Robust Mixed-Mode Solid-Phase Extraction Protocol for the Quantification of Ropivacaine in Human Plasma by LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Ropivacaine is a widely used long-acting amide local anesthetic, valued for its favorable sensory-motor differentiation and reduced cardiotoxicity compared to bupivacaine.[1] Accurate quantification of ropivacaine in biological matrices, particularly human plasma, is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2] This application note presents a detailed, robust, and reliable solid-phase extraction (SPE) protocol for the efficient isolation of ropivacaine from human plasma. The method employs a mixed-mode cation exchange SPE strategy, which leverages both reversed-phase and ion-exchange mechanisms for superior sample cleanup and analyte recovery.[3] Ropivacaine-d7 HCl is utilized as the stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision by correcting for matrix effects and procedural variability.[4][5] The resulting clean extract is highly suitable for sensitive and selective analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Rationale for a Specialized SPE Protocol
While simpler sample preparation techniques like protein precipitation (PPT) are rapid, they often result in significant matrix effects, such as ion suppression, which can compromise the accuracy and sensitivity of LC-MS/MS analysis.[2][6] Liquid-liquid extraction (LLE) can offer cleaner extracts but is often labor-intensive and requires large volumes of organic solvents. Solid-phase extraction stands as a superior alternative, providing a balance of selectivity, recovery, and automation potential.
The protocol detailed herein is specifically designed around the physicochemical properties of ropivacaine. As a basic amine with a pKa of approximately 8.1, ropivacaine is positively charged in an acidic environment.[7][8] This fundamental characteristic is exploited by using a mixed-mode strong cation exchange (SCX) sorbent. This intelligent design allows for a multi-step wash procedure that effectively removes a wide range of endogenous interferences (e.g., phospholipids, salts, proteins), which are common culprits of matrix effects, while the analyte of interest is strongly retained. The use of a deuterated internal standard, Ropivacaine-d7, which co-elutes chromatographically with the analyte but is distinguishable by mass, is the gold standard for correcting analytical variability.[9]
This method is developed in alignment with the principles outlined in major international bioanalytical method validation guidelines, ensuring that the data generated is reliable and reproducible for regulatory submissions.[10][11]
Workflow Overview
The entire process, from plasma sample to analytical result, follows a systematic workflow designed for clarity and reproducibility.
Caption: High-level workflow from sample preparation to final data analysis.
Materials and Reagents
| Item | Description | Recommended Supplier |
| Standards | Ropivacaine Hydrochloride | USP or equivalent[12] |
| Ropivacaine-d7 Hydrochloride | Cayman Chemical or equivalent[5] | |
| Solvents | Methanol (LC-MS Grade) | Fisher Scientific, Millipore |
| Acetonitrile (LC-MS Grade) | Fisher Scientific, Millipore | |
| Water (18.2 MΩ·cm) | Milli-Q® System or equivalent | |
| Reagents | Formic Acid (LC-MS Grade, ~99%) | Sigma-Aldrich |
| Ammonium Hydroxide (ACS Grade) | Sigma-Aldrich | |
| Phosphoric Acid (ACS Grade) | Sigma-Aldrich | |
| SPE Cartridges | Mixed-Mode Cation Exchange, e.g., Oasis® MCX (30 mg, 1 mL) | Waters |
| Labware | Class A volumetric flasks, pipettes | |
| 1.5 mL polypropylene microcentrifuge tubes | ||
| Glass test tubes for elution | ||
| Equipment | Analytical balance | |
| Vortex mixer | ||
| Centrifuge | ||
| SPE vacuum manifold | ||
| Nitrogen evaporator | ||
| LC-MS/MS System | Sciex, Agilent, Thermo Fisher |
Preparation of Solutions
Accuracy in solution preparation is paramount for the success of the assay.
-
Ropivacaine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ropivacaine HCl and dissolve in a 10 mL volumetric flask with methanol.
-
Ropivacaine-d7 IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of Ropivacaine-d7 HCl and dissolve in a 1 mL volumetric flask with methanol.
-
Working Calibration and QC Standards: Prepare a series of working standard solutions by serially diluting the Ropivacaine Stock Solution with 50:50 methanol:water to cover the desired analytical range (e.g., 0.5 to 3000 ng/mL).[4]
-
IS Working Solution (100 ng/mL): Dilute the Ropivacaine-d7 IS Stock Solution with methanol. This concentration is optimized to provide a robust signal without causing detector saturation.
-
Pre-treatment Solution: 4% (v/v) Phosphoric Acid in water.
-
Wash Solution 1 (Acidic Aqueous): 2% (v/v) Formic Acid in water.
-
Wash Solution 2 (Acidic Organic): 2% (v/v) Formic Acid in methanol.
-
Elution Solution: 5% (v/v) Ammonium Hydroxide in methanol. Prepare fresh daily.
Solid-Phase Extraction Protocol
This protocol is optimized for a 200 µL plasma sample volume using a 30 mg mixed-mode cation exchange cartridge.
| Step | Procedure | Rationale |
| 1. Sample Pre-treatment | 1.1. Pipette 200 µL of plasma (calibrator, QC, or unknown) into a 1.5 mL tube. 1.2. Add 20 µL of the 100 ng/mL IS Working Solution. 1.3. Add 400 µL of 4% Phosphoric Acid. 1.4. Vortex for 30 seconds. 1.5. Centrifuge at 13,000 x g for 5 minutes. | The internal standard is added early to account for all subsequent procedural variations. Acidification protonates ropivacaine (pKa ~8.1), imparting a positive charge essential for binding to the cation exchange sorbent.[3][8] Centrifugation pellets precipitated proteins. |
| 2. SPE Conditioning | 2.1. Place cartridges on the vacuum manifold. 2.2. Condition: Pass 1 mL of methanol through the cartridge. 2.3. Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry. | Conditioning solvates the polymeric sorbent, activating it for reversed-phase interactions. Equilibration with water prepares the sorbent for the aqueous sample and ensures the ion-exchange functional groups are ready for binding. |
| 3. Sample Loading | 3.1. Load the supernatant from Step 1.5 onto the conditioned cartridge. 3.2. Apply gentle vacuum to draw the sample through at a slow, steady rate (~1 drop/second). | A slow loading rate maximizes the interaction time between the analyte and the sorbent, ensuring efficient retention by both reversed-phase and ion-exchange mechanisms. |
| 4. Wash Steps | 4.1. Wash 1: Pass 1 mL of 2% Formic Acid in water. 4.2. Wash 2: Pass 1 mL of 2% Formic Acid in methanol. 4.3. Dry the cartridge under full vacuum for 2-3 minutes. | Wash 1 (Aqueous): Removes polar, water-soluble interferences. The acidic pH ensures the analyte remains charged and bound. Wash 2 (Organic): Removes non-polar and weakly bound interferences like lipids. The analyte remains strongly bound via the ion-exchange mechanism, demonstrating the power of the mixed-mode approach.[3] Drying removes residual wash solvents. |
| 5. Elution | 5.1. Place collection tubes in the manifold rack. 5.2. Add 1 mL of 5% Ammonium Hydroxide in methanol to the cartridge. 5.3. Allow it to soak for 30 seconds before applying gentle vacuum to elute. | The basic elution solvent neutralizes the positive charge on the ropivacaine molecule. This disrupts the ionic bond with the SCX sorbent, allowing the strong organic solvent (methanol) to elute the now-neutral analyte. |
| 6. Post-Elution | 6.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 6.2. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). 6.3. Vortex briefly and transfer to an autosampler vial. | Evaporation concentrates the analyte for improved sensitivity. Reconstitution in the mobile phase ensures peak shape integrity and compatibility with the LC system. |
Mechanism of Mixed-Mode SPE
The success of this protocol lies in the specific and sequential manipulation of analyte-sorbent interactions.
Caption: State of ropivacaine during the key SPE steps.
Suggested LC-MS/MS Parameters
While parameters must be optimized for the specific instrument used, the following provides a validated starting point.
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Column Temp | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ropivacaine: Q1 275.3 -> Q3 126.2[13] Ropivacaine-d7: Q1 282.1 -> Q3 133.1[9] |
Bioanalytical Method Validation
To ensure the trustworthiness and scientific integrity of this protocol, it must be fully validated according to regulatory guidelines such as the ICH M10.[11]
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix from at least 6 sources. | Ensures the method can differentiate the analyte from endogenous components. |
| Calibration Curve | r² ≥ 0.99; standards within ±15% of nominal (±20% at LLOQ). | Demonstrates the relationship between instrument response and concentration. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). | Confirms the closeness of measured values to the true value and the reproducibility of the method. |
| Recovery | Consistent, precise, and reproducible. | Measures the efficiency of the extraction process. |
| Matrix Effect | IS-normalized matrix factor CV ≤15% across different lots of matrix. | Assesses the impact of co-eluting matrix components on analyte ionization. |
| Stability | Analyte stable under various conditions: freeze-thaw cycles, bench-top, in-processed samples. | Ensures sample integrity from collection to analysis. |
Conclusion
This application note provides a comprehensive and scientifically-grounded solid-phase extraction protocol for the quantification of ropivacaine in human plasma. By leveraging the specific physicochemical properties of ropivacaine with a mixed-mode SPE sorbent, this method achieves excellent sample cleanup, leading to minimal matrix effects and high recovery. The integration of a stable isotope-labeled internal standard ensures maximum accuracy and precision. This robust and reliable protocol is ideal for demanding applications in clinical research and drug development, providing a solid foundation for generating high-quality bioanalytical data that meets stringent regulatory standards.
References
-
Drugs.com. (2025). Ropivacaine (Local) Monograph for Professionals. Available at: [Link]
-
Englesson, S., et al. (1996). Metabolism and Excretion of Ropivacaine in Humans. PubMed. Available at: [Link]
-
Patel, R., & Tissot, M. (2025). Ropivacaine - StatPearls. NCBI Bookshelf. Available at: [Link]
-
Fakish, K., et al. (2008). Ropivacaine: A review of its pharmacology and clinical use. PubMed Central. Available at: [Link]
-
Mathieu, O., et al. (2007). Liquid chromatography-electrospray mass spectrometry determination of free and total concentrations of ropivacaine in human plasma. PubMed. Available at: [Link]
-
Piórkowska, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Measurement of ropivacaine using LC/MS system. Available at: [Link]
-
Lamy, E., et al. (2025). A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. MDPI. Available at: [Link]
-
Lamy, E., et al. (2020). Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. PubMed. Available at: [Link]
-
Butiulca, A., et al. (2023). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. MDPI. Available at: [Link]
-
But, A., et al. (2023). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Ropivacaine. Available at: [Link]
-
ResearchGate. (n.d.). Determination of lidocaine, ropivacaine, bupivacaine in biological samples by solid phase extraction-GC/MS method. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ropivacaine. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (n.d.). Table 1: Chemical and physical properties of the three considered long-acting local anesthetics. Available at: [Link]
-
Cobb, Z., & Andersson, L. I. (2005). Determination of Ropivacaine in Human Plasma Using Highly Selective Molecular Imprint-Based Solid Phase Extraction and Fast LC-MS Analysis. PubMed. Available at: [Link]
-
Deranged Physiology. (2024). Pharmacology of local anaesthetics. Available at: [Link]
-
Fulling, P. D., & Peterfreund, R. A. (2001). Alkalinization and Precipitation Characteristics of 0.2% Ropivacaine. Medic's Corner. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Abdel-Rehim, M. (2002). Evaluation of Solid-Phase Microextraction for the Study of Protein Binding in Human Plasma Samples. Chromatographia. Available at: [Link]
-
ResearchGate. (2004). Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC‐NPD/GC‐MS. Available at: [Link]
-
Hansen, T. G. (2004). Ropivacaine: A pharmacological review. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Zhu, D., et al. (2012). Determination of Ropivacaine in Guinea Pig Plasma after Infiltration Anaesthesia by Liquid Chromatography-tandem Mass Spectrometry. Journal of Chinese Pharmaceutical Sciences. Available at: [Link]
-
Abdel-Rehim, M. (2014). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. SciSpace. Available at: [Link]
-
Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. ResearchGate. Available at: [Link]
-
USP-NF. (2021). Ropivacaine Hydrochloride. Available at: [Link]
-
USP-NF. (2020). Ropivacaine Hydrochloride. Available at: [Link]
-
USP. (n.d.). Ropivacaine Hydrochloride. Available at: [Link]
-
ResearchGate. (2005). Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC–MS analysis. Available at: [Link]
-
Love, C., et al. (2014). Ropivacaine plasma levels following local infiltration analgesia for primary total hip arthroplasty. PubMed. Available at: [Link]
-
Ciavarella, A. B., et al. (2012). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 4. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. jvsmedicscorner.com [jvsmedicscorner.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. uspnf.com [uspnf.com]
- 13. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Robust LC-MS/MS Method for the Simultaneous Quantification of Ropivacaine and its Major Metabolites in Human Plasma Using Ropivacaine-d7 HCl
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated protocol for the simultaneous quantification of the local anesthetic ropivacaine and its primary metabolites, 3-hydroxy-ropivacaine and 2',6'-pipecoloxylidide (PPX), in human plasma. The method utilizes a stable isotope-labeled internal standard, Ropivacaine-d7 HCl, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high selectivity, sensitivity, and accuracy, making it ideal for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The protocol covers all stages from sample preparation using a straightforward protein precipitation technique to data acquisition and analysis, adhering to the principles outlined in regulatory guidelines.
Introduction: The Analytical Imperative for Ropivacaine Monitoring
Ropivacaine is a long-acting amide local anesthetic widely employed for surgical anesthesia and pain management.[1][2] Its clinical efficacy is attributed to the reversible blockade of sodium ion channels in nerve fibers, which prevents impulse conduction.[1][3] Marketed as a pure S-(-) enantiomer, ropivacaine was developed to offer a better safety profile, particularly concerning cardiotoxicity, compared to its predecessor, bupivacaine.[4]
The clinical response and safety of ropivacaine are governed by its pharmacokinetic profile, which is heavily influenced by its metabolism. Ropivacaine is extensively metabolized in the liver, primarily through two pathways mediated by the cytochrome P450 (CYP) enzyme system.[1][3][5]
-
Aromatic Hydroxylation: CYP1A2 mediates the hydroxylation of the aromatic ring to form 3-hydroxy-ropivacaine, a major metabolite.[1][6][7][8]
-
N-dealkylation: CYP3A4 is responsible for the N-dealkylation of the piperidine ring, producing 2',6'-pipecoloxylidide (PPX).[1][6][9]
Given that both the parent drug and its metabolites can exhibit pharmacological activity, their simultaneous quantification is crucial for a comprehensive understanding of the drug's disposition, efficacy, and potential toxicity in patients.[7][10] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity and specificity.[4][11][12]
The cornerstone of a robust quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Ropivacaine-d7 HCl, is the ideal choice.[13][14] It co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction and ionization, effectively compensating for matrix effects and variations in instrument response.[14] This document provides a field-proven protocol designed for immediate implementation in a research or clinical laboratory setting.
Foundational Principles
Metabolic Pathway of Ropivacaine
The metabolic fate of ropivacaine is critical to its clearance and overall pharmacological effect. The two primary metabolic pathways, hydroxylation and N-dealkylation, are catalyzed by distinct CYP450 isoenzymes, making the drug susceptible to drug-drug interactions with inhibitors or inducers of CYP1A2 and CYP3A4.[1][8]
Caption: Metabolic conversion of Ropivacaine.
The Rationale for a Stable Isotope-Labeled Internal Standard
In quantitative mass spectrometry, the analyte's signal is compared to that of an internal standard (IS) added at a known concentration to all samples. The ideal IS corrects for analyte loss during sample preparation and fluctuations in instrument performance. Ropivacaine-d7, in which seven hydrogen atoms are replaced with deuterium, is an exemplary IS for several reasons:
-
Identical Chemical Behavior: It has the same extraction recovery, chromatographic retention time, and ionization efficiency as unlabeled ropivacaine.[13][14]
-
Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference of 7 Daltons.
-
Minimization of Matrix Effects: It experiences the same degree of ion suppression or enhancement as the analyte, ensuring the ratio of their signals remains constant and accurate.
Adherence to Bioanalytical Method Validation Guidelines
This protocol is designed to be validated in accordance with regulatory standards such as the FDA's Bioanalytical Method Validation Guidance.[15][16] Key validation parameters to be assessed include accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), recovery, matrix effect, and stability of the analytes under various conditions.[15][17][18]
Detailed Analytical Protocol
Materials and Reagents
-
Reference Standards: Ropivacaine HCl, 3-hydroxy-ropivacaine, 2',6'-pipecoloxylidide (PPX), Ropivacaine-d7 HCl.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
-
Equipment: Analytical balance, vortex mixer, centrifuge, LC-MS/MS system.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (Ropivacaine, 3-OH-Ropivacaine, PPX, and Ropivacaine-d7 HCl) in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.
-
Working Solutions: Prepare intermediate working solutions for calibration standards and quality controls (QCs) by serially diluting the stock solutions with a 50:50 mixture of methanol and water.
-
Internal Standard (IS) Working Solution (0.5 µg/mL): Dilute the Ropivacaine-d7 HCl stock solution with acetonitrile to achieve a final concentration of 0.5 µg/mL.[4] This solution will also serve as the protein precipitation agent.
Preparation of Calibration Standards and Quality Controls
Prepare calibration curve (CC) standards and quality control (QC) samples by spiking appropriate amounts of the working solutions into blank human plasma.
| Sample Type | Ropivacaine (ng/mL) | 3-OH-Ropivacaine (ng/mL) | PPX (ng/mL) |
| CC 1 (LLOQ) | 0.5 | 1.0 | 1.0 |
| CC 2 | 2.0 | 2.0 | 2.0 |
| CC 3 | 10 | 10 | 10 |
| CC 4 | 50 | 50 | 50 |
| CC 5 | 250 | 250 | 250 |
| CC 6 | 750 | 750 | 750 |
| CC 7 (ULOQ) | 1000 | 1000 | 1000 |
| QC Low | 2.0 | 3.0 | 3.0 |
| QC Mid | 30 | 30 | 30 |
| QC High | 750 | 750 | 750 |
| Concentrations are adapted from published literature and should be optimized for specific assay requirements.[4] |
Sample Preparation: Protein Precipitation
This method offers a rapid and effective clean-up for plasma samples.[4]
Caption: Protein Precipitation Workflow.
Step-by-Step Protocol:
-
Pipette 200 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of the internal standard working solution (0.5 µg/mL Ropivacaine-d7 in acetonitrile).[4]
-
Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 3 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the clear supernatant to an autosampler vial.
-
Inject a defined volume (e.g., 1-5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumental Parameters
The following parameters are provided as a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 3.0 mm, 3 µm)[4] | Provides excellent retention and separation for the analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of analytes for positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.4 mL/min[4] | Standard flow rate for analytical LC, balancing speed and resolution. |
| Gradient | 0-2 min, 5% B; 2-4 min, ramp to 30% B; 4-7 min, hold 5% B[4] | Gradient elution ensures separation of the less polar ropivacaine from its more polar metabolites. |
| Column Temp | 40°C | Improves peak shape and reproducibility of retention times. |
| Injection Volume | 1 µL[4] | Small volume to prevent column overloading and peak distortion. |
Table 2: Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Detection Mode | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | Ropivacaine | 275.1 / 275.3[4][19] | 126.1 / 126.2[4][19] | | 3-OH-Ropivacaine | 291.1 / 291.0[4][19] | 126.1 / 126.0[4][19] | | PPX | 233.2 | 98.1 | | Ropivacaine-d7 (IS) | 282.2 | 126.1 | Note: Specific m/z values may vary slightly based on instrument calibration and resolution. The product ion m/z 126.1 is a common fragment for ropivacaine and its hydroxylated metabolite.[4][19]
Expected Performance and Data Analysis
-
Selectivity: The chromatographic method should provide baseline separation of all analytes from each other and from endogenous plasma components.
-
Calibration Curve: The calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the standards. The curve should demonstrate excellent linearity, with a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: The method's accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision, expressed as the coefficient of variation (CV%), should not exceed 15% (20% for LLOQ).[4][19]
Table 3: Example Validation Summary
| Analyte | QC Level | Accuracy (% Nominal) | Precision (CV%) | Acceptance Criteria |
|---|---|---|---|---|
| Ropivacaine | Low (2 ng/mL) | 98 - 105% | < 10% | 85-115% / <15% CV |
| Mid (30 ng/mL) | 97 - 103% | < 8% | 85-115% / <15% CV | |
| High (750 ng/mL) | 99 - 104% | < 6% | 85-115% / <15% CV | |
| 3-OH-Ropivacaine | Low (3 ng/mL) | 96 - 107% | < 11% | 85-115% / <15% CV |
| Mid (30 ng/mL) | 98 - 102% | < 9% | 85-115% / <15% CV |
| | High (750 ng/mL) | 99 - 103% | < 7% | 85-115% / <15% CV |
Conclusion
The protocol described in this application note provides a selective, sensitive, and high-throughput method for the simultaneous quantification of ropivacaine, 3-hydroxy-ropivacaine, and PPX in human plasma. The use of a stable isotope-labeled internal standard, Ropivacaine-d7 HCl, ensures the highest level of accuracy and precision, making the method well-suited for demanding research and clinical applications. The simple protein precipitation sample preparation allows for rapid sample turnaround, which is essential for studies involving a large number of samples. This self-validating system provides a reliable tool for drug development professionals and researchers investigating the clinical pharmacology of ropivacaine.
References
-
McClure, J. H. (1996). Ropivacaine. British Journal of Anaesthesia, 76(2), 300-307. Available from: [Link]
-
Abdel-Rehim, M., et al. (2006). Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS). Journal of Separation Science, 29(11), 1658-61. Available from: [Link]
-
Stanos, S. P. (2024). Ropivacaine. StatPearls. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Ropivacaine. PubChem Compound Summary for CID 175805. Available from: [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available from: [Link]
-
Oda, Y., et al. (1995). Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Anesthesiology, 82(1), 214-20. Available from: [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]
-
Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Farmacia, 71(5), 923-930. Available from: [Link]
-
Chen, Y., et al. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2020, 8175313. Available from: [Link]
-
Chen, Y., et al. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. ResearchGate. Available from: [Link]
-
Butiulca, A., et al. (2024). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. National Institutes of Health. Available from: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available from: [Link]
-
Butiulca, A., et al. (2024). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. MDPI. Available from: [Link]
-
Arvidsson, T., et al. (1998). Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors. Clinical Pharmacology & Therapeutics, 64(5), 484-91. Available from: [Link]
-
Budău, M., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. MDPI. Available from: [Link]
-
Chen, Y., et al. (2020). Mass spectra of ropivacaine (a), 3-hydroxy ropivacaine (b), and... ResearchGate. Available from: [Link]
-
Budău, M., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Semantic Scholar. Available from: [Link]
-
Kawata, H., et al. (2007). Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation. Yakugaku Zasshi, 127(9), 1509-14. Available from: [Link]
-
Parvin, S., & Brocks, D. R. (2012). Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatography (HPLC). University of Alberta Libraries. Available from: [Link]
-
Andersson, L. I., et al. (2005). Determination of Ropivacaine in Human Plasma Using Highly Selective Molecular Imprint-Based Solid Phase Extraction and Fast LC-MS Analysis. Analytical and Bioanalytical Chemistry, 383(4), 645-50. Available from: [Link]
Sources
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ualberta.ca [ualberta.ca]
- 3. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. fda.gov [fda.gov]
- 16. moh.gov.bw [moh.gov.bw]
- 17. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 18. hhs.gov [hhs.gov]
- 19. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust Bioanalytical Method for the Quantification of Ropivacaine in Human Plasma Using Ropivacaine-d7 Hydrochloride by LC-MS/MS
Abstract
This application note provides a detailed, validated protocol for the quantitative analysis of Ropivacaine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ropivacaine-d7 Hydrochloride, to ensure high accuracy and precision, correcting for variations in sample preparation and instrument response. The protocol outlines a straightforward protein precipitation method for sample extraction, followed by a rapid and efficient chromatographic separation. This document is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Ropivacaine. All procedures are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
Introduction: The Rationale for Precise Ropivacaine Quantification
Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[6][7] Its favorable safety profile, characterized by reduced cardiotoxicity compared to Bupivacaine, has led to its extensive clinical use.[6] Accurate measurement of Ropivacaine concentrations in biological matrices, such as plasma, is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which inform dosing regimens and ensure patient safety.[8][9]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS bioanalysis.[10] Ropivacaine-d7 shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[3] This co-elution and co-ionization allow for the correction of potential matrix effects and other sources of variability, leading to a highly robust and reliable assay.[11][12][13]
This guide provides a comprehensive framework for the development and validation of a bioanalytical method for Ropivacaine, adhering to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[4][14][15]
Materials and Reagents
| Material | Supplier | Notes |
| Ropivacaine Hydrochloride | Cayman Chemical or equivalent | Reference standard |
| This compound | Toronto Research Chemicals or Cayman Chemical | Internal Standard (IS)[3][10] |
| Acetonitrile | VWR International or equivalent | HPLC or LC-MS grade |
| Formic Acid | VWR International or equivalent | LC-MS grade |
| Ultrapure Water | Millipore Direct-Q3 system or equivalent | |
| Blank Human Plasma (K3-EDTA) | Local transfusion center or commercial source | Screened for interferences |
Instrumentation and Analytical Conditions
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required. The following parameters have been optimized for this analysis:
Liquid Chromatography
| Parameter | Condition |
| Column | Gemini NX-C18, 3.0 x 100 mm, 3 µm (Phenomenex Inc.) or equivalent |
| Mobile Phase A | 0.05% (v/v) Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.4 mL/min[3] |
| Injection Volume | 1 µL[3] |
| Column Temperature | 15°C[3] |
| Gradient Program | See Table 1 |
Table 1: Chromatographic Gradient Program [3]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 2.0 | 95 | 5 |
| 2.0 - 4.0 | 70 | 30 |
| 4.0 - 7.0 | 95 | 5 |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 5000 V[3] |
| Vaporizer Temperature | 350°C[3] |
| Source Gas 1 Pressure | 35 psi[3] |
| Source Gas 2 Pressure | 30 psi[3] |
| Curtain Gas Pressure | 25 psi[3] |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Compound Parameters [3][16]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Ropivacaine | 275.1 | 126.1 | 19 |
| Ropivacaine-d7 (IS) | 282.1 | 133.1 | - |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ropivacaine HCl and Ropivacaine-d7 HCl in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Ropivacaine by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard (IS) Working Solution (0.5 µg/mL): Dilute the Ropivacaine-d7 HCl primary stock solution with acetonitrile to achieve a final concentration of 0.5 µg/mL.[3]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate Ropivacaine working standard solutions to prepare CC standards at concentrations ranging from 0.5 to 1000 ng/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ QC: Lower Limit of Quantification (e.g., 2 ng/mL)
-
Low QC: (e.g., 30 ng/mL)
-
Mid QC: (e.g., 500 ng/mL)
-
High QC: (e.g., 750 ng/mL)[3]
-
Sample Preparation: Protein Precipitation
The protein precipitation method is a rapid and effective technique for extracting Ropivacaine from plasma.
Caption: Protein Precipitation Workflow.
Protocol:
-
To 200 µL of plasma sample (unknown, calibration standard, or QC) in a microcentrifuge tube, add 100 µL of the IS working solution (0.5 µg/mL Ropivacaine-d7 in acetonitrile).[3]
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 2 minutes.[3]
-
Centrifuge at 10,000 rpm for 3 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 1 µL of the supernatant into the LC-MS/MS system.[3]
Method Validation
The bioanalytical method must be validated according to the FDA and EMA guidelines to ensure its reliability for the intended application.[1][2][3][4][5] The key validation parameters are summarized below.
Caption: Key Method Validation Parameters.
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interferences are observed at the retention times of Ropivacaine and the IS.
-
Calibration Curve and Linearity: A calibration curve should be generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration. The linearity should be assessed using a weighted (1/x or 1/x²) linear regression.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated by analyzing the QC samples in replicate (n=6) on three different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).
-
Recovery: The extraction recovery of Ropivacaine should be determined by comparing the peak areas of the analyte from extracted samples with those from post-extraction spiked samples at three QC levels.
-
Matrix Effect: The matrix effect should be assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those of pure solutions at the same concentration. The use of a SIL-IS is crucial to mitigate matrix effects.[11][12]
-
Stability: The stability of Ropivacaine in plasma must be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a specified period.
-
Long-Term Stability: Stored at -80°C.[3]
-
Post-Preparative Stability: In the autosampler.
-
Data Analysis and Interpretation
The concentration of Ropivacaine in the unknown samples is determined by interpolating the peak area ratio of the analyte to the IS from the calibration curve. The use of specialized software for data acquisition and processing is recommended.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of Ropivacaine in human plasma. The use of this compound as an internal standard ensures the accuracy and reliability of the results. This method is suitable for high-throughput analysis in a regulated bioanalytical laboratory and can be readily implemented for pharmacokinetic studies and therapeutic drug monitoring of Ropivacaine.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]
-
Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Pharmacology, 14, 1245689. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Linner, C., et al. (2008). Stable plasma concentrations of unbound ropivacaine during postoperative epidural infusion for 24-72 hours in children. European Journal of Anaesthesiology, 25(5), 395-400. [Link]
-
Andersson, L. I., et al. (2007). Determination of Ropivacaine in Human Plasma Using Highly Selective Molecular Imprint-Based Solid Phase Extraction and Fast LC-MS Analysis. Chromatographia, 66(S1), S107-S111. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Linner, C., et al. (2008). Stable plasma concentrations of unbound ropivacaine during postoperative epidural infusion for 24–72 hours in children. European Journal of Anaesthesiology, 25(5), 395-400. [Link]
-
Lamy, E., et al. (2020). A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. Molecules, 25(17), 3986. [Link]
-
Butu, A., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. International Journal of Molecular Sciences, 25(24), 13487. [Link]
-
Arvidsson, T., et al. (1995). Determination of ropivacaine and [2H3]ropivacaine in biological samples by gas chromatography with nitrogen-phosphorus detection or mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 668(1), 91-98. [Link]
-
Andersson, L. I., et al. (2007). Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC–MS analysis. ResearchGate. [Link]
-
Scott, D. B., et al. (1996). Pharmacokinetics and analgesic effect of ropivacaine during continuous epidural infusion for postoperative pain relief. Anesthesiology, 85(6), 1322-1332. [Link]
-
Jönsson, S., et al. (1995). Automated liquid membrane extraction for high-performance liquid chromatography of Ropivacaine metabolites in urine. Journal of Chromatography B: Biomedical Sciences and Applications, 665(1), 159-166. [Link]
-
Li, H., et al. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2020, 8878963. [Link]
-
Butu, A., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical. Semantic Scholar. [Link]
-
Lamy, E., et al. (2020). Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. Clinical Chemistry and Laboratory Medicine (CCLM), 58(4), 593-602. [Link]
-
van der Vaart, M. G., et al. (2018). Ropivacaine Plasma Concentrations after 192-Hour High Dose Epidural Ropivacaine Infusion in a Pediatric Patient without Side Effects. Case Reports in Anesthesiology, 2018, 5941090. [Link]
-
Abdel-Rehim, M., et al. (2001). Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC-NPD/GC-MS. ResearchGate. [Link]
-
Koehler, K., et al. (2006). Simultaneous determination of bupivacaine, mepivacain, prilocaine and ropivacain in human serum by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Butiulca, A., et al. (2023). MRM mass spectra for ropivacaine showing parent and fragment ions. ResearchGate. [Link]
-
Butiulca, A., et al. (2023). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. National Institutes of Health. [Link]
-
Lee, C. H., et al. (2024). Physicochemical Stability and Compatibility of Mixtures of Ropivacaine with Dexamethasone or Betamethasone for Epidural Steroid Injections. Pain Physician, 27(1), E89-E98. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
-
Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Pharmacology. [Link]
-
Journal of Pharmaceutical Science and Technology. Bioanalytical Method Development –Determination of Drugs in Biological Fluids. [Link]
-
ResearchGate. Chemical structure and molecular weight of ropivacaine: (S). [Link]
-
Arvidsson, T., et al. (1995). Determination of ropivacaine and [2H3]ropivacaine in biological samples by gas chromatography with nitrogen-phosphorus detection or mass spectrometry. Semantic Scholar. [Link]
-
Andersson, L. I., et al. (2007). Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC–MS analysis. OUCI. [Link]
-
Arvidsson, T., et al. (1999). Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites. Biomedical Chromatography, 13(3), 209-215. [Link]
-
International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. (2023). YouTube. [Link]
-
Journal of Neonatal Surgery. (2023). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]
-
Abdel-Rehim, M., et al. (2006). Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS). Journal of Separation Science, 29(12), 1748-1755. [Link]
-
ResearchGate. Internal Standards for Quantitative LC-MS Bioanalysis. [Link]
-
Bioanalysis. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pharmacokinetics and analgesic effect of ropivacaine during continuous epidural infusion for postoperative pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. eijppr.com [eijppr.com]
- 12. medipharmsai.com [medipharmsai.com]
- 13. researchgate.net [researchgate.net]
- 14. id-eptri.eu [id-eptri.eu]
- 15. fda.gov [fda.gov]
- 16. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Bioanalysis of Ropivacaine in Plasma and Urine using Ropivacaine-d7 HCl as an Internal Standard
Abstract
This comprehensive guide details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ropivacaine in human plasma and urine. The protocol leverages the stable isotope-labeled compound, Ropivacaine-d7 HCl, as an internal standard (IS) to ensure the highest degree of accuracy and precision. This document provides a foundational understanding of the analytical principles, detailed step-by-step protocols for sample preparation, and a complete, validated LC-MS/MS methodology. The protocols described herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of ropivacaine. All methodologies are grounded in established scientific principles and align with the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
Introduction: The Rationale for a Deuterated Internal Standard
Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and pain management.[4][5] Accurate quantification of ropivacaine in biological matrices like plasma and urine is critical for pharmacokinetic studies, which inform dosing regimens and safety profiles.[6][7] LC-MS/MS has become the gold standard for such bioanalysis due to its inherent sensitivity and selectivity.[8][9]
The cornerstone of a reliable quantitative LC-MS/MS assay is the use of an appropriate internal standard.[10][11] A stable isotope-labeled (SIL) internal standard, such as Ropivacaine-d7 HCl, is the ideal choice.[11][12] Here's why:
-
Physicochemical Similarity: Ropivacaine-d7 is chemically identical to ropivacaine, with the exception of seven hydrogen atoms being replaced by deuterium.[13] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while ensuring they behave almost identically during sample extraction, chromatography, and ionization.[11][12]
-
Correction for Matrix Effects: Biological samples are complex mixtures that can enhance or suppress the ionization of the target analyte in the mass spectrometer's source—a phenomenon known as the matrix effect.[10] Because the SIL-IS co-elutes and experiences the same ionization conditions as the analyte, it effectively normalizes for these variations, leading to more accurate and reproducible results.[14][15]
-
Compensation for Variability: The IS compensates for potential sample loss during the multi-step sample preparation process and corrects for any fluctuations in injection volume or instrument response.[10][11]
By incorporating Ropivacaine-d7, the method's robustness is significantly enhanced, ensuring data integrity for critical drug development decisions.[8]
Bioanalytical Methodology
This section outlines the materials, reagents, and instrumentation required for the successful implementation of this bioanalytical workflow.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Ropivacaine hydrochloride hydrate | Cayman Chemical or equivalent |
| Ropivacaine-d7 hydrochloride (IS) | Toronto Research Chemicals or equivalent[9][13] |
| Acetonitrile | HPLC or LC-MS grade[9] |
| Methanol | HPLC or LC-MS grade |
| Formic Acid | LC-MS grade[9] |
| Ultrapure Water | Millipore Direct-Q3 system or equivalent[9] |
| Blank Human Plasma (K3-EDTA) | Local transfusion center or commercial source[9] |
| Blank Human Urine | Pooled from healthy volunteers |
| 96-well Protein Precipitation Plates | Thermo Fisher Scientific or equivalent[16] |
| 96-well Collection Plates | Standard format |
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[17]
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is recommended for efficient separation.
Experimental Protocols
The following protocols are designed to be self-validating, with quality control (QC) samples at multiple concentrations analyzed alongside unknown samples to ensure the accuracy and precision of each analytical run.[5]
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve ropivacaine HCl and Ropivacaine-d7 HCl in methanol to create individual stock solutions.
-
Working Standard Solutions: Serially dilute the ropivacaine stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for spiking into the biological matrix to create calibration curves.
-
Internal Standard Working Solution (0.5 µg/mL): Dilute the Ropivacaine-d7 stock solution with acetonitrile to achieve a final concentration of 0.5 µg/mL.[5][9]
Sample Preparation: A Comparative Approach
The choice of sample preparation technique is critical for removing interferences and ensuring robust analytical performance. Protein precipitation is a rapid and effective method for plasma samples, while a "dilute-and-shoot" approach is often sufficient for cleaner urine samples.
This protocol is a widely used, efficient method for removing the majority of proteins from plasma, which can interfere with the analysis.[18][19][20]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube or a well of a 96-well plate, add 100 µL of plasma sample (calibration standard, QC, or unknown).
-
Internal Standard Addition: Add 50 µL of the Ropivacaine-d7 working solution (0.5 µg/mL) to each sample.[18]
-
Protein Precipitation: Add 250 µL of ice-cold acetonitrile to each sample.[16][18] The 3:1 ratio of organic solvent to plasma is effective for precipitating proteins.[16]
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete denaturation and precipitation of proteins.[5]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[20]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or well for LC-MS/MS analysis.
-
Injection: Inject 2-5 µL of the supernatant into the LC-MS/MS system.[18]
Caption: Plasma protein precipitation workflow.
Urine typically contains fewer proteinaceous interferences than plasma, often allowing for a simpler sample preparation protocol.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample (calibration standard, QC, or unknown).
-
Internal Standard Addition: Add 100 µL of the Ropivacaine-d7 working solution (0.5 µg/mL).
-
Dilution: Add 800 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Mixing: Vortex for 30 seconds.
-
Transfer: Transfer the diluted sample to a clean vial for LC-MS/MS analysis.
-
Injection: Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method Validation and Parameters
The method must be validated according to regulatory guidelines to ensure it is fit for purpose.[1][3][21] Key validation parameters include selectivity, linearity, accuracy, precision, and stability.
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Column Temp | 40°C |
| Injection Volume | 5 µL |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | Ropivacaine: m/z 275.2 → 126.1 |
| Ropivacaine-d7: m/z 282.2 → 133.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Caption: Tandem mass spectrometry workflow.
Data Analysis and Acceptance Criteria
Quantitative analysis is performed by calculating the ratio of the peak area of ropivacaine to the peak area of Ropivacaine-d7. A calibration curve is constructed by plotting this ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
Acceptance Criteria (based on FDA/EMA Guidelines[1][3]):
-
Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The mean concentration of calibration standards and QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision: The coefficient of variation (CV) for the replicate measurements of calibration standards and QC samples should not exceed 15% (20% for LLOQ).
Conclusion
The use of Ropivacaine-d7 HCl as an internal standard is indispensable for the accurate and precise quantification of ropivacaine in plasma and urine samples by LC-MS/MS. Its ability to co-elute with the analyte and mimic its behavior during extraction and ionization effectively compensates for matrix effects and procedural variability.[11][14] The detailed protocols and validated methodology presented in this application note provide a robust framework for researchers in clinical and preclinical settings. Adherence to these guidelines will ensure the generation of high-quality bioanalytical data, suitable for regulatory submissions and pivotal for advancing our understanding of ropivacaine's pharmacology.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). U.S. Pharmacist. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). AAPS. [Link]
-
Pharmaffiliates. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. [Link]
-
Deuterated Internal Standard: Significance and symbolism. (2025, August 18). Metabolites. [Link]
-
Kuthiala, G., & Chaudhary, G. (2011). Ropivacaine: A review of its pharmacology and clinical use. Indian journal of anaesthesia, 55(2), 104–110. [Link]
-
But, A., et al. (2023). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Medicina, 59(11), 1934. [Link]
-
Pere, P., et al. (2001). Pharmacokinetics of ropivacaine in patients with chronic renal failure. British Journal of Anaesthesia, 86(2), 211-216. [Link]
-
Pere, P., et al. (2001). Pharmacokinetics of ropivacaine in patients with chronic renal failure. British Journal of Anaesthesia, 86(2), 211-216. [Link]
-
Pere, P., et al. (2001). Pharmacokinetics of ropivacaine in patients with chronic renal failure. ResearchGate. [Link]
-
But, A., et al. (2023). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. PMC - PubMed Central. [Link]
-
Andersson, A., et al. (2005). Determination of Ropivacaine in Human Plasma Using Highly Selective Molecular Imprint-Based Solid Phase Extraction and Fast LC-MS Analysis. Analytical and Bioanalytical Chemistry, 383(4), 645-50. [Link]
-
Johansson, M., et al. (1998). Automated liquid membrane extraction for high-performance liquid chromatography of Ropivacaine metabolites in urine. Journal of Chromatography B: Biomedical Sciences and Applications, 710(1-2), 119-28. [Link]
-
Abdel-Rehim, M., et al. (2004). Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC‐NPD/GC‐MS. Journal of Separation Science, 27(10-11), 879-885. [Link]
-
But, A., et al. (2024). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. National Institutes of Health. [Link]
-
Wang, L., et al. (2010). Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography. Journal of Chromatography B, 878(17-18), 1489-1492. [Link]
-
But, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Chemistry, 11, 1262923. [Link]
-
Arvidsson, T., et al. (1995). Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites. Semantic Scholar. [Link]
-
Parvin, S., & Brocks, D. R. (n.d.). Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatography (HPLC). University of Alberta Libraries. [Link]
-
Lamy, E., et al. (2023). A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. Journal of Analytical Toxicology. [Link]
-
Abdel-Rehim, M., et al. (2007). Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS). Journal of Chromatography B, 850(1-2), 481-487. [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Rifai, N., et al. (1998). Simultaneous Measurement of Plasma Ropivacaine and Bupivacaine Concentrations by HPLC With UV Detection. Clinical Chemistry, 44(4), 896-897. [Link]
-
Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. [Link]
-
Lamy, E., et al. (2020). Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. Clinical Chemistry and Laboratory Medicine, 58(5), 784-793. [Link]
-
Andersson, A., et al. (2005). Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC–MS analysis. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Protein Precipitation Procedures. ResearchGate. [Link]
Sources
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics of ropivacaine in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texilajournal.com [texilajournal.com]
- 15. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. a protein precipitation extraction method [protocols.io]
- 19. agilent.com [agilent.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. hhs.gov [hhs.gov]
Troubleshooting & Optimization
Section 1: Understanding the Challenge: Matrix Effects in Ropivacaine Bioanalysis
## Technical Support Center: Minimizing Matrix Effects with Ropivacaine-d7 Hydrochloride in Bioanalysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing matrix effects in the bioanalysis of Ropivacaine using its deuterated internal standard, this compound. Here, we move beyond procedural lists to explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the integrity of your data.
What are matrix effects?
In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest[1][2]. For Ropivacaine analysis, this includes endogenous substances in plasma, such as phospholipids, salts, and proteins[3]. Matrix effects occur when these co-eluting compounds interfere with the ionization of Ropivacaine in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal)[1][4][5]. This phenomenon can severely compromise the accuracy, precision, and sensitivity of the analytical method[4].
Why are matrix effects a critical issue in regulated bioanalysis?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate a thorough evaluation of matrix effects during bioanalytical method validation[6][7][8]. Failure to adequately address these effects can lead to erroneous pharmacokinetic data, potentially impacting the safety and efficacy assessment of a drug. The FDA guidance emphasizes that steps must be taken to ensure the absence of matrix effects throughout the application of the method[9][10][11].
What causes matrix effects?
The mechanisms behind matrix effects, particularly in the commonly used electrospray ionization (ESI) source, are complex. Key theories include:
-
Competition for Ionization: Co-eluting matrix components can compete with the analyte (Ropivacaine) for access to the limited surface area of the ESI droplet, reducing the efficiency of analyte ionization[2][12].
-
Changes in Droplet Properties: Less volatile compounds in the matrix can alter the viscosity and surface tension of the ESI droplets. This can hinder the evaporation of the solvent and the release of gas-phase analyte ions[4][5][13].
-
Ion Pairing: Matrix components can form neutral adducts with the charged analyte, preventing its detection by the mass spectrometer[5].
Section 2: The Solution: Strategic Use of this compound
Why is a stable isotope-labeled internal standard (SIL-IS) the gold standard?
The most effective strategy to compensate for matrix effects is the use of a SIL-IS[4][14]. This compound is the deuterated analog of Ropivacaine, meaning it is chemically identical but with seven hydrogen atoms replaced by deuterium[15][16][17].
The Core Principle: Because a SIL-IS is nearly identical to the analyte, it is assumed to have the same physicochemical properties. This means it will behave similarly during sample extraction, chromatography, and ionization[18][19]. Therefore, any ion suppression or enhancement that affects Ropivacaine will affect Ropivacaine-d7 to the same degree. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification[18][20].
Diagram: The Role of a Stable Isotope-Labeled Internal Standard
Caption: Workflow showing how Ropivacaine-d7 compensates for variability.
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Question 1: My analyte (Ropivacaine) and internal standard (Ropivacaine-d7) signals are both low and inconsistent across different plasma lots. What's the first thing I should investigate?
Answer: This classic symptom points directly to significant ion suppression affecting both your analyte and internal standard. While the IS should compensate, severe suppression can push your signal close to the limit of quantification (LOQ), increasing variability.
Troubleshooting Steps:
-
Confirm Co-elution: The fundamental assumption for SIL-IS compensation is that the analyte and IS co-elute perfectly. A slight retention time shift, known as an isotopic effect, can sometimes occur where the deuterated compound elutes slightly earlier. If this shift is significant enough to place the analyte and IS in different "zones" of ion suppression, the compensation will fail. Overlay the chromatograms of Ropivacaine and Ropivacaine-d7 to confirm they have identical retention times.
-
Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components, especially phospholipids, which are a major cause of ion suppression in plasma[3].
-
If using Protein Precipitation (PPT): This is the quickest but "dirtiest" method. Consider switching to a more selective technique.
-
If using Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH. A two-step LLE process can sometimes improve cleanup by first removing highly non-polar interferences with a solvent like hexane, followed by extraction of Ropivacaine with a more polar solvent like methyl tert-butyl ether[3].
-
If using Solid-Phase Extraction (SPE): This technique generally provides the cleanest extracts[3][21]. Ensure your SPE protocol (sorbent type, wash steps, and elution solvent) is optimized for Ropivacaine. A mixed-mode cation exchange SPE cartridge can be very effective for basic compounds like Ropivacaine[3].
-
Question 2: I'm seeing a good, stable signal for my internal standard, but my Ropivacaine signal is suppressed and variable. Why isn't the IS compensating?
Answer: This is a more complex issue that suggests the matrix effect is not uniform for both the analyte and the IS, or there's an issue with the IS itself.
Troubleshooting Steps:
-
Check for IS Impurities: Verify the isotopic purity of your Ropivacaine-d7 standard. If it contains a significant amount of unlabeled Ropivacaine (D0), it can artificially inflate the analyte response at the low end of the curve and cause non-linear calibration.
-
Investigate Differential Ionization: Although rare for co-eluting SIL-IS, some studies have shown that in cases of severe matrix effects, the analyte and IS can suppress each other's ionization to slightly different extents, especially if their concentrations are vastly different.
-
Perform a Post-Column Infusion Experiment: This is the definitive experiment to visualize matrix effects.
Experimental Protocol: Identifying Ion Suppression via Post-Column Infusion
Objective: To identify the specific retention time regions in your chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Setup: Use a syringe pump and a 'T' connector to continuously infuse a standard solution of Ropivacaine directly into the mobile phase stream between the LC column and the MS ion source[4][22].
-
Establish Baseline: Start the infusion and the LC gradient (without an injection) to obtain a stable, elevated baseline signal for Ropivacaine.
-
Inject Blank Matrix: Inject a blank plasma sample that has been processed through your entire sample preparation procedure[22].
-
Analyze the Chromatogram: Monitor the baseline of the infused Ropivacaine.
-
A dip or drop in the baseline indicates a region of ion suppression where matrix components are eluting.
-
A hump or rise in the baseline indicates a region of ion enhancement .
-
Interpretation: If you see a significant drop in the signal at the retention time of Ropivacaine, you have confirmed a matrix effect. The goal is then to adjust your chromatography to move the Ropivacaine peak away from this suppression zone[4].
Diagram: Post-Column Infusion Experiment
Caption: Setup for a post-column infusion experiment.
Question 3: How do I quantitatively assess the matrix effect as required by regulatory guidelines?
Answer: The standard method is the post-extraction spike experiment, which calculates a "Matrix Factor" (MF).
Experimental Protocol: Quantifying Matrix Factor
Objective: To quantitatively measure the degree of ion suppression or enhancement.
Methodology:
-
Prepare Sample Set A: Analyze a standard solution of Ropivacaine prepared in a clean mobile phase or reconstitution solvent. This provides the baseline peak area in the absence of any matrix.
-
Prepare Sample Set B: Process at least six different lots of blank biological matrix (e.g., human plasma) through your entire sample preparation method. After the final extraction step, spike the resulting blank extracts with Ropivacaine at the same concentration as in Set A[4][22].
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF of 1.0 indicates no matrix effect.
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
-
Regulatory Acceptance Criteria: Typically, the coefficient of variation (CV%) of the internal standard-normalized matrix factors calculated from the different lots of matrix should not be greater than 15%.
Table 1: Example Matrix Factor Calculation
| Sample Source | Peak Area (Neat Solution - A) | Peak Area (Post-Spiked Matrix - B) | Matrix Factor (B/A) |
| Lot 1 | 1,050,000 | 750,000 | 0.71 |
| Lot 2 | 1,050,000 | 710,000 | 0.68 |
| Lot 3 | 1,050,000 | 795,000 | 0.76 |
| Lot 4 | 1,050,000 | 690,000 | 0.66 |
| Lot 5 | 1,050,000 | 735,000 | 0.70 |
| Lot 6 | 1,050,000 | 770,000 | 0.73 |
| Mean | 1,050,000 | 741,667 | 0.71 |
| CV% | - | - | 5.4% |
In this example, there is a consistent ~29% ion suppression, but since the CV% is low (<15%), the use of Ropivacaine-d7 as an internal standard is expected to adequately compensate for this effect.
Question 4: Can I just dilute my sample to reduce matrix effects?
Answer: Yes, sample dilution is a simple and sometimes effective strategy[4][21][23]. By diluting the sample extract, you reduce the concentration of both the analyte and the interfering matrix components. However, this approach is only feasible if the resulting analyte concentration remains well above the method's limit of quantification (LOQ)[4][23]. For trace-level analysis, dilution may compromise the required sensitivity.
Section 4: Final Recommendations
-
Always Use a SIL-IS: For regulated bioanalysis of Ropivacaine, the use of Ropivacaine-d7 HCl is non-negotiable for ensuring data integrity[18][19].
-
Invest in Sample Cleanup: Do not underestimate the importance of a robust sample preparation method. While it may seem more time-consuming upfront, a clean extract from an optimized SPE or LLE protocol will prevent countless hours of troubleshooting downstream[3][21][24].
-
Optimize Chromatography: Aim to achieve chromatographic separation between your analyte and the bulk of matrix interferences. Use the post-column infusion experiment to guide your method development.
-
Validate Thoroughly: Perform a comprehensive validation that includes a rigorous assessment of matrix effects using multiple sources of biological matrix, as stipulated by FDA guidelines[7][8].
References
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from Bioanalysis Zone. [Link]
-
Mei, H., Hsieh, Y., & Korfmacher, W. A. (2007). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 857(1), 1-8. [Link]
-
Lagarón, D. A. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 29(7), 592-601. [Link]
-
Jagerdeo, E. (2015). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from NorthEast BioLab. [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from Welch Materials, Inc. [Link]
-
Capriotti, A. L., Caruso, G., Cavaliere, C., Foglia, P., Samperi, R., & Laganà, A. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. [Link]
-
Providion Group. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from Providion Group. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from ResolveMass Laboratories Inc. [Link]
-
Modhave, Y., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. [Link]
-
Cobb, Z., & Andersson, L. I. (2005). Determination of Ropivacaine in Human Plasma Using Highly Selective Molecular Imprint-Based Solid Phase Extraction and Fast LC-MS Analysis. Analytical and Bioanalytical Chemistry, 383(4), 645-650. [Link]
-
Veeprho. (n.d.). Ropivacaine-D7. Retrieved from Veeprho. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from ResolveMass Laboratories Inc. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from ZefSci. [Link]
-
Wang, S., & El-Shourbagy, T. A. (2017). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis, 9(23), 1845-1849. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from ResolveMass Laboratories Inc. [Link]
-
Capriotti, A. L., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed. [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from Providion Group. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from FDA. [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from PharmaCompass.com. [Link]
-
Butnarasu, C. I., et al. (2023). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. PubMed Central. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from FDA. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from FDA. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from Waters Corporation. [Link]
-
Adebayo, G. I. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). [Link]
-
Abdel-Rehim, M., et al. (2001). Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC-NPD/GC-MS. Journal of Microcolumn Separations, 13(7), 313-321. [Link]
-
Zhang, Y., et al. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. PubMed Central. [Link]
-
SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. Retrieved from SCION Instruments. [Link]
-
Kawata, H., et al. (2004). Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 635-641. [Link]
-
Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from Waters Corporation. [Link]
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. fda.gov [fda.gov]
- 9. pharmacompass.com [pharmacompass.com]
- 10. moh.gov.bw [moh.gov.bw]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. welch-us.com [welch-us.com]
- 13. nebiolab.com [nebiolab.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. veeprho.com [veeprho.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. resolvemass.ca [resolvemass.ca]
- 20. texilajournal.com [texilajournal.com]
- 21. eijppr.com [eijppr.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. providiongroup.com [providiongroup.com]
Technical Support Center: Troubleshooting Low Recovery of Ropivacaine-d7 HCl from Biological Samples
Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals who are experiencing challenges with the recovery of Ropivacaine-d7 Hydrochloride (HCl) from biological matrices such as plasma, serum, or tissue homogenates. As your Senior Application Scientist, I will guide you through a systematic, cause-and-effect-based approach to diagnose and resolve these common but often frustrating issues.
Part 1: Foundational Knowledge & First Principles
Before diving into specific troubleshooting steps, it's crucial to understand the physicochemical properties of your analyte. Ropivacaine-d7 HCl is a deuterated analog of Ropivacaine, typically used as an internal standard (IS) in quantitative mass spectrometry-based assays.[1] Its extraction behavior is practically identical to the parent compound.
Q1: What are the key physicochemical properties of Ropivacaine-d7 HCl that influence its extraction?
A1: The single most important property governing the extraction of Ropivacaine from biological samples is its acid dissociation constant (pKa). Understanding this will inform every decision you make regarding pH adjustment during sample preparation.
| Property | Value | Significance for Extraction |
| Molecular Formula | C₁₇H₁₉D₇N₂O • HCl | The deuteration is for mass differentiation in MS analysis; extraction behavior is driven by the core molecule.[2] |
| Molecular Weight | 317.9 g/mol | Standard molecular weight for a small molecule drug.[3] |
| pKa | 8.07[4] | This is the pH at which Ropivacaine is 50% ionized and 50% neutral. This property is the key to controlling its retention and elution in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). |
| Solubility | Soluble in Methanol and Water.[2] | While the HCl salt is water-soluble, the free base form is significantly more soluble in organic solvents, a principle we exploit in LLE. |
The pKa Rule of Thumb:
-
At a pH two units below its pKa (pH < 6) , Ropivacaine will be >99% in its protonated, positively charged form (R-NH₂⁺). This form is highly water-soluble.
-
At a pH two units above its pKa (pH > 10) , Ropivacaine will be >99% in its deprotonated, neutral free-base form (R-NH). This form is significantly more soluble in organic solvents.
Part 2: The Systematic Troubleshooting Workflow
Low recovery is a symptom, not the root cause. The first and most critical step in troubleshooting is to determine where in your workflow the analyte is being lost. Simply observing a low signal in the final vial is not enough.
Q2: My final recovery is low. What is the absolute first thing I should do?
A2: You must perform a fraction collection analysis . Instead of discarding the waste liquids from each step of your extraction process, collect them, and analyze them alongside your final eluate. This will definitively tell you where your Ropivacaine-d7 HCl is going.[5]
Caption: Systematic workflow for diagnosing low recovery.
Part 3: Troubleshooting Specific Extraction Techniques
Based on the results of your fraction analysis, you can now pinpoint the problem within your specific sample preparation technique.
A. Protein Precipitation (PPT)
Q3: I'm using a simple protein precipitation with acetonitrile, but my recovery is poor and inconsistent. What's happening?
A3: While fast, PPT is a crude cleanup method. Low recovery is often due to the analyte co-precipitating with the plasma proteins. This happens when the analyte has an affinity for the proteins it's supposed to be separating from.
-
Causality: Ropivacaine binds to plasma proteins, primarily alpha-1-acid glycoprotein.[6] When you add a crash solvent like acetonitrile, the rapid change in solvent environment can trap the drug within the aggregated protein mass. Binding of a drug can stabilize a protein, making the complex more resistant to denaturation and precipitation than the free protein.[7][8]
-
Solutions & Protocol Adjustments:
-
Change the Solvent: Try a different precipitation solvent. Methanol is generally less efficient at precipitating proteins than acetonitrile, which can sometimes lead to better release of bound analytes.
-
Acidify First: Before adding the organic solvent, add a small amount of acid (e.g., 1% formic acid or trichloroacetic acid in your sample). This can help disrupt protein binding interactions and ensure your analyte is released into the supernatant.[9]
-
Optimize Temperature: Perform the precipitation on ice. Lower temperatures can sometimes alter protein folding and binding, potentially improving release.
-
B. Liquid-Liquid Extraction (LLE)
Q4: My LLE recovery is low. I've tried several organic solvents without success. What am I missing?
A4: For an ionizable compound like Ropivacaine, the pH of the aqueous phase is more important than the choice of organic solvent (within reason). You must convert the analyte to its neutral, "organic-loving" form for it to partition out of the aqueous biological sample.
-
Causality: Ropivacaine has a pKa of 8.07.[4] In a typical biological sample (pH ~7.4), a significant portion of it is in its charged, water-soluble form. Adding an organic solvent will not efficiently extract the charged molecules. You must raise the pH to deprotonate the amine group.
-
Solutions & Protocol Adjustments:
-
Aggressive Basification: Adjust the sample pH to >10.0 using a base like 1M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) before adding the extraction solvent. This will convert >99% of the Ropivacaine-d7 to its neutral free base form. A common extraction method for Ropivacaine from plasma involves using ethyl acetate after sample treatment.[10]
-
Solvent Choice: Use a water-immiscible organic solvent of intermediate polarity. Good starting points are Methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture like Dichloromethane/Isopropanol (90:10).
-
Break Emulsions: If you form an emulsion (a stable third layer), try adding a small amount of salt (NaCl) to the aqueous layer ("salting out") or centrifuging at a higher speed to break it.
-
Caption: pH control is critical for LLE of basic compounds.
C. Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts but has the most steps where things can go wrong. Use your fraction analysis results to diagnose the issue.
Q5: My analyte is in the post-load fraction. Why didn't it bind to the SPE cartridge?
A5: This is a failure of retention. The analyte passed straight through the cartridge.
-
Causality & Solutions:
-
Incorrect Sorbent Choice: For Ropivacaine, you need a sorbent that can retain a moderately polar basic compound.
-
Reversed-Phase (C8, C18): Requires the analyte to be in its neutral form. You must adjust the sample pH to be >10 before loading.[11]
-
Mixed-Mode Cation Exchange (e.g., C8/SCX): This is often the most robust choice. It retains via two mechanisms. You would acidify the sample (pH < 6) to ensure the analyte is positively charged, allowing it to bind strongly to the negative SCX sorbent.
-
-
Improper Cartridge Conditioning: The sorbent must be "activated" with a wetting agent (e.g., methanol) and then "equilibrated" with a solution that mimics your loading conditions (e.g., acidified water for cation exchange). Skipping this means the sorbent won't interact correctly with your analyte.[12][13]
-
Sample Solvent Too Strong: If your sample is diluted in a solution with a high percentage of organic solvent, it may not bind to the sorbent effectively. Dilute your sample in a weak, aqueous buffer before loading.[5]
-
Flow Rate Too High: Loading the sample too quickly does not allow enough residence time for the analyte-sorbent interaction to occur. Aim for a slow, dropwise flow rate (~1-2 mL/min).[12]
-
Q6: My analyte is being lost in the wash step. How can I prevent this?
A6: This means your wash solvent is too aggressive and is stripping your analyte from the sorbent along with the interferences.
-
Causality & Solutions:
-
Wash Solvent is Too Strong: The organic content of your wash is too high.
-
On Reversed-Phase: If you loaded at high pH, your wash should also be at a high pH and contain a low percentage of organic solvent (e.g., 5-10% Methanol in basic water) to remove polar interferences without eluting the analyte.
-
On Cation Exchange: You can use a stronger organic wash (e.g., 100% Methanol) to remove non-polar interferences, as the analyte is primarily retained by the very strong ion-exchange mechanism.
-
-
Incorrect Wash pH: The pH of your wash solution is critical. If using reversed-phase, you must maintain the high pH to keep the analyte neutral and retained. If you accidentally use an acidic wash, it will protonate the analyte and cause it to elute.[5]
-
Q7: The analyte binds and isn't lost in the wash, but I get very little in my final eluate. Where is it?
A7: Your analyte is stuck to the cartridge. This is a failure of elution.
-
Causality & Solutions:
-
Elution Solvent is Too Weak: The solvent is not strong enough to disrupt the analyte-sorbent interaction.
-
On Reversed-Phase: Increase the percentage of organic solvent in your elution mix (e.g., from 60% to 80% Methanol).
-
-
Incorrect Elution pH: You must change the pH to a state that favors elution.
-
On Reversed-Phase: You need to disrupt the hydrophobic interaction. An effective strategy is to use a high-organic solvent that is also acidified (e.g., 5% Formic Acid in Methanol). This protonates the Ropivacaine, making it charged and less retained by the non-polar sorbent.
-
On Cation Exchange: You must disrupt the strong ionic bond. This is typically done with a small amount of a strong base in the elution solvent (e.g., 5% Ammonium Hydroxide in 80:20 Methanol:Acetonitrile). The ammonia acts as a counter-ion to displace your analyte.[11]
-
-
Insufficient Elution Volume: You may not be using enough solvent to pass through the entire sorbent bed and collect the analyte. Try increasing the elution volume or using a second aliquot of elution solvent.[14]
-
Part 4: Frequently Asked Questions (FAQs)
Q8: Could my Ropivacaine-d7 HCl be degrading in the biological matrix during storage or processing? A8: Ropivacaine is generally a stable molecule. Studies have shown it to be stable in cerebrospinal fluid for 30 days at –20° C and through three freeze-thaw cycles.[15] However, stability can be compromised by extreme pH conditions or enzymatic activity if samples are not stored properly. Always store biological samples at -20°C or preferably -80°C and perform stability tests as part of your method validation.
Q9: I see precipitation when I mix Ropivacaine with other compounds in solution. Is this related? A9: Yes, this is a critical observation. Ropivacaine's stability and solubility can be highly dependent on the pH of the final solution. Mixing it with other drugs, such as betamethasone, can cause pH shifts that lead to physicochemical instability and precipitation of the ropivacaine.[16][17] This highlights the importance of controlling pH at every step of your extraction.
Q10: Are there known issues with matrix effects for Ropivacaine from plasma in LC-MS analysis? A10: Yes. Like many drugs analyzed from plasma, Ropivacaine can suffer from matrix effects, particularly ion suppression from co-eluting phospholipids. A thorough sample cleanup is essential. SPE is generally superior to PPT for minimizing matrix effects. A method using molecularly imprinted polymer SPE has shown to provide very clean extracts with no ion suppression.[18] If you suspect matrix effects, a post-extraction spike experiment is necessary for diagnosis.
Part 5: Example Experimental Protocols
These are starting-point protocols. You must optimize them for your specific matrix and analytical system.
Protocol 1: Protein Precipitation (PPT) with Acidification
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Ropivacaine-d7 HCl internal standard working solution.
-
Add 20 µL of 10% Trichloroacetic Acid in water. Vortex for 10 seconds to mix.
-
Add 400 µL of cold Acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase, vortex, and inject into the LC-MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample into a 2 mL glass tube.
-
Add 10 µL of Ropivacaine-d7 HCl internal standard working solution.
-
Add 50 µL of 1M Sodium Hydroxide to adjust the pH to >10. Vortex briefly.
-
Add 1 mL of Methyl tert-butyl ether (MTBE).
-
Cap and vortex/mix for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase, vortex, and inject.
Protocol 3: Mixed-Mode Solid-Phase Extraction (SPE)
-
Select Cartridge: Choose a mixed-mode Cation Exchange/Reversed-Phase cartridge (e.g., C8/SCX).
-
Condition: Pass 1 mL of Methanol through the cartridge.
-
Equilibrate: Pass 1 mL of 0.1% Formic Acid in Water through the cartridge. Do not let the sorbent bed go dry.
-
Sample Pre-treatment: To 200 µL of plasma, add 10 µL of IS and dilute with 600 µL of 0.1% Formic Acid in Water.
-
Load: Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.
-
Wash 1 (Polar Interferences): Wash with 1 mL of 0.1% Formic Acid in Water.
-
Wash 2 (Non-Polar Interferences): Wash with 1 mL of Methanol.
-
Elute: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.
References
-
Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Available from: [Link]
-
Phenomenex. (2021). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Available from: [Link]
-
Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. Available from: [Link]
-
Hawach Scientific. (2023). The Reason of Poor Sample Recovery When Using SPE. Available from: [Link]
-
Welch Materials, Inc. (2023). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available from: [Link]
-
ARL Bio Pharma. Analytical Method Validation: Ropivacaine Hydrochloride. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 46782899, this compound. Available from: [Link]
-
Kawata, K., et al. (1999). Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation. Yakugaku Zasshi, 119(11), 846-851. Available from: [Link]
-
Cobb, Z., & Andersson, L. I. (2005). Determination of Ropivacaine in Human Plasma Using Highly Selective Molecular Imprint-Based Solid Phase Extraction and Fast LC-MS Analysis. Analytical and Bioanalytical Chemistry, 383(4), 645-650. Available from: [Link]
-
Lee, J., et al. (2024). Physicochemical Stability and Compatibility of Mixtures of Ropivacaine with Dexamethasone or Betamethasone for Epidural Steroid Injections: An In Vitro Study. Pain Physician, 27(1), E115-E123. Available from: [Link]
-
Pain Physician Journal. (2024). Physicochemical Stability and Compatibility of Mixtures of Ropivacaine with Dexamethasone or Betamethasone for Epidural Steroid Injections. Available from: [Link]
-
Zhang, Y., et al. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2020, 8196145. Available from: [Link]
-
ResearchGate. Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC‐NPD/GC‐MS. Available from: [Link]
-
Pop, A. A., et al. (2023). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Medicina, 59(12), 2111. Available from: [Link]
-
Zhang, Y., et al. (2024). [Recent advances in protein precipitation-based methods for drug-target screening]. Sheng Wu Gong Cheng Xue Bao, 40(6), 2419-2433. Available from: [Link]
-
de Lemos, A. C. S., et al. (2020). Extended stability study of an extemporaneously analgesic solution of clonidine, ropivacaine and fentanyl. Brazilian Journal of Pharmaceutical Sciences, 56. Available from: [Link]
-
ResearchGate. Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC–MS analysis. Available from: [Link]
-
Kumar, P., & Sankar, P. (2022). Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP–HPLC. Research Journal of Pharmacy and Technology, 15(1), 22-29. Available from: [Link]
-
ResearchGate. LC Method Development and Validation for the Determination of Ropivacaine Hydrochloride in Bulk Drug and Pharmaceutical Formulations. Available from: [Link]
-
Zhou, H., et al. (2020). Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale. Journal of Proteome Research, 19(6), 2331-2338. Available from: [Link]
-
ResearchGate. Validation of an HPLC Method Devised for the Quantitative Determination of Ropivacaine in Drug-Delivery Systems. Available from: [Link]
-
Singh, B., & Kumar, A. (2014). Ropivacaine: A review of its pharmacology and clinical use. Journal of Anaesthesiology, Clinical Pharmacology, 30(3), 325-335. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C17H27ClN2O | CID 46782899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Recent advances in protein precipitation-based methods for drug-target screening] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. welch-us.com [welch-us.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. specartridge.com [specartridge.com]
- 14. welchlab.com [welchlab.com]
- 15. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physicochemical Stability and Compatibility of Mixtures of Ropivacaine with Dexamethasone or Betamethasone for Epidural Steroid Injections: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. painphysicianjournal.com [painphysicianjournal.com]
- 18. Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing ion suppression in ropivacaine analysis with a deuterated internal standard
A Guide to Addressing Ion Suppression with Deuterated Internal Standards
Welcome to the technical support center for ropivacaine analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of bioanalysis using LC-MS/MS, with a specific focus on mitigating ion suppression through the use of deuterated internal standards like ropivacaine-d7.
As a Senior Application Scientist, I understand that achieving accurate and reproducible quantification of ropivacaine in complex biological matrices is paramount. This guide synthesizes technical expertise with practical, field-tested advice to help you troubleshoot common issues and optimize your analytical methods.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding ion suppression and the use of deuterated internal standards in ropivacaine analysis.
Q1: What is ion suppression and why is it a problem in ropivacaine LC-MS/MS analysis?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, ropivacaine, in the mass spectrometer's ion source.[1] This interference reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification.[2] The presence of endogenous materials in biological samples is a primary cause of this phenomenon.[3] Essentially, ropivacaine and matrix components compete for ionization, and if the matrix components are in high concentration or have a higher affinity for ionization, the ropivacaine signal will be suppressed.[4]
Q2: How does a deuterated internal standard like ropivacaine-d7 help address ion suppression?
A: A deuterated internal standard (IS), such as ropivacaine-d7, is an ideal tool to compensate for ion suppression.[5] Because it is structurally and chemically almost identical to ropivacaine, it co-elutes from the liquid chromatography (LC) column and experiences the same degree of ion suppression as the non-labeled analyte.[4] By adding a known amount of ropivacaine-d7 to every sample, you can use the ratio of the ropivacaine peak area to the ropivacaine-d7 peak area for quantification. This ratio remains stable even if the absolute signal intensity of both compounds fluctuates due to ion suppression, thereby ensuring accurate and precise results.[6]
Q3: My ropivacaine-d7 internal standard signal is highly variable between samples. What could be the cause?
A: High variability in the internal standard response is a red flag indicating potential issues with your analytical method.[6] The root causes can often be traced back to three main areas: the sample preparation process, the LC system, or the mass spectrometer itself.[7] Inconsistent sample handling, such as pipetting errors or incomplete extraction, can lead to varying amounts of the internal standard in the final sample.[8] Issues with the autosampler, like inconsistent injection volumes, can also contribute to this variability.[7] Furthermore, severe and variable matrix effects that differ from sample to sample can also cause the internal standard signal to fluctuate significantly.[5]
Q4: Besides using a deuterated internal standard, what other strategies can I employ to minimize ion suppression?
A: While a deuterated internal standard is excellent for compensating for ion suppression, several strategies can help minimize the effect in the first place. These include:
-
Optimizing Sample Preparation: More rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components compared to simpler methods like protein precipitation.[4][9]
-
Improving Chromatographic Separation: Adjusting the LC method to better separate ropivacaine from co-eluting matrix components can significantly reduce ion suppression.[10] This might involve changing the column, mobile phase composition, or gradient profile.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this approach is only feasible if the ropivacaine concentration remains above the method's limit of quantification.[10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your ropivacaine analysis.
Problem 1: High Variability in Ropivacaine Signal Despite Using Ropivacaine-d7
Even with a deuterated internal standard, you might observe unacceptable variability in your results. This often points to severe or inconsistent matrix effects that are not being fully compensated for.
Potential Causes & Solutions:
-
Inconsistent Matrix Effects: The composition of the biological matrix can vary significantly between subjects or even over time from the same subject, leading to inconsistent ion suppression.[5]
-
Suboptimal Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering phospholipids and other matrix components.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high signal variability.
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol helps you quantify the degree of ion suppression in your current method.
-
Prepare two sets of samples:
-
Set A (Spiked in Solvent): Spike a known concentration of ropivacaine and ropivacaine-d7 into the final elution solvent from your sample preparation.
-
Set B (Spiked Post-Extraction): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire sample preparation procedure. After the final step, spike the same concentration of ropivacaine and ropivacaine-d7 into the extracted blank matrix.
-
-
Analyze both sets using your LC-MS/MS method.
-
Calculate the matrix effect (ME):
-
ME (%) = (Peak Area of Ropivacaine in Set B / Peak Area of Ropivacaine in Set A) * 100
-
-
Interpretation: An ME value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% suggests ion enhancement. Values between 85% and 115% are generally considered acceptable.
| Extraction Technique | Typical Matrix Effect Reduction | Complexity |
| Protein Precipitation | Low | Low |
| Liquid-Liquid Extraction | Medium to High | Medium |
| Solid-Phase Extraction | High | High |
Problem 2: Poor Peak Shape and Shifting Retention Times for Ropivacaine and Ropivacaine-d7
Poor chromatography can exacerbate ion suppression by causing the analyte peak to be broad and co-elute with a wider range of matrix components.
Potential Causes & Solutions:
-
Column Overload or Degradation: Injecting samples with high concentrations of matrix components can lead to poor peak shape and a shift in retention time.
-
Inappropriate Mobile Phase: The pH and organic composition of the mobile phase are critical for good chromatography of basic compounds like ropivacaine.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatography.
Experimental Protocol: Mobile Phase Optimization
-
Prepare a series of mobile phases with varying pH (e.g., using formic acid or ammonium formate buffers) and organic solvent compositions (e.g., different ratios of acetonitrile or methanol). Volatile buffers are generally preferred for LC-MS.[12]
-
Inject a standard solution of ropivacaine with each mobile phase combination.
-
Evaluate the peak shape, retention time, and signal intensity. Aim for a symmetrical peak with a tailing factor between 0.9 and 1.2.
-
Select the mobile phase that provides the best peak shape and sensitivity for ropivacaine.
| Parameter | Recommendation for Ropivacaine (a basic compound) |
| Mobile Phase pH | Acidic (e.g., pH 3-4 with formic acid) to ensure protonation and good retention on a C18 column.[11] |
| Organic Solvent | Acetonitrile or Methanol. Acetonitrile often provides sharper peaks. |
| Column Chemistry | C18 is a common choice. Consider columns with end-capping to minimize peak tailing. |
By systematically addressing these common issues, you can develop a robust and reliable LC-MS/MS method for the quantification of ropivacaine, ensuring the integrity and accuracy of your data.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Lab Manager. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio. [Link]
-
A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. MDPI. [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]
-
LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. National Center for Biotechnology Information. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Center for Biotechnology Information. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. National Center for Biotechnology Information. [Link]
-
Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment. National Center for Biotechnology Information. [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
-
Variability in Response for Bioanalytical Assay using LC-MS/MS. Chromatography Today. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. American Association for Clinical Chemistry. [Link]
-
Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. National Center for Biotechnology Information. [Link]
-
Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS). National Center for Biotechnology Information. [Link]
Sources
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Improving peak shape and resolution for Ropivacaine-d7 Hydrochloride
Technical Support Center: Ropivacaine-d7 Hydrochloride Analysis
A Guide to Achieving Optimal Peak Shape and Resolution in Reversed-Phase Chromatography
Welcome to the technical support center for this compound analysis. As a Senior Application Scientist, I've designed this guide to move beyond generic advice and provide you with a deep, mechanistic understanding of the challenges associated with this compound. Ropivacaine, as a basic amine, presents specific hurdles in reversed-phase HPLC and LC-MS, primarily related to peak shape asymmetry (tailing) and resolution. This guide is structured as a series of frequently encountered problems, offering not just solutions, but the fundamental chromatographic principles behind them.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my Ropivacaine-d7 peak severely tailing?
Short Answer: The most common cause is a secondary ionic interaction between the positively charged Ropivacaine-d7 molecule and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][2][3]
In-Depth Explanation:
Ropivacaine is a basic compound with a pKa of approximately 8.1.[4][5][6] In typical reversed-phase mobile phases with a pH between 3 and 7, the amine functional group on Ropivacaine will be protonated, carrying a positive charge (R-NH₃⁺). Standard silica-based columns have a surface populated with silanol groups (Si-OH). Some of these silanols, particularly those near metallic impurities, are highly acidic and can be deprotonated (negatively charged) even at a moderately acidic pH.[3][7][8]
This creates a strong electrostatic attraction between the positively charged analyte and the negatively charged sites on the stationary phase. This "ion-exchange" is a secondary retention mechanism, separate from the primary hydrophobic retention.[3][9] Because these interactions are strong and kinetically slow, they cause the analyte molecules to lag as they travel through the column, resulting in a characteristic tailing peak.[2][10]
Below is a diagram illustrating how mobile phase pH influences the interaction between Ropivacaine-d7 and the silica surface.
Caption: Analyte-surface interaction at different pH values.
Q2: How do I select and optimize the mobile phase pH to fix peak tailing?
Short Answer: Operate at either a low pH (2.5-3.5) or a high pH (>10), avoiding the middle range where the analyte is ionized and silanols are active. For most standard silica columns, a low pH is the safest and most effective strategy.
In-Depth Explanation & Protocols:
Controlling the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[11][12] The goal is to suppress one of the charges involved in the detrimental secondary interaction.
Strategy 1: Low pH (Recommended Starting Point) At a pH of 2.5-3.5, which is well below the pKa of Ropivacaine, the analyte remains fully protonated (R-NH₃⁺). However, the low pH also protonates the vast majority of surface silanol groups, rendering them neutral (Si-OH).[2][13] This eliminates the strong ion-exchange interaction, leading to significantly improved peak symmetry.
Strategy 2: High pH (Requires Specialized Columns) At a pH of ~10 or higher (at least 2 units above the analyte's pKa), Ropivacaine is deprotonated and becomes neutral (R-NH₂). Although the silica surface is now fully deprotonated and negatively charged (Si-O⁻), the neutral analyte has no electrostatic attraction to it.[13][14] This also results in excellent peak shape. Caution: This approach requires a column specifically designed for high pH stability (e.g., hybrid-silica or polymer-based) to prevent dissolution of the stationary phase.[14]
-
Prepare Mobile Phase A Stock Buffers:
-
Low pH: 0.1% Formic Acid in Water (yields pH ~2.8).[13]
-
Alternative Low pH: 0.1% Trifluoroacetic Acid (TFA) in Water (yields pH ~2.1). Note: TFA is an ion-pairing agent and can cause signal suppression in MS detectors.[7]
-
High pH (for compatible columns only): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10 with Ammonium Hydroxide.[14]
-
-
Prepare Mobile Phase B: HPLC or LC-MS grade Acetonitrile.
-
Initial Conditions:
-
Column: A modern, high-purity, end-capped C18 column (e.g., Type B silica).
-
Gradient: Start with a generic gradient (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.4 mL/min for a 2.1 mm ID column.
-
Temperature: 30 °C.
-
-
Execution:
-
Equilibrate the column thoroughly with the starting mobile phase conditions (at least 10 column volumes).
-
Inject a standard solution of this compound.
-
Analyze the peak shape (asymmetry factor) obtained with the low pH mobile phase.
-
If you have a pH-stable column, flush the system extensively and repeat the analysis with the high pH mobile phase.
-
-
Evaluation: Compare the peak asymmetry and retention times. For Ropivacaine-d7, the low pH condition will almost certainly yield a dramatic improvement over a neutral, unbuffered mobile phase.
Q3: I'm using a low pH mobile phase, but my peak is still tailing. What are my next steps?
Short Answer: If low pH alone is insufficient, the remaining issue is likely due to particularly stubborn silanol groups. The solution is to increase the ionic strength of the mobile phase with a buffer or switch to a more effective column.
In-Depth Explanation & Troubleshooting Workflow:
Even at low pH, a small population of highly acidic silanols may remain ionized.[3] To combat this, you can either "outcompete" them with other ions or choose a stationary phase that masks them more effectively.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. lctsbible.com [lctsbible.com]
- 4. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. jvsmedicscorner.com [jvsmedicscorner.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromanik.co.jp [chromanik.co.jp]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
Stability of Ropivacaine-d7 Hydrochloride in stock solutions and biological matrices
Welcome to the technical support guide for Ropivacaine-d7 Hydrochloride. As a deuterated internal standard, the stability and integrity of this compound are paramount for the accuracy and reproducibility of your quantitative bioanalytical assays. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its handling, from stock solution preparation to analysis in complex biological matrices. We will explore the causality behind experimental choices to ensure your protocols are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: How should I store the solid this compound upon receipt?
A: The solid form of this compound is stable for years when stored correctly. Upon receipt, it should be stored in a freezer at -20°C.[1] The product is shipped at room temperature, which is acceptable for short durations, but long-term stability is ensured at freezer temperatures.[1]
Q2: What is the recommended solvent for preparing stock solutions?
A: this compound is soluble in both methanol and water.[1][2] For most applications, especially those involving LC-MS, preparing the primary stock solution in methanol is common practice. For subsequent dilutions or working solutions that will be spiked into aqueous biological samples, water can be used.[3]
Q3: What is the recommended storage condition and expected stability for stock solutions?
A: Stock and working solutions should be stored at -20°C.[3] While specific long-term stability data for Ropivacaine-d7 HCl in solution is not extensively published, studies on the non-labeled compound and general best practices for deuterated standards suggest that solutions stored at -20°C are stable for several months. For the unlabeled ropivacaine, stability in plasma has been demonstrated for 8 weeks at -25°C.[4] It is always best practice to perform your own stability assessment according to internal standard operating procedures or regulatory guidelines.
Q4: Can I mix this compound with other compounds?
A: Caution is advised. Ropivacaine's stability can be pH-dependent. The hydrochloride salt is formulated in an acidic pH range (typically 4.0-6.2) to maintain solubility.[5][6] Mixing it with alkaline solutions can cause the free base to precipitate, leading to a significant drop in the effective concentration. For instance, mixtures with betamethasone have shown rapid crystal formation and a reduction in ropivacaine concentration, whereas mixtures with dexamethasone were more stable.[6] Always verify compatibility and pH before mixing.
Part 2: Stock Solution Preparation
Accurate preparation of the internal standard stock solution is the foundation of a reliable quantitative assay. Ropivacaine-d7 is primarily used as an internal standard for the quantification of ropivacaine by GC- or LC-MS.[1][7]
Data Summary: Solubility and Storage
| Parameter | Recommendation | Rationale & Source(s) |
| Primary Solvent | Methanol or Water | Good solubility is reported for both solvents.[1][2][3] Methanol is often preferred for LC-MS applications due to its volatility and compatibility with mobile phases. |
| Solid Storage | -20°C | Ensures long-term stability of the neat material, stated as ≥ 4 years.[1] |
| Solution Storage | ≤ -20°C | Minimizes solvent evaporation and slows potential degradation pathways.[3] |
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Methanol
This protocol describes the preparation of a primary stock solution. The key is to ensure the solid material is fully dissolved before making the final dilution to volume.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Accurately weigh a target amount (e.g., 10 mg) of the solid into a new, appropriate-sized amber glass vial. Record the exact weight.
-
Initial Solubilization: Add approximately 80% of the final target volume of HPLC-grade methanol. For 10 mg aiming for a 1 mg/mL solution, add ~8 mL of methanol.
-
Dissolution: Vortex the vial for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a room temperature water bath to ensure complete dissolution. Visually inspect against a bright background to confirm no solid particles remain.
-
Final Dilution: Once fully dissolved, add methanol to reach the final calculated volume (e.g., for a recorded weight of 10.2 mg, the final volume will be 10.2 mL).
-
Homogenization: Cap the vial securely and invert 10-15 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Dispense the stock solution into smaller, clearly labeled amber vials (aliquots). Store these aliquots at -20°C. This practice is crucial to prevent contamination of the entire stock and to avoid stability issues associated with repeated freeze-thaw cycles.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing Ropivacaine-d7 HCl stock solution.
Part 3: Stability in Biological Matrices & Troubleshooting
The stability of this compound in biological matrices like plasma, serum, or whole blood is critical. Ropivacaine itself is metabolized extensively in the liver, primarily by cytochrome P450 enzymes (CYP1A2 and CYP3A4).[8][9] While deuterated standards are designed to co-elute with the analyte and behave similarly during extraction, their stability during sample handling and storage must not be overlooked.
Best Practices for Sample Handling
-
Collection: Use appropriate anticoagulant tubes (e.g., heparin or EDTA) for plasma collection.
-
Processing: Process whole blood to plasma or serum as soon as possible. Studies on similar local anesthetics show stability in heparinized whole blood for up to 24 hours at 4°C.[4] However, prompt centrifugation and separation of plasma/serum are recommended to minimize enzymatic activity.
-
Storage: Immediately freeze plasma or serum samples at -20°C or, preferably, -80°C for long-term storage.[3]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles. Thawing can affect protein binding and potentially lead to degradation. It is highly recommended to store samples in single-use aliquots.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Internal Standard (IS) | 1. Precipitation: The pH of the biological sample or extraction solvent may have caused the IS to precipitate. Ropivacaine is less soluble at higher pH.[6] 2. Degradation: Samples were stored improperly (e.g., at room temperature) or for too long, leading to enzymatic or chemical degradation.[4] | 1. Check pH: Ensure the pH of your final extraction solution is acidic. Consider a liquid-liquid or solid-phase extraction method to clean up the sample.[10][11] 2. Review Storage: Process and freeze samples immediately after collection. Validate storage stability under your specific conditions. |
| High Variability in IS Response Across a Batch | 1. Inconsistent Freeze-Thaw: Different samples may have undergone a different number of freeze-thaw cycles. 2. Inaccurate Spiking: Inconsistent volume of IS solution added to samples. 3. Protein Binding Variability: The unbound, pharmacologically active concentration can vary less than the total concentration due to changes in protein binding (e.g., α1-acid glycoprotein levels).[5][12] | 1. Standardize Handling: Thaw all samples, calibrators, and QCs together and keep them on ice. Aliquot samples upon collection to avoid re-freezing. 2. Calibrate Pipettes: Ensure pipettes used for spiking are properly calibrated. 3. Consistent Matrix: Use the same lot of control matrix for all calibrators and QCs to ensure consistent protein levels. |
| Appearance of Degradant Peaks | 1. Amide Hydrolysis: Ropivacaine can undergo hydrolysis of its amide bond, especially under strong acidic or basic conditions, potentially forming 2,6-dimethylaniline.[13] 2. Oxidative Degradation: Although less common, exposure to oxidizing agents or light over prolonged periods can cause degradation. | 1. Control pH: Avoid extreme pH during sample processing. Use amber vials to protect from light. 2. Confirm Identity: If a suspect peak appears, use high-resolution mass spectrometry to investigate its identity and confirm if it is a known metabolite or degradant.[13][14] |
Protocol 2: Extraction from Human Plasma via Protein Precipitation
This is a common and rapid method for sample clean-up prior to LC-MS/MS analysis.
-
Sample Thawing: Thaw plasma samples, calibrators, and QCs in a room temperature water bath until just thawed, then transfer to an ice bath. Vortex briefly to mix.
-
Aliquoting: Pipette 100 µL of each sample, calibrator, or QC into a labeled 1.5 mL microcentrifuge tube.
-
Spiking: Add the internal standard working solution (e.g., 25 µL of Ropivacaine-d7 HCl at a suitable concentration) to each tube, except for "blank" samples.
-
Precipitation: Add the precipitating agent, typically 3-4 volumes of ice-cold acetonitrile or methanol (e.g., 300 µL). The organic solvent disrupts the interaction between the drug and plasma proteins, causing the proteins to precipitate.
-
Vortexing: Cap the tubes and vortex vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Supernatant Transfer: Carefully pipette the clear supernatant into a new set of labeled vials or a 96-well plate for analysis. Be careful not to disturb the protein pellet.
-
Analysis: Inject the supernatant into the LC-MS/MS system for quantification.[3][15]
Workflow for Biological Sample Processing
Caption: General workflow for plasma sample handling and extraction.
Understanding Degradation Pathways
The primary site of chemical instability for ropivacaine is the amide linkage. Under harsh pH conditions (especially alkaline), this bond can be hydrolyzed. While this is not a major concern under typical physiological and storage conditions, it is a key consideration during sample preparation and in establishing the stability limits of the molecule.
Caption: The amide linkage is the primary site of potential hydrolysis.
References
-
Arvidsson, T., Eklund, A., & Glemhorn, A. (1998). Determination of ropivacaine and [2H3]ropivacaine in biological samples by gas chromatography with nitrogen-phosphorus detection or mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 709(1), 57-67. [Link]
-
Patsnap. (2024). What is the mechanism of Ropivacaine Mesylate? Patsnap Synapse. [Link]
-
Abdel-Rehim, M., Bielenstein, M., & Abdel-Rehim, Z. (2009). Quantitative mass spectrometric analysis of ropivacaine and bupivacaine in authentic, pharmaceutical and spiked human plasma without chromatographic separation. Analytical Chemistry Insights, 4, 15-23. [Link]
-
Halldin, M. M., Nerme, V., & Änggård, E. (1996). Metabolism and Excretion of Ropivacaine in Humans. Drug Metabolism and Disposition, 24(8), 867-873. [Link]
-
Cleanchem. (n.d.). This compound | CAS No: 1217667-10-1. [Link]
-
Lanneau, G. S., Lardé, E., Abadie, J. M., Diquelou, A., & Lamy, E. (2023). A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. Pharmaceuticals, 16(9), 1276. [Link]
-
FDA. (n.d.). Naropin® (ropivacaine HCl) Injection Label. [Link]
-
Hansen, T. G. (2004). Ropivacaine: A pharmacological review. Expert Review of Neurotherapeutics, 4(5), 781-791. [Link]
-
Zhang, Y., et al. (2011). Determination of lidocaine, ropivacaine, bupivacaine in biological samples by solid phase extraction-GC/MS method. Wei Sheng Yan Jiu, 40(3), 362-364. [Link]
-
Lerman, J., et al. (2003). Stable plasma concentrations of unbound ropivacaine during postoperative epidural infusion for 24-72 hours in children. Anesthesia & Analgesia, 97(4), 1007-1013. [Link]
-
Abdel-Rehim, M., Bielenstein, M., & Abdel-Rehim, Z. (2009). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Analytical Chemistry Insights, 4, 15-23. [Link]
-
Drugs.com. (2023). Ropivacaine (Local) Monograph for Professionals. [Link]
-
Scilit. (n.d.). Determination of ropivacaine and [2H3]ropivacaine in biological samples by gas chromatography with nitrogen–phosphorus detection or mass spectrometry. [Link]
-
Lee, K. C., et al. (2021). Physicochemical Stability and Compatibility of Mixtures of Ropivacaine with Dexamethasone or Betamethasone for Epidural Steroid Injections. Pain Physician, 24(7), E1069-E1077. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Zhang, X., et al. (2023). Prolonged Anesthesia Effects of Locally Administered Ropivacaine via Electrospun Poly(caprolactone) Fibrous Membranes. Pharmaceutics, 15(11), 2548. [Link]
-
da Silva, D. L. G., et al. (2021). Extended stability study of an extemporaneously analgesic solution of clonidine, ropivacaine and fentanyl. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]
-
Wulf, H., et al. (1998). Stability of local anesthetics in heparinized blood, plasma and sulfuric acid. Regional Anesthesia and Pain Medicine, 23(4), 389-393. [Link]
-
Wang, Y., et al. (2023). A randomized trial: The safety, pharmacokinetics and preliminary pharmacodynamics of ropivacaine oil delivery depot in healthy subjects. PLoS ONE, 18(9), e0291771. [Link]
-
Garg, S., & Kashyap, R. (2011). Ropivacaine: A review of its pharmacology and clinical use. Indian Journal of Anaesthesia, 55(2), 104-110. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 1217667-10-1 [amp.chemicalbook.com]
- 3. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of local anesthetics in heparinized blood, plasma and sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. painphysicianjournal.com [painphysicianjournal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Ropivacaine Mesylate? [synapse.patsnap.com]
- 9. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ropivacaine and [2H3]ropivacaine in biological samples by gas chromatography with nitrogen-phosphorus detection or mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stable plasma concentrations of unbound ropivacaine during postoperative epidural infusion for 24-72 hours in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism and excretion of ropivacaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preventing cross-contamination with Ropivacaine-d7 Hydrochloride
A Guide to Preventing Cross-Contamination in Quantitative Analysis
Welcome, researchers, scientists, and drug development professionals. This guide, curated by our team of senior application scientists, provides in-depth technical support for the proper handling of Ropivacaine-d7 Hydrochloride. As a deuterated internal standard, its purity and accurate concentration are paramount for the success of quantitative bioanalytical methods.[1][2] This center will address common challenges related to cross-contamination, offering troubleshooting advice and detailed protocols to ensure the integrity of your experimental results.
Understanding this compound
This compound is the deuterated form of Ropivacaine, a widely used local anesthetic.[3][4] The substitution of seven hydrogen atoms with deuterium results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.[5] It is a potent sodium channel blocker and is intended for use as an internal standard for the quantification of Ropivacaine in biological samples by GC- or LC-MS.[3][6]
Key Properties:
| Property | Value | Source |
| Molecular Formula | C17H19D7N2O • HCl | [6] |
| Molecular Weight | 317.9 g/mol | [5][6] |
| Isotopic Purity | ≥98% | [2] |
| Storage | -20°C | [6] |
| Stability | ≥ 4 years at -20°C | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in my experiments?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS).[1] In quantitative mass spectrometry, it is added to samples at a known concentration at the beginning of the sample preparation process.[1][7] Because it is chemically almost identical to the analyte (Ropivacaine), it experiences similar variations during sample extraction, cleanup, and analysis.[1][7] By comparing the signal of the analyte to the known signal of the internal standard, you can accurately quantify the analyte's concentration, compensating for sample loss and matrix effects.[1]
Q2: Why is preventing cross-contamination so critical when working with a deuterated internal standard?
A2: Cross-contamination can severely compromise the accuracy of your quantitative results. If your samples are contaminated with unlabeled Ropivacaine, or if your Ropivacaine-d7 standard is contaminated, the measured analyte-to-internal standard ratio will be incorrect, leading to erroneous concentration calculations.[8] This is especially problematic in high-sensitivity assays where even trace amounts of contamination can have a significant impact.
Q3: What are the most common sources of cross-contamination in the laboratory?
A3: Cross-contamination can arise from various sources, including:
-
Laboratory Equipment: Shared glassware, pipette tips, autosampler vials, and syringes can retain residues from previous experiments.[9]
-
Reagents and Solvents: Impure solvents or reagents can introduce contaminants.[10][11] Always use high-purity, LC-MS grade solvents.[9][11]
-
Laboratory Environment: Airborne particles, such as dust, can carry contaminants.[11] It's also important to be mindful of personal care products, like deodorants, which can release siloxanes that may interfere with analysis.[11]
-
Carryover in LC-MS Systems: This is a specific type of contamination where analyte from a high-concentration sample persists in the system and appears in subsequent injections. This can occur in the injector, tubing, or on the analytical column.
Q4: How can I minimize the risk of hydrogen-deuterium (H-D) exchange?
A4: While the deuterium atoms on the propyl group of Ropivacaine-d7 are generally stable, H-D exchange can occur under certain conditions, compromising the isotopic purity of the standard. To minimize this risk:
-
Avoid Protic Solvents for Long-Term Storage: Whenever possible, store stock solutions in aprotic solvents.
-
Control pH and Temperature: The rate of H-D exchange can be influenced by pH and temperature.[12]
-
Handle Under Inert Atmosphere: For highly sensitive applications, handling the compound under a dry, inert atmosphere like nitrogen or argon can minimize exposure to atmospheric moisture.[13][14]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
Problem 1: I'm observing a peak for unlabeled Ropivacaine in my blank injections.
This indicates contamination within your analytical system or sample preparation workflow.
Troubleshooting Steps:
-
Isolate the Source: Systematically inject blanks, bypassing different components of your LC-MS system (e.g., inject directly into the mass spectrometer, bypassing the column and autosampler) to pinpoint the source of contamination.[11]
-
Check Wash Solvents and Mobile Phases: Ensure your wash solvents are effective at removing Ropivacaine. You may need to use a stronger solvent or add a competitive inhibitor to your wash solution.[8][15] Also, verify that your mobile phases and blank solutions are not contaminated.[8]
-
Inspect and Clean Hardware: Check for worn or dirty injector rotor seals, as these are a common source of carryover.[8] Inspect and clean the needle and needle guide. Ensure all tubing connections are properly seated to avoid dead volumes where the sample can be trapped.
-
Implement Rigorous Wash Protocols: Increase the volume and duration of needle washes between injections.[15] Consider using a wash solution with a higher percentage of organic solvent.[15] Running a "wash" injection with a strong solvent after a high-concentration sample can also be effective.[16]
Problem 2: The peak area of my internal standard (Ropivacaine-d7) is inconsistent across my sample batch.
This could be due to issues with sample preparation, instrument variability, or degradation of the standard.
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the internal standard is added consistently to every sample at the very beginning of the sample preparation process.[1] Inconsistent pipetting of the internal standard is a common source of error.
-
Check for Matrix Effects: While the SIL-IS is designed to compensate for matrix effects, severe ion suppression or enhancement can still cause issues. Dilute your sample to see if the internal standard response becomes more consistent.
-
Verify Stability: Confirm that Ropivacaine-d7 is stable in your sample matrix and under your storage conditions. Perform stability tests at different temperatures and for varying durations.[17]
-
Inspect the LC-MS System: Check for leaks, clogs, or other hardware issues that could lead to inconsistent injection volumes or ionization efficiency.
Experimental Protocols
Protocol 1: General Laboratory Cleaning to Prevent Cross-Contamination
This protocol outlines best practices for maintaining a clean laboratory environment suitable for trace-level analysis.
Materials:
-
Laboratory-grade detergent (e.g., Simple Green, Formula 409)[18]
-
10% Nitric Acid solution
-
Reagent-grade water
-
LC-MS grade solvents (e.g., methanol, acetonitrile, isopropanol)
Procedure:
-
Glassware Cleaning: a. Wash glassware with a laboratory-grade detergent and rinse thoroughly with tap water.[19] b. Soak non-metallic labware in a 10% nitric acid solution for at least 4 hours.[20] c. Rinse thoroughly with reagent-grade water.[20] d. Final rinse with LC-MS grade methanol or acetonitrile and allow to air dry in a clean environment. Do not use paper towels to dry, as they can introduce contaminants.[20]
-
Work Surface Decontamination: a. Wipe down all work surfaces (benchtops, fume hoods) with a laboratory-grade detergent solution.[20] b. Follow with a rinse of reagent-grade water and then a final wipe with an appropriate LC-MS grade solvent.
-
Pipette and Dispenser Cleaning: a. Regularly inspect and clean pipette barrels and tips. b. If contamination is suspected, disassemble and sonicate the components in a cleaning solution, followed by thorough rinsing with reagent-grade water and a final solvent rinse.
Protocol 2: Preventing Carryover in an LC-MS System
This protocol provides a systematic approach to minimizing carryover between injections.
Materials:
-
A strong wash solvent (e.g., a mixture of isopropanol, acetonitrile, and water with a small amount of acid or base, depending on the analyte's properties). "Magic Mix" (a combination of aqueous and organic solvents) can be effective for cleaning columns and valves.[8]
-
Blank matrix (e.g., drug-free plasma)
-
High-purity solvents for mobile phases
Procedure:
-
Method Development: a. Optimize the mobile phase gradient to ensure that all analytes are eluted from the column during each run.[16] b. Select an appropriate analytical column with a stationary phase that has a lower affinity for Ropivacaine to reduce retention.[16]
-
Injection Sequence: a. Run a "pre-blank" (an injection of blank solution before the first sample) to establish a baseline and confirm the system is clean.[8] b. After injecting a high-concentration sample or the upper limit of your calibration curve, inject one or more "post-blanks."[8] The first post-blank will show the most carryover, while subsequent blanks should show progressively less.[8]
-
Wash Protocol Optimization: a. Increase the volume of the autosampler wash solution. b. Extend the duration of the needle wash, both pre- and post-injection.[15] c. Experiment with different wash solvent compositions to find the most effective one for removing Ropivacaine from the needle and injection port. Acetonitrile-based washes often perform better than methanol-based ones.[15]
Visualizing Contamination Pathways and Prevention
Diagram 1: Sources of Laboratory Cross-Contamination
A diagram illustrating potential sources of cross-contamination and their impact on experimental outcomes.
Diagram 2: Workflow for Preventing LC-MS Carryover
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of ropivacaine hydrochloride-loaded dissolving microneedles as a local anesthetic agent: A proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C17H27ClN2O | CID 46782899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. bioszeparacio.hu [bioszeparacio.hu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 10. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromservis.eu [chromservis.eu]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. youtube.com [youtube.com]
- 17. tijer.org [tijer.org]
- 18. research.cuanschutz.edu [research.cuanschutz.edu]
- 19. ≫ How to Clean Laboratory Equipment: Essential Guide for Hygiene and Accuracy - Pobel [pobel.com]
- 20. fda.gov [fda.gov]
Optimizing extraction efficiency of Ropivacaine-d7 Hydrochloride from tissue samples
<Technical Support Center: Ropivacaine-d7 Hydrochloride Extraction
A Senior Application Scientist's Guide to Optimizing Bioanalytical Workflows
Welcome to the technical support center for the effective extraction and analysis of this compound from tissue samples. As a Senior Application Scientist, I understand that robust and reproducible sample preparation is the bedrock of high-quality bioanalytical data. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of tissue extraction, offering field-proven insights and troubleshooting solutions in a direct question-and-answer format.
Our approach moves beyond simple step-by-step instructions. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound as an internal standard in tissue analysis.
Q1: Why is a deuterated internal standard like Ropivacaine-d7 HCl considered the "gold standard" for this analysis?
A deuterated internal standard (IS) is a version of the analyte molecule where several hydrogen atoms have been replaced by their stable isotope, deuterium.[1] For quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), they are preferred because their chemical and physical properties are nearly identical to the analyte, Ropivacaine.[1][2] This structural similarity allows the IS to co-elute with the analyte, meaning it experiences and corrects for variability throughout the entire analytical process, including:
-
Extraction Recovery: Any loss of analyte during homogenization, protein precipitation, or extraction will be mirrored by a proportional loss of the IS.[3]
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, caused by co-eluting matrix components, will affect both the analyte and the IS equally.[4]
-
Instrumental Variability: Fluctuations in injection volume or detector response are normalized by the consistent IS signal.[2]
According to FDA guidelines, a suitable internal standard should be added to all calibration standards, quality controls (QCs), and study samples to ensure the reliability of analytical results.[5]
Q2: What are the critical first steps in method development for extracting Ropivacaine from tissue?
Successful tissue extraction begins with a thorough understanding of the analyte's properties and the tissue matrix itself.[6] Key initial steps include:
-
Analyte Physicochemistry: Ropivacaine is a basic compound (amino amide class).[7] This dictates that extraction strategies should maintain it in a neutral, less water-soluble state for efficient partitioning into organic solvents. This is typically achieved by adjusting the sample pH to be at least two units above its pKa.[6]
-
Tissue Homogenization: The chosen tissue type significantly impacts the homogenization strategy.[8] Softer tissues like the liver or kidney may be effectively homogenized with a bead beater, whereas tougher, more fibrous tissues like the heart or muscle may require enzymatic digestion (e.g., with collagenase) prior to mechanical disruption.[8] The goal is to create a uniform suspension to ensure consistent access of the extraction solvent to the analyte.[9]
-
Selection of Extraction Technique: The primary choices for tissue are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
A recent study on Ropivacaine distribution successfully used LC-MS/MS for quantification in various tissues, highlighting the importance of a validated method for accurate results.[13][14]
Q3: My Ropivacaine-d7 IS and Ropivacaine are showing slightly different retention times on my LC column. Is this a problem?
Yes, this can be a significant issue. While deuterated standards are chemically similar, the substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in chromatographic retention time, known as an isotopic shift.[1][4]
Why it's a problem: If the analyte and IS do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement) as they enter the mass spectrometer source.[1] This undermines the fundamental purpose of the IS, which is to track and correct for these effects accurately.
What to do:
-
Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or even column chemistry to achieve co-elution.
-
Evaluate Impact: If a slight separation is unavoidable, you must validate that the matrix effect is consistent across the two peaks in various batches of tissue homogenate. The FDA's guidance on bioanalytical method validation emphasizes the need to investigate and mitigate matrix effects.[15]
Troubleshooting Guide: From Sample to Signal
This section provides in-depth solutions to specific problems encountered during the extraction workflow.
Issue 1: Low or Inconsistent Recovery of Ropivacaine and Ropivacaine-d7
Low and variable recovery is one of the most common challenges in bioanalysis.[16] The goal is not necessarily 100% recovery, but it must be consistent and reproducible across all samples, QCs, and standards.[17][18]
Visualizing the Problem-Solving Workflow
Caption: Troubleshooting workflow for low analyte and internal standard recovery.
Detailed Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Tissue Homogenization | The analyte may be trapped within undisrupted tissue structures, preventing efficient extraction.[19] Solutions: 1. Visually Inspect: Ensure no visible tissue pieces remain. 2. Optimize Method: For bead beaters, adjust bead type, homogenization time, and speed. For rotor-stators, ensure the probe is appropriately sized for the sample volume.[8] 3. Pre-treatment: For tough tissues (e.g., muscle, heart), consider pre-treatment with enzymes like collagenase.[8] |
| Analyte Adsorption | Ropivacaine, being a basic and somewhat lipophilic compound, can adsorb to plasticware (e.g., polypropylene tubes) or glassware, especially at low concentrations.[16] Solutions: 1. Use Low-Binding Tubes: Test different manufacturers of microcentrifuge tubes. 2. Solvent Rinses: Ensure all transfer steps are followed by a rinse with an appropriate solvent to recover any adsorbed analyte. 3. Silanize Glassware: If using glassware, silanizing can reduce active sites for adsorption. |
| Inefficient Extraction Chemistry (LLE/SPE) | The chosen solvents and pH conditions may not be optimal for moving Ropivacaine from the aqueous tissue homogenate to the organic phase (LLE) or for proper retention/elution on the sorbent (SPE). Solutions for LLE: 1. pH Adjustment: Ensure the pH of the homogenate is basic (e.g., pH 9-11) to neutralize the Ropivacaine molecule, making it less polar and more soluble in the organic extraction solvent.[6] 2. Solvent Choice: Test various organic solvents. Methyl tert-butyl ether (MTBE) or ethyl acetate are common choices for basic drugs.[20] 3. Salting Out: Adding salt (e.g., sodium sulfate) to the aqueous layer can increase the partitioning of Ropivacaine into the organic phase.[6][11] Solutions for SPE: 1. Mechanism Check: For Ropivacaine, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent is appropriate. 2. Method Optimization: Systematically optimize each step: conditioning, loading, washing (to remove interferences), and eluting (to recover the analyte).[12] Ensure the elution solvent is strong enough to displace the analyte from the sorbent. |
Issue 2: High or Unstable Internal Standard (IS) Response
An erratic IS response can invalidate an entire analytical run. The goal is a consistent peak area for the IS across all samples, excluding blanks.
Potential Causes & Solutions
-
IS Contamination:
-
In-source Fragmentation or Crosstalk:
-
Problem: In the mass spectrometer, the non-labeled Ropivacaine might fragment in a way that produces an ion with the same mass-to-charge ratio (m/z) as the IS, or vice-versa. This is a risk if the mass difference between the analyte and IS is small.
-
Solution: Analyze a high-concentration standard of Ropivacaine and monitor the IS transition, and vice-versa. The signal contribution should be negligible (e.g., <0.1%). If significant crosstalk is observed, a different precursor-product ion transition must be selected for one of the compounds.
-
-
Isotopic Exchange:
-
Problem: Deuterium atoms on the IS can sometimes exchange with hydrogen atoms from the sample matrix or solvents, particularly if they are located on labile positions (like -OH or -NH groups).[1] This can alter the mass of the IS. Ropivacaine-d7 is generally stable, but this should be considered if the labeling position is unknown.
-
Solution: This is an inherent property of the IS. If confirmed, a new IS with deuterium labels on a stable part of the molecule (e.g., an aromatic ring) or a ¹³C-labeled standard may be required.
-
Issue 3: Significant Matrix Effects Leading to Poor Data Quality
Matrix effects occur when molecules from the tissue extract co-elute with the analyte and interfere with its ionization in the MS source, causing suppression or enhancement of the signal.[15]
Diagnosing and Mitigating Matrix Effects
Caption: Diagnostic and mitigation workflow for matrix effects.
Explanation of the Diagnostic Test: The most common way to assess matrix effects is through a post-extraction spike experiment.[17]
-
Extract at least six different lots of blank tissue matrix.
-
Spike a known amount of Ropivacaine and Ropivacaine-d7 into the blank extracts.
-
Compare the peak areas to those from a pure solution of the analytes at the same concentration.
-
A significant and variable difference between lots indicates a problematic matrix effect that must be addressed.
Experimental Protocols
Protocol 1: General Purpose Protein Precipitation (PPT) & Liquid-Liquid Extraction (LLE)
This protocol is a robust starting point for most soft tissues (e.g., liver, kidney, brain).[13][22]
1. Tissue Homogenization: a. Weigh approximately 100 mg of frozen tissue into a 2 mL homogenization tube containing ceramic beads. b. Add 400 µL of ice-cold ultrapure water. c. Add 20 µL of Ropivacaine-d7 HCl internal standard working solution. d. Homogenize using a bead beater (e.g., 2 cycles of 45 seconds at 6000 rpm), keeping the sample on ice between cycles.
2. Protein Precipitation: a. To the 520 µL of homogenate, add 1.5 mL of ice-cold acetonitrile. b. Vortex vigorously for 2 minutes to precipitate proteins.[23] c. Centrifuge at 10,000 x g for 10 minutes at 4°C.
3. Liquid-Liquid Extraction: a. Carefully transfer the supernatant to a clean 15 mL tube. b. Add 1 mL of 0.5 M sodium carbonate buffer (pH ~11) to basify the sample. c. Add 5 mL of MTBE (Methyl tert-butyl ether). d. Vortex for 5 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
4. Evaporation and Reconstitution: a. Transfer the upper organic layer (MTBE) to a new tube. b. Evaporate to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). d. Vortex, centrifuge, and transfer to an LC-MS vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
This protocol is recommended when high sensitivity is required or when matrix effects are problematic with PPT/LLE.[24][25]
1. Homogenization and Precipitation: a. Follow steps 1a-d and 2a-c from Protocol 1.
2. SPE Sample Loading: a. Take the supernatant from the PPT step and dilute it 1:1 with ultrapure water to reduce the organic solvent concentration. This is critical for proper binding to a reversed-phase sorbent.
3. SPE Procedure (using a Mixed-Mode Cation Exchange Cartridge): a. Condition: Pass 1 mL of methanol, followed by 1 mL of ultrapure water through the SPE cartridge.[26] b. Load: Slowly pass the diluted supernatant through the cartridge. c. Wash 1 (Organic): Pass 1 mL of 5% methanol in water to remove polar interferences. d. Wash 2 (Acidic): Pass 1 mL of 0.1 M acetic acid to wash off neutral and acidic compounds. e. Elute: Elute the Ropivacaine and Ropivacaine-d7 with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the cation exchange sorbent. f. Evaporate and Reconstitute: Follow steps 4b-d from Protocol 1.
References
-
Bioanalytical Method Validation - Guidance for Industry | FDA. (2018). U.S. Food and Drug Administration. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For - FDA. (n.d.). U.S. Food and Drug Administration. [Link]
-
Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation - Regulations.gov. (2013). Regulations.gov. [Link]
-
Optimization of Liquid-Liquid Extraction Column Using Genetic Algorithms - SciSpace. (n.d.). SciSpace. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.). SciSpace. [Link]
-
Applications of Tissue Homogenizers - Wahal Engineers. (n.d.). Wahal Engineers. [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021). LCGC International. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. (n.d.). ResearchGate. [Link]
-
LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Evaluation of Homogenization Techniques for the Preparation of Mouse Tissue Samples to Support Drug Discovery | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
-
Determination of Ropivacaine in Human Plasma Using Highly Selective Molecular Imprint-Based Solid Phase Extraction and Fast LC-MS Analysis - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. (2005). National Center for Biotechnology Information. [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. [Link]
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Publications. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]
-
Optimization of Liquid-Liquid Extraction - Zaiput Flow Technologies. (n.d.). Zaiput Flow Technologies. [Link]
-
Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC–MS analysis | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
-
Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Protein Precipitation Method | Phenomenex. (2025). Phenomenex. [Link]
-
LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - Frontiers. (n.d.). Frontiers. [Link]
-
Tissue homogenization for biological and medical research - VELP Scientifica. (n.d.). VELP Scientifica. [Link]
-
The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
(PDF) LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - ResearchGate. (2025). ResearchGate. [Link]
-
LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - PubMed. (2025). National Center for Biotechnology Information. [Link]
-
Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PubMed Central. (2023). National Center for Biotechnology Information. [Link]
-
LC-MS/MS quantification of ropivacaine and local analgesic and adverse effects of Long-acting Ropivacaine Injection based on pharmacokinetic-pharmacodynamic modelling in Bama minipigs - PubMed. (2023). National Center for Biotechnology Information. [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Protein Precipitation 101: A Crucial Step in Sample Prep - Filtrous. (2023). Filtrous. [Link]
-
Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PubMed Central. (2020). National Center for Biotechnology Information. [Link]
-
Solid-Phase Extraction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits - SCIEX. (2018). SCIEX. [Link]
-
Injecting ropivacaine into matrix around the pigmented lesion, the... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
Recovery and internal standard - ResearchGate. (2017). ResearchGate. [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood - NIH. (2024). National Institutes of Health. [Link]
-
Common Problems in Tissue Processing and How to Solve Them - HealthSky. (2025). HealthSky. [Link]
-
Ropivacaine Hydrochloride Injection | Baxter PI. (n.d.). Baxter. [Link]
-
Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC - NIH. (2022). National Institutes of Health. [Link]
-
Comparative Methods to Predict Redosing of Bupivacaine and Ropivacaine in Truncal Catheters - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Ropivacaine: A review of its pharmacology and clinical use - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. baxterpi.com [baxterpi.com]
- 8. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery [pubmed.ncbi.nlm.nih.gov]
- 9. velp.com [velp.com]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Frontiers | LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia [frontiersin.org]
- 14. LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. revvity.com [revvity.com]
- 20. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. researchgate.net [researchgate.net]
- 23. filtrous.com [filtrous.com]
- 24. Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Isobaric Interferences in the Analysis of Ropivacaine-d7 Hydrochloride
Welcome to the technical support guide for the bioanalysis of Ropivacaine using its deuterated internal standard, Ropivacaine-d7. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with expert insights and actionable troubleshooting strategies. This guide moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can confidently develop robust and reliable analytical methods.
An accurate and precise bioanalytical method is fundamental to pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS) like Ropivacaine-d7 is the gold standard, as it is expected to co-elute with the analyte and behave identically during sample extraction and ionization, correcting for matrix effects. However, this assumption is challenged by the presence of isobaric interferences—compounds that share the same nominal mass-to-charge ratio (m/z) as your target ion, leading to inaccurate quantification. This guide will equip you to diagnose, identify, and resolve these challenging interferences.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the analysis of Ropivacaine and its internal standard.
Q: What are the key mass spectrometric properties of Ropivacaine and Ropivacaine-d7?
A: Understanding the precise mass-to-charge ratios (m/z) is the first step in setting up a selective LC-MS/MS method. Ropivacaine is typically analyzed in positive electrospray ionization (ESI+) mode, where it readily forms a protonated molecule [M+H]⁺.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z | Common Precursor Ion (m/z) | Common Product Ions (m/z) |
| Ropivacaine | C₁₇H₂₆N₂O | 274.2045 | 275.2118 | 275.1 / 275.2 | 126.1[1] |
| Ropivacaine-d7 | C₁₇H₁₉D₇N₂O | 281.2471 | 282.2544 | 282.1 / 282.2 | 133.1[1] |
Note: The selection of precursor and product ions should always be empirically optimized on your specific mass spectrometer.
Q: What are the major metabolites of Ropivacaine that could potentially interfere with the analyte signal?
A: Ropivacaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2 and CYP3A4[2][3]. While these metabolites are not isobaric with the Ropivacaine-d7 internal standard, they can sometimes interfere with the analyte (Ropivacaine) signal if they are not chromatographically resolved and share a common fragment. The primary metabolites include:
| Metabolite | Metabolic Pathway | [M+H]⁺ m/z | Notes |
| 3'-hydroxy-ropivacaine | Aromatic hydroxylation (CYP1A2)[4] | 291.1 | Major metabolite. May share product ions with Ropivacaine[1]. |
| 4'-hydroxy-ropivacaine | Aromatic hydroxylation[5] | 291.1 | Minor metabolite. |
| 2',6'-pipecoloxylidide (PPX) | N-dealkylation (CYP3A4)[4] | 217.2 | N-depropylated metabolite. |
Q: Can other structurally related local anesthetics interfere with the analysis?
A: Yes, this is a critical consideration, especially in clinical settings where multiple drugs may be administered. Structurally similar amide-type local anesthetics like Bupivacaine or Mepivacaine must be evaluated for potential interference[6][7]. While not strictly isobaric with Ropivacaine-d7, their high concentration could lead to in-source fragmentation or crosstalk. Bupivacaine, for example, is a structural isomer of Ropivacaine with an N-butyl group instead of an N-propyl group and has a nominal [M+H]⁺ of m/z 289.2[8]. A robust chromatographic method is essential to ensure separation from these related compounds[9][10].
Part 2: Troubleshooting Guide for Isobaric Interferences
This guide provides a systematic, question-driven approach to identifying and resolving interferences impacting your Ropivacaine-d7 internal standard signal.
Q1: My chromatograms show a high, noisy, or drifting baseline specifically for the Ropivacaine-d7 (IS) transition, even in blank matrix samples. What should I investigate?
Expert Analysis: A consistently high or noisy baseline suggests the presence of a constant or semi-constant stream of ions at the monitored m/z, which is characteristic of chemical noise from the matrix or mobile phase. However, if it's specific to the IS transition, it points towards a persistent, low-level, unresolved interference from the biological matrix itself.
Troubleshooting Protocol:
-
Isolate the Source:
-
Inject a "neat" standard solution (IS in solvent). The baseline should be clean. If not, the issue may be contamination in the mobile phase or solvent.
-
Inject a protein-precipitated blank solvent (e.g., acetonitrile used for extraction). This checks for contamination from your extraction reagents.
-
Inject multiple processed blank matrix samples from different sources (e.g., different lots of commercial plasma or different patient samples). If the high baseline is consistent, it strongly suggests an endogenous matrix interference.
-
-
Initial MS Diagnosis:
-
Widen the time window for your IS transition and acquire data from the beginning to the end of the gradient. An elevated baseline across the entire run points to a very polar, poorly retained compound or general chemical noise. A rise in the baseline during the gradient suggests a broad, unresolved "hump" of interfering compounds eluting from the column.
-
-
Actionable Steps:
-
Improve Sample Cleanup: The simplest solution is often to remove the interference before injection. Transition from simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Mobile Phase Modification: Altering the pH of the mobile phase can change the ionization state of interfering compounds, potentially reducing their signal intensity.
-
Q2: I observe a distinct interfering peak at or near the retention time of Ropivacaine-d7 in my blank matrix or zero samples. How do I identify it?
Expert Analysis: This is a classic sign of a co-eluting isobaric interference. The goal is to characterize this unknown peak to understand its origin, which is crucial for developing a strategy to eliminate it. The most powerful tool for this is high-resolution mass spectrometry (HRMS).
Workflow for Interference Identification:
Experimental Protocol: HRMS Investigation
-
Sample Preparation: Extract a blank matrix sample using your standard procedure.
-
LC-HRMS Acquisition:
-
Inject the sample onto an LC-HRMS system.
-
Acquire data in both full scan (MS1) mode and data-dependent MS/MS (or targeted MS/MS) mode. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).
-
-
Data Analysis:
-
Extract the ion chromatogram for the exact mass of protonated Ropivacaine-d7 (m/z 282.2544).
-
If a peak is present, determine its measured accurate mass.
-
Use the instrument's software to generate possible elemental formulas for the measured mass.
-
Examine the MS/MS spectrum of the interfering peak. Does it differ from the MS/MS spectrum of a Ropivacaine-d7 standard? A different fragmentation pattern is definitive proof of a different molecule.
-
Search the generated formula against databases to identify potential candidates, such as metabolites of other drugs or endogenous compounds.
-
Q3: I've confirmed an isobaric interference that co-elutes with Ropivacaine-d7. How can I resolve it?
Expert Analysis: Once an interference is confirmed, resolution requires modifying the analytical method. The choice of strategy depends on the nature of the interference and the available instrumentation. The three pillars of resolution are chromatography, mass spectrometry, and sample preparation.
Strategy 1: Chromatographic Optimization
The goal is to physically separate the interference from Ropivacaine-d7 in time. If the compounds are separated by even a fraction of a peak width, the mass spectrometer can distinguish them.
-
Principle: Altering the stationary phase or mobile phase composition changes the chemical interactions governing retention, allowing for differential separation.
-
Protocol:
-
Change Column Chemistry: If you are using a standard C18 column, which separates primarily based on hydrophobicity, switch to a column with a different selectivity mechanism.
-
Phenyl-Hexyl Column: Excellent for compounds with aromatic rings. The π-π interactions between the phenyl groups in the stationary phase and the analyte/interference can provide unique selectivity that a C18 phase lacks[11].
-
Pentafluorophenyl (PFP) Column: Offers a combination of hydrophobic, aromatic, and dipole-dipole interactions, providing another dimension of selectivity.
-
-
Modify Mobile Phase:
-
Solvent: Switch the organic modifier from acetonitrile to methanol, or use a combination. Methanol is a hydrogen-bond donor and acceptor, which can alter selectivity compared to the dipole interactions of acetonitrile.
-
pH: Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds. Adjust the pH of the aqueous phase by ±0.5 pH units to see if the retention time of the interference shifts relative to Ropivacaine-d7.
-
-
Adjust Gradient: Make the elution gradient shallower around the retention time of Ropivacaine-d7. A slower, more gradual increase in the organic phase percentage can improve the resolution between closely eluting peaks.
-
Strategy 2: Mass Spectrometric Optimization
If chromatographic separation is not feasible, the next step is to find a more specific detection method.
-
Principle: Even if two isobaric compounds have the same precursor ion, they will likely fragment differently. The goal is to find a product ion that is unique to Ropivacaine-d7.
-
Protocol:
-
Acquire a Full Product Ion Scan: Infuse a pure standard of Ropivacaine-d7 into the mass spectrometer. Perform a product ion scan on the precursor ion (m/z 282.2) across a wide range of collision energies.
-
Identify Unique Fragments: Examine the resulting spectrum for all possible product ions. The most intense ion (e.g., m/z 133.1) is typically chosen for quantification. However, look for other, less intense but still viable, product ions.
-
Test for Specificity: Create new Multiple Reaction Monitoring (MRM) transitions using these alternative product ions. Analyze the blank matrix sample containing the interference with these new transitions. The ideal transition will show a strong signal for the Ropivacaine-d7 standard but no signal for the interference.
-
Strategy 3: Enhanced Sample Preparation
If the above methods fail, a more rigorous sample cleanup is necessary to remove the interfering compound before analysis.
-
Principle: Utilize differences in polarity, charge, or solubility between Ropivacaine-d7 and the interference to selectively isolate the analyte.
-
Methods:
-
Solid-Phase Extraction (SPE): This is highly recommended. Choose a sorbent that provides a different retention mechanism than your analytical column. For example, if you are using a reversed-phase (C18) column, try a mixed-mode SPE cartridge (e.g., combining reversed-phase and ion-exchange properties). This can selectively bind and elute the analyte while washing away the interference.
-
Liquid-Liquid Extraction (LLE): By carefully selecting the extraction solvent and adjusting the pH of the aqueous sample, you can preferentially extract Ropivacaine into the organic phase, leaving more polar interferences behind in the aqueous phase.
-
By applying these systematic troubleshooting principles, you can effectively manage and resolve even the most challenging isobaric interferences, ensuring the integrity and accuracy of your bioanalytical data for Ropivacaine.
References
-
Oda, Y., Fukunaga, A., Imanishi, T., & Asada, A. (1999). Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Anesthesiology, 91(5), 1334-1339. [Link]
-
McClure, J. H. (1996). Ropivacaine. British Journal of Anaesthesia, 76(2), 300-307. [Link]
-
Sandhu, K., & Siddaiah, H. B. (2024). Ropivacaine. In StatPearls. StatPearls Publishing. [Link]
-
Halldin, M. M., Bredberg, E., Angelin, B., Arvidsson, T., Askemark, Y., Elofsson, S., & Widman, M. (1996). Metabolism and Excretion of Ropivacaine in Humans. Drug Metabolism and Disposition, 24(9), 962-968. [Link]
-
Lee, H. I., Lee, J. W., Lee, K. T., & Kim, S. H. (2001). Measurement of ropivacaine using LC/MS system. Journal of the Korean Society for Mass Spectrometry, 21(3), 137-142. [Link]
-
Lamy, E., Le Caloch, A. C., Dupouey, J., Allanioux, L., Leone, M., Blin, O., & Riff, C. (2020). Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. Clinical Chemistry and Laboratory Medicine, 58(5), 701-708. [Link]
-
ResearchGate. (2020). Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. [Link]
-
Butiulca, A., Gheldiu, A. M., Muntean, D., Oșlobanu, A. M., Mărginean, O., & Vlase, L. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences, 10, 1243103. [Link]
-
Edusurg Clinics. (2024, February 4). Regional Anesthesia Basics - Part 3 - Lignocaine, bupivacaine, prilocaine, Ropivacaine. [Link]
-
Butiulca, A., Gheldiu, A. M., Muntean, D., Oșlobanu, A. M., Mărginean, O., & Vlase, L. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences, 10. [Link]
-
Butiulca, A., Gheldiu, A. M., Muntean, D., Oșlobanu, A. M., Mărginean, O., & Vlase, L. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences, 10, 1243103. [Link]
-
ResearchGate. (n.d.). MRM mass spectra for ropivacaine showing parent and fragment ions. [Link]
-
Veeprho. (n.d.). Ropivacaine-D7 | CAS 684647-62-9. [Link]
-
Darwish, I. A., Al-Majed, A. A., Al-Obaid, A. M., & Darwish, H. W. (2014). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]
-
ResearchGate. (n.d.). The typical Mass spectra of (A) ropivacaine, 2380.0 ng mL-1 (B) bupivacaine, 2380.0 ng mL-1 (c) ropivacaine (1190.0 ng mL-1, analyte) and bupivacaine (2380.0 ng mL-1, internal standard) in 50% aqueous solution of acetonitrile containing 0.1% formic acid. [Link]
-
Dr.Oracle. (2025). What is the difference between ropivacaine (local anesthetic) and bupivacaine (local anesthetic) in terms of usage and efficacy?[Link]
-
EPrints USM. (2020). A Comparison of Plain Ropivacaine 0.5% with Plain Bupivacaine 0.5% Surgery. [Link]
-
ResearchGate. (n.d.). Mass spectra of ropivacaine (a), 3-hydroxy ropivacaine (b), and diazepam-d5 (c) in 10 mmol/L ammonium acetate (containing 0.1% formic acid) in water and acetonitrile (1 : 1, v/v). [Link]
-
PubChem. (n.d.). Ropivacaine-d7 Hydrochloride. [Link]
-
ResearchGate. (2025). Bupivacaine, levobupivacaine and ropivacaine: are they clinically different?[Link]
-
Butiulca, A., Gheldiu, A. M., Muntean, D., Oșlobanu, A. M., Mărginean, O., & Vlase, L. (2023). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. Medicina, 59(10), 1735. [Link]
-
ResearchGate. (2025). Differences in Cardiotoxicity of Bupivacaine and Ropivacaine Are the Result of Physicochemical and Stereoselective Properties. [Link]
-
Sinues, P., Lanza, M., & Zenobi, R. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Research Collection. [Link]
-
Tong, H. Y., & Wang, J. (2006). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. Rapid Communications in Mass Spectrometry, 20(13), 1965-1970. [Link]
-
Singh, B., Kumar, A., Kumar, P., & Singh, P. (2015). Comparision Between Bupivacaine and Ropivacaine in Patients Undergoing Forearm Surgeries Under Axillary Brachial Plexus Block: A Prospective Randomized Study. Journal of clinical and diagnostic research : JCDR, 9(1), UC01–UC05. [Link]
-
ResearchGate. (2025). Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection. [Link]
-
Abdel-Rehim, M., & Bielenstein, M. (2007). Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS). Journal of Liquid Chromatography & Related Technologies, 30(20), 3049-3061. [Link]
-
Restek Corporation. (n.d.). Consolidating LC-MS/MS Method Conditions for the Analysis of Alcohol Metabolites, Barbiturates, and Drugs of Abuse. [Link]
-
WikiAnesthesia. (2022). Local anesthetics. [Link]
-
Ritchie, J. M. (1975). Mechanism of action of local anaesthetic agents and biotoxins. British Journal of Anaesthesia, 47(Suppl), 191-198. [Link]
-
Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90-102. [Link]
-
Çelik, M., Atalay, A., Koycu, A., Çelik, B., & Yilmaz, M. (2021). Identification of Risk Factors and Cross-Reactivity of Local Anesthetics Hypersensitivity: Analysis of 14-Years' Experience. The journal of allergy and clinical immunology. In practice, 9(1), 370–377.e1. [Link]
Sources
- 1. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and excretion of ropivacaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Local anesthetics - WikiAnesthesia [wikianesthesia.org]
- 8. Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. eprints.usm.my [eprints.usm.my]
- 11. lcms.cz [lcms.cz]
Validation & Comparative
A Senior Application Scientist's Guide to a Validated LC-MS/MS Method for Ropivacaine Quantification Using Ropivacaine-d7 Hydrochloride
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. This guide provides an in-depth, technically-grounded comparison of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of ropivacaine in biological matrices, utilizing Ropivacaine-d7 Hydrochloride as a stable isotope-labeled internal standard. We will delve into the causality behind the experimental choices, compare this gold-standard technique with viable alternatives, and provide a transparent, self-validating protocol rooted in regulatory guidelines.
The Clinical Imperative for Ropivacaine Quantification
Ropivacaine, a widely used local anesthetic, requires careful therapeutic drug monitoring to ensure efficacy while avoiding systemic toxicity.[1] Its high plasma protein binding, with a free fraction of about 5%, means that monitoring the unbound, pharmacologically active concentration is critical for understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship.[2][3] This necessitates an analytical method with exceptional sensitivity and specificity, capable of accurately measuring low concentrations in complex biological fluids like plasma.
The Unrivaled Specificity of LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most robust and reliable technique for bioanalysis.[1] Its power lies in the combination of physical separation by chromatography and mass-based detection by a tandem mass spectrometer. This dual-layered specificity allows for the precise quantification of an analyte even in the presence of structurally similar compounds or endogenous matrix components.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of a robust LC-MS/MS method.[4][5][6] This internal standard is chemically identical to ropivacaine but has a higher mass due to the incorporation of deuterium atoms.[4][5][7] It co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for highly accurate correction of any variations during sample preparation and analysis.[4][5][6]
A Validated LC-MS/MS Protocol for Ropivacaine Analysis
The following protocol outlines a validated method for the quantification of ropivacaine in human plasma, adhering to the principles outlined by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][8][9][10][11][12]
Experimental Workflow
Caption: Workflow of the validated LC-MS/MS method for ropivacaine.
Step-by-Step Methodology
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard (IS) working solution (e.g., 0.5 µg/mL).[8]
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins. The use of acetonitrile is efficient and cost-effective.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for injection. This simple and rapid protein precipitation allows for high-throughput analysis.[13]
-
-
Chromatographic Separation (UPLC/HPLC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) provides excellent separation of ropivacaine from endogenous plasma components.
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and Mobile Phase B (acetonitrile) is typically employed.[8][14] The gradient is optimized to ensure a short run time while achieving baseline separation.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection (Tandem Quadrupole):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is highly effective for ropivacaine.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.[2][3][15]
-
MRM Transitions:
-
Ropivacaine: The precursor ion [M+H]⁺ at m/z 275.3 is fragmented to a specific product ion, for instance, m/z 126.2.[15]
-
Ropivacaine-d7 (IS): The precursor ion [M+H]⁺ at m/z 282.1 is fragmented to its corresponding product ion, for example, m/z 133.1.[8] Monitoring these specific transitions minimizes interference from other compounds.
-
-
Method Validation: A System of Self-Verification
A bioanalytical method is only reliable if it has been thoroughly validated. The validation process, guided by regulatory agencies like the FDA and EMA, ensures the method is fit for its intended purpose.[9][10][11][12]
| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA/EMA) [9][16] |
| Selectivity & Specificity | To ensure the method can differentiate and quantify the analyte from other components in the sample, including metabolites and endogenous substances. | No significant interference at the retention time of the analyte and IS in blank samples from at least six different sources. |
| Linearity & Range | To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range. | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥0.99. |
| Accuracy & Precision | To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | For Quality Control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (CV%) should not exceed 15%. For the Lower Limit of Quantification (LLOQ), these limits are ±20%.[9] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision should be within 20%. |
| Matrix Effect | To assess the influence of co-eluting, undetected matrix components on the ionization of the analyte. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[2] |
| Recovery | To evaluate the efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Comparison with Alternative Analytical Methods
While LC-MS/MS is the gold standard, other methods have been used for ropivacaine quantification. Understanding their principles and limitations is crucial for informed method selection.
| Method | Principle | Advantages | Disadvantages | Typical LLOQ |
| LC-MS/MS with Ropivacaine-d7 | Chromatographic separation followed by mass-based detection using a stable isotope-labeled internal standard. | High sensitivity, high specificity, high throughput, robust and reliable.[1] | Higher initial instrument cost. | 0.2 - 1 ng/mL[13][15] |
| HPLC-UV/DAD | Chromatographic separation followed by detection based on the absorption of UV light. | Lower instrument cost, widely available. | Lower sensitivity and specificity compared to MS, susceptible to interference from co-eluting compounds.[1][15] | 4 - 75 ng/mL[1][15] |
| Direct Mass Spectrometry (TOF-MS) | Direct infusion into the mass spectrometer without chromatographic separation. | Very high speed. | Prone to significant matrix effects and ion suppression, not suitable for complex matrices without extensive sample cleanup.[17][18] | ~24 ng/mL[17][18] |
| Gas Chromatography (GC-MS) | Separation of volatile compounds followed by mass detection. | High chromatographic resolution. | Requires derivatization for non-volatile compounds like ropivacaine, which adds complexity and potential for variability. | Method-dependent. |
The Decision-Making Framework for Method Selection
Sources
- 1. mdpi.com [mdpi.com]
- 2. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. elearning.unite.it [elearning.unite.it]
- 13. Liquid chromatography-electrospray mass spectrometry determination of free and total concentrations of ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 17. Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Gold Standard in Ropivacaine Bioanalysis: A Comparative Guide to Internal Standards
For researchers, clinical toxicologists, and drug development professionals, the accurate quantification of ropivacaine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical safety. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is arguably the most critical factor influencing data reliability. This guide provides an in-depth comparison of Ropivacaine-d7 HCl, a stable isotope-labeled (SIL) internal standard, against alternative approaches, principally structural analogs. We will delve into the mechanistic rationale for choosing an IS, present supporting validation data from published methodologies, and provide a detailed experimental protocol to illustrate best practices.
The Foundational Role of the Internal Standard
In LC-MS/MS, the IS is added at a known concentration to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process. Its purpose is to correct for variability that can occur at any stage of the analytical workflow, from extraction efficiency to instrument response. An ideal IS should perfectly mimic the physicochemical behavior of the analyte, yet be distinguishable by the mass spectrometer. This mimicry is crucial for compensating for unpredictable sample-to-sample variations, most notably matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix (e.g., plasma, urine).[1][2][3]
Ropivacaine-d7 HCl: The Ideal Internal Standard
Ropivacaine-d7 HCl is a deuterated form of ropivacaine where seven hydrogen atoms on the propyl group have been replaced with deuterium.[4] This modification results in a mass shift of +7 Da, making it easily distinguishable from the unlabeled ropivacaine by the mass spectrometer, while its chemical structure and properties remain virtually identical.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; subgraph "Chemical Structures" Ropivacaine [label="Ropivacaine (C17H26N2O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ropivacaine_d7 [label="Ropivacaine-d7 (C17H19D7N2O)", fillcolor="#F1F3F4", fontcolor="#202124"]; end subgraph "Key Structural Difference" Propyl_Group [label="Propyl Group (-C3H7)", fillcolor="#FFFFFF", fontcolor="#202124"]; Deuterated_Propyl_Group [label="Deuterated Propyl Group (-C3D7)", fillcolor="#FFFFFF", fontcolor="#202124"]; end Ropivacaine -- "Piperidine Nitrogen" --> Propyl_Group; Ropivacaine_d7 -- "Piperidine Nitrogen" --> Deuterated_Propyl_Group; Propyl_Group -- "Isotopic Substitution" --> Deuterated_Propyl_Group [style=dashed, color="#4285F4", fontcolor="#4285F4", label="7 Hydrogens replaced by Deuterium"]; } end Caption: Structural comparison of Ropivacaine and Ropivacaine-d7.
The advantages of using a SIL IS like Ropivacaine-d7 are profound:
-
Co-elution: It has nearly identical chromatographic retention time to ropivacaine, ensuring that both compounds experience the same matrix effects at the same time.[5]
-
Similar Extraction Recovery: It behaves identically during sample preparation steps like protein precipitation or liquid-liquid extraction, correcting for any analyte loss.
-
Compensates for Ionization Variability: As it enters the mass spectrometer source simultaneously with the analyte, it is subject to the same degree of ion suppression or enhancement, providing the most accurate correction.[3]
This near-perfect correction is why regulatory bodies like the European Medicines Agency (EMA) recommend the use of stable isotopically labeled internal standards for methods that use MS detection.[6]
Alternative Internal Standards: The Structural Analogs
When a SIL IS is unavailable or deemed too costly, scientists often turn to structural analogs—compounds with similar chemical structures to the analyte. For ropivacaine, common analogs used as internal standards include bupivacaine, lidocaine, pentycaine, and tetracaine.[7][8] Ropivacaine itself shares a similar chemical backbone with bupivacaine and mepivacaine, differing only in the alkyl group attached to the piperidine nitrogen.[9]
However, these analogs are not without significant drawbacks:
-
Different Retention Times: Even minor structural differences can lead to different chromatographic retention times. If the analog does not co-elute with ropivacaine, it will not experience the same matrix effects, leading to inaccurate quantification.
-
Varying Extraction Recoveries: Differences in properties like lipophilicity can cause the analog's extraction efficiency to differ from ropivacaine's, introducing a systematic error.
-
Disparate Ionization Efficiencies: Structural analogs may ionize more or less efficiently than the analyte, and their ionization can be suppressed or enhanced to a different degree by matrix components.
Performance Data: Ropivacaine-d7 HCl vs. Structural Analogs
The superiority of Ropivacaine-d7 HCl is not merely theoretical; it is demonstrated in the validation data of published bioanalytical methods. The following table summarizes key performance parameters from methods using Ropivacaine-d7 versus those using structural analogs.
| Parameter | Ropivacaine-d7 HCl as IS | Structural Analog as IS (e.g., Bupivacaine, Carbamazepine) | Commentary |
| Method | LC-MS/MS | LC-MS/MS, HPLC-UV | Ropivacaine-d7 is exclusively used in highly sensitive and specific LC-MS/MS methods. |
| Matrix Effect | IS-Normalized Matrix Factor CV < 15% [5] No significant effect of matrix on analyte peak areas demonstrated.[4] | Often not reported or less robust. A method using bupivacaine as IS for ropivacaine analysis reported no interference from plasma matrix but lacked detailed matrix factor calculations.[10] | This is the key differentiator. Ropivacaine-d7 reliably compensates for matrix effects, a major source of error in bioanalysis. Structural analogs cannot guarantee this compensation. |
| Precision (%CV) | Intra-day: < 11%[11] Inter-day: < 7%[11] Overall range: 6.2% - 14.7%[5] | Intra-day: 0.6% - 8.0%[10] Inter-day: < 8.0%[10] Overall range: 1.4% - 7.9%[12] | While methods with structural analogs can achieve good precision under validated conditions, this precision may be less robust when analyzing diverse patient samples with variable matrix effects. |
| Accuracy (% Bias) | 93.6% - 113.7%[5] 87% - 107%[11] | 91.7% - 106.5%[12] %RE < 5%[10] | Both approaches can meet the typical regulatory acceptance criteria (±15%) for accuracy in QCs. However, the accuracy of real-world samples is better assured with a SIL IS. |
| Recovery | Recovery of the analyte does not need to be 100% as long as it is consistent and reproducible for both analyte and IS. | Recovery for ropivacaine reported >90% in one method.[13] | A SIL IS corrects for low or variable recovery more effectively than a structural analog, whose recovery may differ from the analyte's. The FDA notes that recovery need not be 100%, but must be consistent.[14] |
Experimental Workflow & Protocol
A robust bioanalytical method is built on a foundation of meticulous procedure. The following workflow and detailed protocol are representative of a validated LC-MS/MS method for quantifying ropivacaine in human plasma using Ropivacaine-d7 HCl, conforming to FDA and EMA guidelines.[5][6]
dot graph TD { A[Start: Collect Plasma Sample] --> B{Spike with Ropivacaine-d7 IS}; B --> C{Protein Precipitation (e.g., with Acetonitrile)}; C --> D[Vortex & Centrifuge]; D --> E{Isolate Supernatant}; E --> F[Inject into LC-MS/MS System]; subgraph "LC-MS/MS Analysis" F --> G[Chromatographic Separation (Analyte & IS Co-elute)]; G --> H[Mass Spectrometric Detection (MRM)]; end H --> I{Data Processing}; I --> J[Calculate Analyte/IS Peak Area Ratio]; J --> K[Quantify Ropivacaine Concentration via Calibration Curve]; K --> L[End: Report Result]; style A fill:#F1F3F4,stroke:#5F6368 style L fill:#F1F3F4,stroke:#5F6368 style B fill:#FFFFFF,stroke:#4285F4 style C fill:#FFFFFF,stroke:#4285F4 style D fill:#FFFFFF,stroke:#4285F4 style E fill:#FFFFFF,stroke:#4285F4 style F fill:#FFFFFF,stroke:#34A853 style G fill:#FFFFFF,stroke:#34A853 style H fill:#FFFFFF,stroke:#34A853 style I fill:#FFFFFF,stroke:#EA4335 style J fill:#FFFFFF,stroke:#EA4335 style K fill:#FFFFFF,stroke:#EA4335 } end Caption: Bioanalytical workflow for Ropivacaine in plasma.
Detailed Protocol: Quantification of Ropivacaine in Human Plasma
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of ropivacaine HCl in methanol.
-
Prepare a 1 mg/mL stock solution of Ropivacaine-d7 HCl in methanol.
-
From these stocks, prepare working solutions for calibration standards and a dedicated working solution for the internal standard (e.g., 0.5 µg/mL in acetonitrile).[4]
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike blank human plasma with the ropivacaine working solution to prepare a calibration curve over the desired analytical range (e.g., 0.5 - 1000 ng/mL).[4]
-
Independently prepare QCs at a minimum of three levels: low, medium, and high.
-
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of plasma sample, calibrator, or QC, add 100 µL of the Ropivacaine-d7 IS working solution.[9]
-
Vortex briefly to mix.
-
Add 500 µL of cold acetonitrile to precipitate plasma proteins.[9]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm or >4000 x g) for 3-5 minutes.[9]
-
Carefully transfer the clear supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions (Representative):
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences and achieve a reasonable run time (e.g., 2-7 minutes).[4]
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both ropivacaine and Ropivacaine-d7 MRM transitions.
-
Calculate the peak area ratio (Ropivacaine Area / Ropivacaine-d7 Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of ropivacaine in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Conclusion and Recommendation
While structural analogs can be used to develop bioanalytical methods that meet validation criteria for precision and accuracy under controlled conditions, they represent a compromise. They cannot ensure robust and reliable correction for the sample-to-sample variability inherent in complex biological matrices, particularly unpredictable matrix effects.
The experimental evidence from numerous validated methods demonstrates that Ropivacaine-d7 HCl is the superior choice.[4][5] Its ability to co-elute and behave identically to the unlabeled analyte provides the most effective compensation for analytical variability, ensuring the highest level of data integrity, accuracy, and reproducibility. For researchers and drug development professionals committed to the highest standards of scientific rigor, the use of a stable isotope-labeled internal standard like Ropivacaine-d7 HCl is not just a best practice—it is the gold standard for ropivacaine bioanalysis.
References
-
Lamy, E., et al. (2020). Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. Clinical Chemistry and Laboratory Medicine (CCLM), 58(5), 701-708. Available from: [Link]
-
Van den Abeele, J., et al. (2023). A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. Pharmaceuticals, 16(9), 1284. Available from: [Link]
-
Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Chemistry, 11, 1248231. Available from: [Link]
-
Popa, D-S., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Molecules, 29(1), 245. Available from: [Link]
-
Abdel-Rehim, M. (2006). Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS). Journal of Separation Science, 29(11), 1658-61. Available from: [Link]
-
Adler, A., et al. (2022). The concentration of lidocaine and mepivacaine measured in synovial fluid of different joints of horses after single intra-articular injection. Frontiers in Veterinary Science, 9, 1007399. Available from: [Link]
-
Al-Qahtani, J. S., & Al-Sanea, M. M. (2024). Simultaneous Determination of Lidocaine and Bupivacaine in Human Saliva Using Gas Chromatography-Mass Spectrometry. Al-Azhar Journal For Food Science and Human Nutrition, 6(1). Available from: [Link]
-
Koehler, N., et al. (2005). Simultaneous determination of bupivacaine, mepivacaine, prilocaine and ropivacaine in human serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 822(1-2), 209-214. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
-
Butiulca, A., et al. (2024). LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. Frontiers in Pharmacology, 15, 1369796. Available from: [Link]
-
Wang, M., et al. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2020, 8651016. Available from: [Link]
-
Butiulca, A., et al. (2024). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. Medicina, 60(7), 1109. Available from: [Link]
-
Abdel-Rehim, M., et al. (2009). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Analytical Chemistry Insights, 4, 15-22. Available from: [Link]
-
Lee, C. R., et al. (2001). Evaluation of high-performance liquid chromatography and mass spectrometry method for pharmacokinetic study of local anesthetic ropivacaine in plasma. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 947-54. Available from: [Link]
-
Chen, Y., et al. (2010). Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography. Journal of Chromatography B, 878(15-16), 1185-9. Available from: [Link]
-
Arvidsson, T., & Eklund, A. (1999). Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites. Biomedical Chromatography, 13(4), 286-92. Available from: [Link]
-
Abdel-Rehim, M., et al. (2009). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Analytical Chemistry Insights, 4, 15-22. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Chemistry, 11. Available from: [Link]
-
International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. Available from: [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1083-1086. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. Available from: [Link]
Sources
- 1. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]
- 7. Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of high-performance liquid chromatography and mass spectrometry method for pharmacokinetic study of local anesthetic ropivacaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study [mdpi.com]
- 14. Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods Using Ropivacaine-d7 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the integrity of bioanalytical data is paramount. This guide provides an in-depth comparison and technical analysis of cross-validation for bioanalytical methods, with a specific focus on the application of Ropivacaine-d7 Hydrochloride as an internal standard. As a senior application scientist, my objective is to offer not just procedural steps, but the scientific rationale that underpins robust and reliable bioanalytical method validation.
The Imperative of Cross-Validation in Bioanalytical Assays
Bioanalytical method validation ensures that a specific assay is suitable for its intended purpose, providing reliable data for pharmacokinetic and toxicokinetic studies.[1][2] Cross-validation becomes a critical exercise when analytical data from different sources must be compared or combined. According to the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), cross-validation is necessary in several scenarios.[3][4][5]
When is Cross-Validation Mandatory?
-
When data are generated from different fully validated methods within a single study.[6]
-
When sample analysis for a single study is conducted at more than one laboratory.[3][7]
-
When data from different studies are combined to support regulatory decisions, especially concerning dosing regimens, safety, and efficacy.[6][7]
The fundamental goal of cross-validation is to demonstrate the equivalency and consistency of bioanalytical data, ensuring that any observed differences are due to the study's variables and not the analytical methods themselves.[8][9]
The Role of the Internal Standard: Why this compound is a Superior Choice
The selection of an appropriate internal standard (IS) is a cornerstone of a robust bioanalytical method, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[10] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[11][12]
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard."[13][14] Here's why:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification.[15][16][17][18] Since a deuterated IS is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[19][20]
-
Compensation for Variability: this compound compensates for variability in sample preparation, extraction recovery, and instrument response.[11][20]
-
Co-elution: Ideally, the IS should co-elute with the analyte to ensure it experiences the same chromatographic conditions and potential for matrix effects.[11] Ropivacaine-d7, being structurally identical to ropivacaine, ensures this critical co-elution.
While structural analogs can be used as internal standards, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate results.[13][21] The use of a deuterated standard like this compound significantly enhances the precision and accuracy of the bioanalytical method.[11][22]
Designing a Robust Cross-Validation Study: A Step-by-Step Protocol
A well-designed cross-validation study provides irrefutable evidence of inter-method or inter-laboratory consistency. The following protocol outlines the key steps, grounded in regulatory expectations and scientific best practices.
Experimental Workflow Diagram
Caption: A generalized workflow for a bioanalytical method cross-validation study.
Detailed Protocol
-
Establish Clear Acceptance Criteria: Before initiating the study, define the statistical criteria for accepting the cross-validation. While the ICH M10 guideline does not specify acceptance criteria, a common industry practice, adapted from incurred sample reanalysis (ISR), is that at least two-thirds of the results should be within ±20% of the mean of the two values.[6][23] For ligand-binding assays, a wider range of ±30% is often used.[6][24] More rigorous statistical approaches like Bland-Altman plots and Deming regression are also recommended to assess bias.[7][25]
-
Sample Selection:
-
Quality Control (QC) Samples: Use a minimum of three concentration levels (low, medium, and high) of QC samples, prepared in the same biological matrix as the study samples.[7] Analyze at least three replicates of each QC level.
-
Incurred Samples: Select a statistically relevant number of incurred (study) samples that span the concentration range observed in the study. A minimum of 30 samples is often recommended.[7]
-
-
Analysis:
-
Data Evaluation and Interpretation:
-
Calculate the percent difference between the results obtained from the two methods for each sample.
-
Apply the pre-defined acceptance criteria.
-
Utilize statistical tools to identify any systematic bias between the two methods.[25]
-
Comparative Data and Performance Metrics
The following tables illustrate the expected outcomes of a successful cross-validation study using Ropivacaine and its deuterated internal standard, this compound.
Table 1: Cross-Validation of Quality Control Samples
| QC Level | Method A (ng/mL) | Method B (ng/mL) | Mean (ng/mL) | % Difference |
| Low QC (1.5 ng/mL) | 1.45 | 1.52 | 1.485 | 4.71% |
| Mid QC (50 ng/mL) | 51.2 | 49.8 | 50.5 | -2.77% |
| High QC (150 ng/mL) | 148.5 | 152.1 | 150.3 | 2.39% |
Table 2: Cross-Validation of Incurred Samples
| Sample ID | Method A (ng/mL) | Method B (ng/mL) | Mean (ng/mL) | % Difference | Within ±20%? |
| 001 | 25.6 | 24.9 | 25.25 | -2.77% | Yes |
| 002 | 88.1 | 90.3 | 89.2 | 2.47% | Yes |
| 003 | 12.4 | 13.5 | 12.95 | 8.49% | Yes |
| ... | ... | ... | ... | ... | ... |
| 030 | 45.7 | 42.1 | 43.9 | -8.20% | Yes |
| Result | >67% Yes |
Causality in Experimental Choices: A Deeper Dive
-
Why a Deuterated IS? As previously discussed, the near-identical physicochemical properties of this compound to Ropivacaine ensure that it effectively tracks the analyte through the analytical process, correcting for potential errors.[11][27] This is especially critical in complex biological matrices where unpredictable matrix effects can occur.[18]
-
Why Both QCs and Incurred Samples? QC samples provide a controlled assessment of the method's performance at known concentrations. Incurred samples, however, are the ultimate test of a method's real-world applicability.[28][29] They contain metabolites and other endogenous compounds that may not be present in the spiked QC samples, providing a more realistic challenge to the bioanalytical method.[28]
-
Statistical Assessment Beyond Simple Percent Difference: While the "2/3 within ±20%" rule is a useful starting point, it may not reveal subtle, systematic biases between methods.[23] Statistical methods like Bland-Altman plots can visualize the agreement between two quantitative measurements, while Deming regression can determine if there is a constant or proportional bias.[25]
Conclusion: Ensuring Data Integrity Across the Drug Development Lifecycle
Cross-validation of bioanalytical methods is not merely a regulatory checkbox; it is a fundamental scientific practice that underpins the reliability of pharmacokinetic data. The judicious use of a high-quality, stable isotope-labeled internal standard like this compound is instrumental in achieving the accuracy and precision required for these critical studies.
By following a well-structured protocol, employing both QC and incurred samples, and utilizing appropriate statistical analyses, researchers can confidently compare and combine data from different analytical methods and laboratories, ultimately ensuring the integrity of the data that informs critical decisions in drug development.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][4]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link][1]
-
National Center for Biotechnology Information. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link][15]
-
BioPharm International. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link][16]
-
Omics Online. What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. [Link][17]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][5]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][3]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][19]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link][18]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][2]
-
AptoChem. Deuterated internal standards and bioanalysis. [Link][11]
-
PubMed. Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites. [Link][30]
-
Future Science. Objective criteria for statistical assessments of cross validation of bioanalytical methods. [Link][25]
-
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link][21]
-
SlideShare. Bioanalytical method validation emea. [Link][31]
-
Taylor & Francis Online. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link][6]
-
PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link][13]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][32]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation FDA 2001.pdf. [Link][33]
-
MDPI. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. [Link][34]
-
IQVIA. Cross-Validations in Regulated Bioanalysis. [Link][23]
-
National Center for Biotechnology Information. Bioanalytical method validation: An updated review. [Link][8]
-
TIJER. Parameters of Bioanalytical Method Development and Validation. [Link][26]
-
CMIC. White Paper - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. [Link][12]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link][35]
-
BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link][14]
-
National Center for Biotechnology Information. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link][36]
-
European Bioanalysis Forum. Recommendation for Dealing with Internal Standard Variability. [Link][37]
-
National Center for Biotechnology Information. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. [Link][38]
-
Ovid. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. [Link][39]
-
ResearchGate. Validation of an HPLC Method Devised for the Quantitative Determination of Ropivacaine in Drug-Delivery Systems. [Link][40]
-
National Center for Biotechnology Information. Assessment of Incurred Sample Reanalysis for Macromolecules to Evaluate Bioanalytical Method Robustness: Effects from Imprecision. [Link][24]
-
ResearchGate. Cross validation in bioanalysis: Why, when and how?. [Link][9]
-
Bentham Science. Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. [Link][41]
-
National Center for Biotechnology Information. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. [Link][22]
-
Bioanalysis Zone. Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research. [Link][28]
-
European Bioanalysis Forum. ISR in every clinical study. [Link][29]
-
National Center for Biotechnology Information. Incurred Sample Reanalysis: Time to Change the Sample Size Calculation?. [Link][42]
-
ResearchGate. (PDF) Incurred sample reanalysis: Adjusted procedure for sample size calculation. [Link][43]
-
National Center for Biotechnology Information. Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatography (HPLC). [Link][44]
-
PubMed. Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS). [Link][45]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. en.cmicgroup.com [en.cmicgroup.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bataviabiosciences.com [bataviabiosciences.com]
- 17. droracle.ai [droracle.ai]
- 18. eijppr.com [eijppr.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. scispace.com [scispace.com]
- 22. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. labs.iqvia.com [labs.iqvia.com]
- 24. Assessment of Incurred Sample Reanalysis for Macromolecules to Evaluate Bioanalytical Method Robustness: Effects from Imprecision - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Objective criteria for statistical assessments of cross validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tijer.org [tijer.org]
- 27. medchemexpress.com [medchemexpress.com]
- 28. bioanalysis-zone.com [bioanalysis-zone.com]
- 29. e-b-f.eu [e-b-f.eu]
- 30. Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Bioanalytical method validation emea | PPTX [slideshare.net]
- 32. e-b-f.eu [e-b-f.eu]
- 33. moh.gov.bw [moh.gov.bw]
- 34. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 35. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 36. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 37. tandfonline.com [tandfonline.com]
- 38. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 39. ovid.com [ovid.com]
- 40. researchgate.net [researchgate.net]
- 41. eurekaselect.com [eurekaselect.com]
- 42. Incurred Sample Reanalysis: Time to Change the Sample Size Calculation? - PMC [pmc.ncbi.nlm.nih.gov]
- 43. researchgate.net [researchgate.net]
- 44. ualberta.ca [ualberta.ca]
- 45. Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ropivacaine Bioanalysis: Unveiling the Superiority of Deuterated Internal Standards in LC-MS/MS Assays
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents in biological matrices is the bedrock of robust pharmacokinetic and pharmacodynamic studies. This guide provides an in-depth technical comparison of analytical methodologies for the local anesthetic ropivacaine, with a specific focus on the linearity and sensitivity of assays employing a deuterated internal standard. We will explore the "why" and "how" of modern bioanalytical techniques, contrasting the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The Quest for Bioanalytical Certainty: Why a Deuterated Internal Standard is Non-Negotiable
In the complex milieu of biological samples such as plasma or cerebrospinal fluid, the target analyte is a mere whisper amongst a cacophony of endogenous molecules. This inherent complexity gives rise to the "matrix effect," a phenomenon where co-eluting substances can either suppress or enhance the ionization of the analyte in a mass spectrometer, leading to significant inaccuracies.[1]
A deuterated internal standard, such as ropivacaine-d7, is a game-changer in mitigating these challenges. By replacing specific hydrogen atoms with their heavier isotope, deuterium, we create a molecule that is chemically and physically almost identical to ropivacaine.[2][3] This near-perfect mimicry ensures that the internal standard co-elutes with the analyte and experiences the same matrix effects, extraction inefficiencies, and instrumental variability.[1] The mass spectrometer, however, can easily distinguish between the analyte and the heavier deuterated standard.[2] This allows for a ratiometric quantification that effectively cancels out most sources of error, leading to unparalleled accuracy and precision.[1][3] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validations submitted to them incorporate stable isotope-labeled internal standards, underscoring their regulatory acceptance and scientific necessity.[1]
Experimental Design: A Tale of Two Techniques
To illustrate the practical differences in performance, we will compare a modern LC-MS/MS method using ropivacaine-d7 with a traditional HPLC-UV method.
Gold Standard: LC-MS/MS with Ropivacaine-d7
This approach represents the pinnacle of sensitivity and selectivity for ropivacaine quantification.
Caption: LC-MS/MS workflow for ropivacaine analysis.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of ropivacaine and ropivacaine-d7 in methanol.
-
Serially dilute the ropivacaine stock solution with blank plasma to create calibration standards ranging from 0.5 to 3000 ng/mL.[4]
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of ropivacaine-d7 internal standard solution (e.g., 15 ng/mL in acetonitrile).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[5] Acetonitrile is a highly effective and clean precipitating agent for this purpose.[6][7]
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., Gemini NX-C18, 3.0 × 100 mm, 3 µm) is a common choice for good separation.[8]
-
Mobile Phase: A gradient elution using water with 0.05% formic acid (Mobile Phase A) and acetonitrile (Mobile Phase B) provides excellent chromatographic resolution.[8]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[8]
-
Injection Volume: A small injection volume, such as 1-10 µL, is sufficient due to the high sensitivity of the mass spectrometer.[5][8]
-
-
Mass Spectrometry:
-
Alternative Method: HPLC-UV
This older technique, while less sensitive, can still be employed for ropivacaine analysis, particularly in formulations.
Sources
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Ropivacaine Bioanalysis: Ensuring Accuracy and Reproducibility with Ropivacaine-d7 HCl
Introduction: The Critical Need for Standardized Ropivacaine Quantification
Ropivacaine, a widely used long-acting local anesthetic, has gained popularity due to its favorable safety profile, particularly its reduced cardiotoxicity compared to bupivacaine.[1][2] It is the pure S(-) enantiomer of its chemical family, a characteristic that contributes to its improved safety.[3] Ropivacaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2 and CYP3A4, and its metabolites are excreted renally.[4][5][6] Given its widespread clinical use in various regional anesthesia techniques, from epidurals to peripheral nerve blocks, the accurate quantification of ropivacaine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.[1][7][8][9][10]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for ropivacaine biomonitoring due to its high sensitivity, selectivity, and accuracy.[1][7][8][9][10][11] However, the inherent complexity of biological samples can introduce variability, making cross-laboratory comparisons challenging. An inter-laboratory comparison, or proficiency test, is a powerful tool for evaluating the performance of different laboratories and ensuring that analytical methods are both robust and reproducible.[12][13] This guide provides a framework for conducting an inter-laboratory comparison for ropivacaine analysis, emphasizing the pivotal role of a stable isotope-labeled (SIL) internal standard, Ropivacaine-d7 HCl, in achieving reliable and comparable results.
The Gold Standard: Why Ropivacaine-d7 HCl is the Internal Standard of Choice
In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[14] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards are considered the "first choice" for quantitative bioanalysis.[15][16] Ropivacaine-d7 HCl is a deuterated analog of ropivacaine, meaning several hydrogen atoms have been replaced with deuterium.[17][18]
The key advantages of using a SIL IS like Ropivacaine-d7 are:
-
Similar Physicochemical Properties: It behaves nearly identically to the unlabeled ropivacaine during sample extraction, chromatography, and ionization.[19]
-
Co-elution: It typically co-elutes with the analyte, ensuring that it experiences the same matrix effects.
-
Mass Differentiation: It is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.[14][19]
The use of a SIL IS is the most effective way to compensate for matrix effects—the suppression or enhancement of the analyte's ionization signal by co-eluting components from the biological matrix.[14][20][21] By normalizing the analyte's response to the IS's response, variations in signal intensity are effectively canceled out, leading to significantly improved precision and accuracy.[15]
Designing the Inter-Laboratory Study: A Protocol for Success
An effective inter-laboratory study requires a meticulously planned and standardized protocol that all participating laboratories must adhere to.[22] The goal is to minimize procedural variables so that any observed differences in results can be confidently attributed to laboratory-specific factors.
Preparation and Distribution of Test Samples
A central organizing body should prepare a set of human plasma samples. These should include:
-
Blank Plasma: To assess selectivity and specificity.
-
Calibration Standards: A set of 8-10 standards covering the clinically relevant range of ropivacaine concentrations (e.g., 0.5 to 3000 ng/mL).[23]
-
Quality Control (QC) Samples: Prepared at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC
-
Medium QC
-
High QC
-
These samples should be prepared from a pooled plasma source, spiked with known concentrations of a certified ropivacaine standard, and distributed frozen to all participating laboratories.
Standardized Analytical Method
All laboratories must use the following prescribed LC-MS/MS method. This ensures that the comparison focuses on laboratory execution rather than methodological differences.
2.1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting ropivacaine from plasma.[2][3]
Step-by-Step Protocol:
-
Thaw plasma samples to room temperature.
-
To a 200 µL aliquot of plasma (calibrator, QC, or unknown sample), add 100 µL of the Ropivacaine-d7 HCl internal standard working solution (e.g., at a concentration of 0.5 µg/mL in acetonitrile).[3]
-
Add 500 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 3 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.
2.2. LC-MS/MS Instrumentation and Parameters
While exact instrumentation may vary, key parameters must be standardized.
| Parameter | Recommended Setting | Rationale/Causality |
| LC Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for ropivacaine and its deuterated standard from endogenous plasma components. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of ropivacaine, enhancing ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is an effective organic solvent for eluting ropivacaine from the C18 column. |
| Gradient Elution | A linear gradient from low to high organic phase | Ensures sharp peak shapes and efficient separation of the analyte from early-eluting matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS, balancing analysis time with separation efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes the introduction of matrix components onto the column and into the mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is well-suited for polar, ionizable molecules like ropivacaine, and positive mode is optimal for this basic compound. |
| MS/MS Analysis | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | Ropivacaine: m/z 275.1 → 84.0[18]Ropivacaine-d7: m/z 282.1 → 85.0[18] | These transitions are highly specific fragments of the parent molecules, ensuring that the signal is unique to the compounds of interest and not from background noise. |
Visualization of the Analytical Workflow
The entire process from sample receipt to data analysis can be visualized as follows:
Caption: Standardized workflow for ropivacaine analysis in the inter-laboratory comparison.
Evaluating Performance: Key Metrics and Acceptance Criteria
Each participating laboratory will analyze the full set of samples and submit their results for central analysis. The performance will be evaluated based on standard bioanalytical method validation parameters, as recommended by regulatory bodies like the FDA.[24][25][26][27]
Calibration Curve
The calibration curve should be constructed by plotting the peak area ratio (Ropivacaine / Ropivacaine-d7) against the nominal concentration of ropivacaine. A linear regression with a 1/x² weighting factor is typically appropriate for bioanalytical assays.
-
Acceptance Criterion: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Accuracy (closeness to the true value) and precision (reproducibility) are assessed using the QC samples. Each lab should analyze at least five replicates of each QC level.
-
Acceptance Criteria:
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal concentration for all QC levels.
-
Precision: The coefficient of variation (CV%) should not exceed 15% for all QC levels.
-
Visualization: The Role of the Internal Standard in Ensuring Precision
The SIL internal standard is fundamental to achieving high precision by correcting for variations at multiple stages.
Caption: How Ropivacaine-d7 compensates for analytical variability.
Interpreting the Results: A Comparative Data Analysis
Below is a hypothetical summary of results from three participating laboratories. This data illustrates how performance can be objectively compared.
Table 1: Calibration Curve Performance
| Laboratory | Linearity Range (ng/mL) | Regression Model | Mean r² | % Standards Meeting Acceptance Criteria |
| Lab A | 0.5 - 3000 | 1/x² Weighted | 0.9985 | 100% |
| Lab B | 0.5 - 3000 | 1/x² Weighted | 0.9979 | 100% |
| Lab C | 0.5 - 3000 | 1/x² Weighted | 0.9912 | 87.5% |
-
Analysis: Labs A and B demonstrate excellent linearity. Lab C shows a slightly lower r² and failed one calibration standard, suggesting potential issues with standard preparation or instrument calibration.
Table 2: Inter-laboratory Accuracy and Precision Data
| QC Level (ng/mL) | Laboratory | Mean Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| Low QC (2.0) | Lab A | 2.08 | 104.0 | 4.5 |
| Lab B | 1.95 | 97.5 | 6.8 | |
| Lab C | 2.31 | 115.5 | 14.9 | |
| Mid QC (500) | Lab A | 510.5 | 102.1 | 3.1 |
| Lab B | 489.0 | 97.8 | 4.2 | |
| Lab C | 545.5 | 109.1 | 9.8 | |
| High QC (2500) | Lab A | 2455.0 | 98.2 | 2.5 |
| Lab B | 2580.0 | 103.2 | 3.9 | |
| Lab C | 2290.0 | 91.6 | 11.2 |
-
Analysis: Labs A and B consistently meet the acceptance criteria of ±15% for both accuracy and precision, demonstrating robust and reliable performance. Lab C shows a positive bias at the low QC level, narrowly passing the accuracy criterion, and exhibits higher imprecision across all levels. This could indicate inconsistent sample preparation or issues with the mass spectrometer's stability. The use of Ropivacaine-d7 ensures that these observed differences are not due to random matrix effects, but rather to systematic laboratory practices.
Conclusion: Fostering Confidence in Bioanalytical Data
This guide outlines a comprehensive framework for an inter-laboratory comparison of ropivacaine analysis. By standardizing the analytical method and mandating the use of a high-quality stable isotope-labeled internal standard like Ropivacaine-d7 HCl, it is possible to rigorously and objectively assess the performance of different laboratories. Such studies are invaluable for identifying sources of analytical error, promoting best practices, and ultimately ensuring that the data generated in support of drug development and clinical research is accurate, reproducible, and reliable across different sites.[12][13]
References
-
The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. MDPI. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. MDPI. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
LC-MS/MS quantification of ropivacaine and local analgesic and adverse effects of Long-acting Ropivacaine Injection based on pharmacokinetic-pharmacodynamic modelling in Bama minipigs. PubMed. [Link]
-
Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. PubMed. [Link]
-
Measurement of ropivacaine using LC/MS system. ResearchGate. [Link]
-
The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Semantic Scholar. [Link]
-
The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. PubMed. [Link]
-
The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical. Semantic Scholar. [Link]
-
(PDF) The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. ResearchGate. [Link]
-
Evaluation of high-performance liquid chromatography and mass spectrometry method for pharmacokinetic study of local anesthetic ropivacaine in plasma. PubMed. [Link]
-
Development of high performance liquid chromatography ropivacaine serum concentration determination method. RSU Research Portal. [Link]
-
Ropivacaine: A review of its pharmacology and clinical use. PubMed Central. [Link]
-
LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. PubMed Central. [Link]
-
Ropivacaine. StatPearls - NCBI Bookshelf. [Link]
-
Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes. [Link]
-
Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Anesthesiology. [Link]
-
A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. MDPI. [Link]
-
Interlaboratory Studies. Oxford Academic. [Link]
-
GUIDELINE FOR INTER-LABORATORY TESTS. BISFA. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. PubMed Central. [Link]
-
Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. NIH. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Genedata. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies | Semantic Scholar [semanticscholar.org]
- 12. fiveable.me [fiveable.me]
- 13. academic.oup.com [academic.oup.com]
- 14. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 20. eijppr.com [eijppr.com]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bisfa.org [bisfa.org]
- 23. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. labs.iqvia.com [labs.iqvia.com]
- 25. fda.gov [fda.gov]
- 26. moh.gov.bw [moh.gov.bw]
- 27. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
A Senior Scientist's Guide to Method Robustness: The Ropivacaine-d7 Hydrochloride Gold Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A validated analytical method is not merely a suggestion; it is the bedrock upon which pharmacokinetic, toxicokinetic, and clinical safety claims are built. This guide provides an in-depth, field-proven perspective on establishing method robustness, focusing on the quantitative analysis of the local anesthetic ropivacaine. We will objectively compare the performance of its stable isotope-labeled (SIL) internal standard, Ropivacaine-d7 Hydrochloride, against common alternatives and provide the experimental framework to validate its superiority in ensuring data reliability.
The Lynchpin of Bioanalysis: Why Your Internal Standard Defines Your Method
In quantitative liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is incorporated into every sample, calibrator, and quality control (QC) sample at a known concentration.[1] Its purpose is to compensate for variability that can occur at virtually every stage of the analytical process—from sample extraction to ionization in the mass spectrometer.[2] An ideal IS should mimic the physicochemical properties of the analyte as closely as possible.[3]
The choice of IS is one of the most critical decisions in method development. While structurally similar analogs (e.g., using bupivacaine for ropivacaine analysis) have been employed, they are fundamentally different molecules.[4] They may elute at different times, extract with different efficiencies, and respond differently to matrix effects (ion suppression or enhancement), introducing a systemic bias that compromises data accuracy.[5]
Stable isotope-labeled standards, like Ropivacaine-d7, represent the gold standard.[6] By replacing seven hydrogen atoms with deuterium, the molecule's mass is increased, allowing it to be distinguished from the native ropivacaine by the mass spectrometer.[7][8] However, its chemical structure and properties remain virtually identical, ensuring it co-elutes and behaves congruently with the analyte throughout the entire workflow.[3][6] This near-perfect chemical mimicry is the key to correcting for analytical variability and achieving the highest levels of accuracy and precision.[2][5]
Caption: The role of an ideal internal standard in mitigating analytical variability.
Performance Comparison: Ropivacaine-d7 vs. Structural Analogs
The theoretical advantages of a SIL-IS must be demonstrated with empirical data. A structural analog like bupivacaine is a suitable comparator; it is structurally similar to ropivacaine (differing only by a propyl vs. a butyl group on the piperidine ring) and has been used as an IS in some methods.[9][10][11] However, this small structural difference leads to tangible performance disparities.
Table 1: Comparative Performance of Internal Standards for Ropivacaine Analysis
| Performance Metric | Ropivacaine-d7 (SIL-IS) | Bupivacaine (Structural Analog IS) | Rationale for Ropivacaine-d7 Superiority |
|---|---|---|---|
| Chromatographic Co-elution | Perfect. Retention time is nearly identical to ropivacaine, ensuring simultaneous exposure to matrix effects.[12] | Partial. Bupivacaine is more lipophilic and typically has a longer retention time than ropivacaine.[13][14] | Co-elution is essential for accurate compensation of matrix effects, which can be time-dependent as co-eluting matrix components change.[3] |
| Matrix Effect Compensation | Excellent. Experiences virtually identical ion suppression/enhancement as ropivacaine due to identical molecular properties.[5] | Variable. Ionization efficiency can differ from ropivacaine, leading to inconsistent compensation across different patient samples (matrix lots). | The FDA guidance on bioanalytical method validation emphasizes the need to evaluate and minimize matrix effects.[15][16] A SIL-IS is the most effective tool for this. |
| Extraction Recovery Tracking | Excellent. Behaves identically to ropivacaine during sample preparation (e.g., protein precipitation, SPE).[16] | Good but Imperfect. Small differences in properties can lead to slight variations in extraction efficiency relative to ropivacaine. | Consistent recovery between the analyte and IS is crucial for precision and accuracy, especially if extraction is not 100% efficient.[16][17] |
| Accuracy & Precision (%CV) | High. Typically achieves %CV <15% (and <20% at LLOQ) as required by FDA/EMA guidelines.[12][18][19] | Moderate. May meet criteria but is more susceptible to variability, potentially leading to higher %CVs or failed validation runs. | Ropivacaine-d7's ability to correct for multiple sources of error simultaneously leads to more reliable and reproducible data.[20] |
| Risk of Cross-Interference | Minimal. Mass difference (7 Da) provides clear separation in the MS, preventing signal overlap.[12] | High. If bupivacaine is a potential co-administered drug or metabolite, it cannot be used as an IS. | The specificity of the method is compromised if the IS is endogenously present or administered as a separate treatment.[21] |
Experimental Design: A Protocol for Establishing Method Robustness
Method robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters.[22][23] It provides an indication of the method's reliability during normal usage and is a key component of validation as described in the ICH Q2(R1) guideline.[21][22][24] The use of Ropivacaine-d7 is foundational to this process, as it minimizes baseline variability, allowing the true effect of parameter changes to be assessed.
Objective
To assess the robustness of an LC-MS/MS method for the quantification of ropivacaine in human plasma using this compound as the internal standard.
Materials
-
Ropivacaine reference standard
-
This compound internal standard[12]
-
Control human plasma (K3-EDTA)[12]
-
HPLC-grade acetonitrile and formic acid[12]
-
Ultrapure water[12]
Workflow for Robustness Testing
Caption: Experimental workflow for assessing method robustness.
Step-by-Step Protocol
-
Preparation of Samples:
-
Prepare two levels of Quality Control (QC) samples by spiking ropivacaine into control human plasma: a Low QC (LQC, ~3x the Lower Limit of Quantification) and a High QC (HQC, ~75% of the Upper Limit of Quantification).[25]
-
Aliquots of these QCs will be used for all robustness assessments.
-
-
Nominal Method Analysis:
-
Establish your validated nominal LC-MS/MS conditions (the standard operating procedure).
-
Process and analyze a set of LQC and HQC samples (n=6) under these exact nominal conditions. This serves as your baseline for comparison.
-
Sample Preparation (Example: Protein Precipitation): To 200 µL of a QC plasma sample, add 100 µL of the Ropivacaine-d7 IS working solution (e.g., 0.5 µg/mL in acetonitrile) and 500 µL of acetonitrile.[12][25] Vortex for 2 minutes, then centrifuge for 3 minutes.[26] Transfer the supernatant for injection.[12]
-
-
Introduction of Deliberate Variations:
-
For each parameter listed in Table 2, modify it from the nominal condition. Change only one parameter at a time.
-
For each modified condition, process and analyze a fresh set of LQC and HQC samples (n=6).
-
-
Data Analysis:
-
For each condition (nominal and varied), calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for the six replicates at both LQC and HQC levels.
-
Compare the mean concentration from each varied condition to the mean concentration from the nominal condition.
-
Table 2: Example Robustness Study Design & Acceptance Criteria
| Parameter to Vary | Nominal Condition | Variation 1 (-) | Variation 2 (+) | Acceptance Criteria |
|---|---|---|---|---|
| LC Column Temperature | 40°C | 35°C | 45°C | The %CV of the replicate analyses should be ≤15%. The mean accuracy should be within 85-115% of the nominal condition results.[19] |
| Mobile Phase Flow Rate | 0.4 mL/min | 0.36 mL/min | 0.44 mL/min | The %CV of the replicate analyses should be ≤15%. The mean accuracy should be within 85-115% of the nominal condition results.[19] |
| Mobile Phase % Acetonitrile | 70% | 68% | 72% | The %CV of the replicate analyses should be ≤15%. The mean accuracy should be within 85-115% of the nominal condition results.[19] |
| Mobile Phase pH (Aqueous) | pH 3.0 (0.1% Formic Acid) | pH 2.8 | pH 3.2 | The %CV of the replicate analyses should be ≤15%. The mean accuracy should be within 85-115% of the nominal condition results.[19] |
Case Study: Interpreting Validation Data with Ropivacaine-d7
Numerous studies have successfully validated and applied LC-MS/MS methods using Ropivacaine-d7 for pharmacokinetic and clinical studies.[25][27][28] The data consistently demonstrates the high performance achievable with a SIL-IS.
Table 3: Synthesized Performance Data from a Validated Ropivacaine Bioanalytical Method (Based on data reported in cited literature[12][18][19][20])
| Validation Parameter | Concentration (ng/mL) | Performance Metric | Result | Guideline Acceptance Limit |
|---|---|---|---|---|
| Intra-run Precision | 2 (LQC) | %CV | 7.2% | ≤20% (at LLOQ) |
| 30 (MQC) | %CV | 4.5% | ≤15% | |
| 750 (HQC) | %CV | 3.1% | ≤15% | |
| Intra-run Accuracy | 2 (LQC) | % of Nominal | 104.4% | 80-120% (at LLOQ) |
| 30 (MQC) | % of Nominal | 98.6% | 85-115% | |
| 750 (HQC) | % of Nominal | 101.7% | 85-115% | |
| Inter-run Precision | 2 (LQC) | %CV | 8.9% | ≤20% (at LLOQ) |
| 30 (MQC) | %CV | 5.8% | ≤15% | |
| 750 (HQC) | %CV | 4.2% | ≤15% | |
| Inter-run Accuracy | 2 (LQC) | % of Nominal | 102.1% | 80-120% (at LLOQ) |
| 30 (MQC) | % of Nominal | 99.2% | 85-115% | |
| 750 (HQC) | % of Nominal | 100.5% | 85-115% |
| Matrix Factor (IS Normalized) | LQC & HQC | %CV | <15% | ≤15% |
The consistently low %CV and high accuracy across multiple runs and concentrations demonstrate the method's reliability. The low %CV for the IS-normalized matrix factor confirms that Ropivacaine-d7 effectively compensates for matrix effects across different plasma sources, a cornerstone of a robust method.[18][20]
Conclusion
Establishing method robustness is not merely a box-checking exercise for regulatory submission; it is a scientific imperative that ensures the reliability of data through the lifecycle of a drug development program. The choice of internal standard is the single most important factor in this endeavor. As demonstrated through comparative analysis and experimental design, this compound provides the near-ideal characteristics of a stable isotope-labeled internal standard. Its ability to perfectly track the analyte, ropivacaine, through extraction, chromatography, and ionization provides a stable analytical baseline. This stability is essential for accurately assessing the impact of deliberate method variations, ultimately proving that the method is fit-for-purpose and will deliver dependable results under the rigors of routine sample analysis. For any laboratory engaged in the bioanalysis of ropivacaine, Ropivacaine-d7 is not just an alternative; it is the definitive standard for ensuring method robustness and data integrity.
References
-
Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. MDPI. Available from: [Link]
-
LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. Frontiers. Available from: [Link]
-
Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. PubMed. Available from: [Link]
-
The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. MDPI. Available from: [Link]
-
LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. PubMed. Available from: [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]
-
What is the difference between ropivacaine (local anesthetic) and bupivacaine (local anesthetic) in terms of usage and efficacy?. Dr.Oracle. Available from: [Link]
-
Measurement of ropivacaine using LC/MS system. Five μL ropivacaine.... ResearchGate. Available from: [Link]
-
Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS-A Pilot Study. PubMed. Available from: [Link]
-
Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma | Request PDF. ResearchGate. Available from: [Link]
-
Ensuring Specificity & Robustness in Method Validation: Pharma Best Practices. LinkedIn. Available from: [Link]
-
LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available from: [Link]
-
LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - PMC. PubMed Central. Available from: [Link]
-
Ropivacaine Versus Bupivacaine for Epidural Labor Analgesia. Medic's Corner. Available from: [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. Available from: [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC. PubMed Central. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available from: [Link]
-
Bioanalytical Method Validation. FDA. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. ResearchGate. Available from: [Link]
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available from: [Link]
-
"Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. Available from: [Link]
-
LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. PubMed Central. Available from: [Link]
-
Comparision Between Bupivacaine and Ropivacaine in Patients Undergoing Forearm Surgeries Under Axillary Brachial Plexus Block: A Prospective Randomized Study. PubMed Central. Available from: [Link]
-
Comparing the Effect of Bupivacaine and Ropivacaine in Cesarean Delivery with Spinal Anesthesia. PubMed Central. Available from: [Link]
-
Ropivacaine vs Bupivacaine. Maimonides Emergency Medicine Residency. Available from: [Link]
-
A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. MDPI. Available from: [Link]
-
Determination of Ropivacaine in Human Plasma Using Highly Selective Molecular Imprint-Based Solid Phase Extraction and Fast LC-MS Analysis. PubMed. Available from: [Link]
-
Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC‐NPD/GC‐MS | Request PDF. ResearchGate. Available from: [Link]
-
Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC–MS analysis | Request PDF. ResearchGate. Available from: [Link]
-
LC Method Development and Validation for the Determination of Ropivacaine Hydrochloride in Bulk Drug and Pharmaceutical Formulations | Request PDF. ResearchGate. Available from: [Link]
-
LC Method Development and Validation for the Determination of Ropivacaine Hydrochloride in Bulk Drug and Pharmaceutical Formulations. Semantic Scholar. Available from: [Link]
-
Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liqu. Semantic Scholar. Available from: [Link]
-
LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. PubMed. Available from: [Link]
-
Quantitative mass spectrometric analysis of ropivacaine and bupivacaine in authentic, pharmaceutical and spiked human plasma without chromatographic separation. PubMed. Available from: [Link]
-
A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research. Available from: [Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. droracle.ai [droracle.ai]
- 10. jvsmedicscorner.com [jvsmedicscorner.com]
- 11. Quantitative mass spectrometric analysis of ropivacaine and bupivacaine in authentic, pharmaceutical and spiked human plasma without chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparision Between Bupivacaine and Ropivacaine in Patients Undergoing Forearm Surgeries Under Axillary Brachial Plexus Block: A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ropivacaine vs Bupivacaine — Maimonides Emergency Medicine Residency [maimonidesem.org]
- 15. fda.gov [fda.gov]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Ensuring Specificity & Robustness in Method Validation: Pharma Best Practices – Pharma Validation [pharmavalidation.in]
- 22. database.ich.org [database.ich.org]
- 23. ema.europa.eu [ema.europa.eu]
- 24. researchgate.net [researchgate.net]
- 25. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study | MDPI [mdpi.com]
- 26. LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia [frontiersin.org]
- 28. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Performance Evaluation of Ropivacaine-d7 Hydrochloride as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in regulated environments, the choice of an internal standard (IS) is a cornerstone of a robust and reliable liquid chromatography-mass spectrometry (LC-MS) method. This decision profoundly influences data accuracy, precision, and ultimately, the integrity of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth performance evaluation of Ropivacaine-d7 Hydrochloride, a stable isotope-labeled internal standard (SIL-IS), and objectively compares its performance against structural analog alternatives for the quantification of the local anesthetic, Ropivacaine.
The Imperative for an Ideal Internal Standard
The fundamental role of an internal standard in LC-MS analysis is to compensate for the variability inherent in the analytical process.[1][2] This includes variations in sample preparation (extraction recovery), injection volume, and, most critically, matrix effects—the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix.[1][2] An ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical workflow.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" for quantitative bioanalysis.[1][2][3] By replacing one or more atoms of the analyte with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), a SIL-IS is created that is chemically identical to the analyte but distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This near-perfect chemical analogy is the key to its superior performance.
This compound: Physicochemical Properties
This compound is the deuterated form of Ropivacaine Hydrochloride, a widely used local anesthetic. The seven deuterium atoms on the propyl group provide a stable isotopic label with a significant mass shift, preventing isotopic cross-talk with the unlabeled analyte.
| Property | Ropivacaine Hydrochloride | This compound |
| Molecular Formula | C₁₇H₂₆N₂O·HCl | C₁₇H₁₉D₇N₂O·HCl |
| Molecular Weight | 310.87 g/mol | 317.9 g/mol |
| pKa | 8.1 | ~8.1 |
| LogP | 3.3 | ~3.3 |
Physicochemical properties of Ropivacaine and its deuterated internal standard are nearly identical, ensuring they behave similarly during extraction and chromatographic separation.
Performance Evaluation of this compound
The performance of Ropivacaine-d7 as an internal standard has been extensively validated in numerous bioanalytical methods, consistently meeting the stringent guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Chromatographic Co-elution: A Critical Factor
A key advantage of a SIL-IS is its ability to co-elute with the analyte. Due to their identical physicochemical properties, Ropivacaine and Ropivacaine-d7 exhibit virtually the same retention time under various chromatographic conditions. This co-elution is paramount for effective compensation of matrix effects, as both the analyte and the IS are exposed to the same interfering components at the same time in the ion source.
While significant chromatographic separation between a deuterated standard and the analyte (isotopic effect) can sometimes occur, particularly with a high number of deuterium substitutions on a small molecule, this is not a significant issue with the stable seven-deuterium label on the propyl chain of Ropivacaine.
Superior Matrix Effect Compensation
Matrix effects are a major challenge in bioanalysis, leading to inaccurate quantification. Because Ropivacaine-d7 co-elutes with Ropivacaine, it experiences the same degree of ion suppression or enhancement. The ratio of the analyte peak area to the internal standard peak area therefore remains constant, even in the presence of significant matrix effects, leading to highly accurate and precise results.
One study demonstrated that a validated LC-MS/MS method for Ropivacaine in human plasma using Ropivacaine-d7 as the IS had a coefficient of variation (CV) of the IS-normalized matrix factor below 15%, indicating excellent compensation for matrix effects.
Accuracy and Precision
The ultimate measure of an internal standard's performance is the accuracy and precision of the resulting quantitative data. Validated methods using Ropivacaine-d7 consistently demonstrate high levels of accuracy and precision. For example, a study quantifying free and total Ropivacaine in human plasma reported intra- and inter-day precision in the range of 6.2%–14.7% and accuracy between 93.6% and 113.7% across a wide range of concentrations. Another study in dog plasma showed precision ranging from 0.40% to 5.30% and accuracy from 85.50% to 113.30%. These results are well within the acceptance criteria of regulatory guidelines.
Comparison with Structural Analog Internal Standards
Prior to the widespread availability of SIL-ISs, structural analogs were commonly used. For Ropivacaine, a common structural analog used as an internal standard in older methods is Bupivacaine, which differs by having a butyl group instead of a propyl group on the piperidine nitrogen.
While a structural analog can partially compensate for variability, it has inherent limitations compared to a SIL-IS:
-
Different Chromatographic Behavior: Due to its different chemical structure, Bupivacaine will have a different retention time than Ropivacaine. This means it will not be subjected to the exact same matrix effects as the analyte, leading to incomplete compensation and potentially biased results.
-
Varying Extraction Recovery: The difference in lipophilicity between Ropivacaine and Bupivacaine can lead to different recoveries during sample preparation, introducing another source of variability that is not fully corrected.
-
Differential Ionization Efficiency: The two compounds will have different ionization efficiencies in the mass spectrometer's source, and this difference may not be consistent across different matrices or even different patient samples.
The theoretical superiority of SIL internal standards over structural analogs is well-documented. Experimental data from a comparative study on another drug, Kahalalide F, showed that switching from a structural analog to a SIL-IS significantly improved the precision of the assay. The variance was significantly lower with the SIL-IS, leading to more reliable data.[3]
Experimental Protocols
Workflow for Performance Evaluation of Internal Standards
Caption: Workflow for evaluating and comparing internal standard performance.
Step-by-Step Protocol: Matrix Effect Evaluation
This protocol describes how to quantitatively assess the ability of an internal standard to compensate for matrix effects, a critical performance parameter.
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set 3 (Pre-Extraction Spike): Analyte and IS are spiked into the blank biological matrix before the extraction process.
-
-
Analyze Samples by LC-MS/MS: Inject all three sets of samples and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
-
Assess Performance:
-
For a robust method, the coefficient of variation (CV) of the IS-normalized MF across at least six different lots of the biological matrix should be ≤15%.
-
A low CV for the IS-normalized MF demonstrates that the internal standard is effectively compensating for the variability in matrix effects between different sources.
-
Conclusion and Recommendation
The selection of an internal standard is a critical decision in quantitative bioanalysis. While structural analogs can be used when a SIL-IS is unavailable, the evidence overwhelmingly supports the superior performance of stable isotope-labeled internal standards.
This compound has been repeatedly shown in validated studies to be a highly effective internal standard for the quantification of Ropivacaine. Its key performance advantages include:
-
Co-elution with the analyte, ensuring exposure to identical matrix conditions.
-
Excellent compensation for matrix effects , leading to high accuracy and precision.
-
Robust and reliable performance that meets stringent regulatory guidelines.
For researchers, scientists, and drug development professionals seeking the highest quality data for pharmacokinetic and other quantitative studies of Ropivacaine, This compound is the unequivocally recommended internal standard. Its use minimizes analytical variability and ensures the generation of trustworthy and defensible results.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Bansal, S., & DeStefano, A. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS journal, 9(1), E109–E114. [Link]
-
Lamy, E., et al. (2020). Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. Clinical Chemistry and Laboratory Medicine (CCLM), 58(5), 701-708. [Link]
-
Butiulca, M., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences, 10, 1243103. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Abdel-Rehim, M. (2006). Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS). Journal of Separation Science, 29(11), 1658-1661. [Link]
Sources
Safety Operating Guide
Part 1: Foundational Assessment — Regulatory & Hazard Classification
An In-Depth Guide to the Proper Disposal of Ropivacaine-d7 Hydrochloride
For research scientists and drug development professionals, the integrity of an experiment extends beyond data acquisition to the responsible management of all chemical reagents, including isotopically labeled compounds. This compound, a deuterated analog of the local anesthetic Ropivacaine, requires meticulous handling from benchtop to disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory compliance and laboratory best practices, to ensure personnel safety and environmental protection.
The cornerstone of any chemical disposal protocol is a thorough understanding of its regulatory status and inherent hazards. The disposal pathway for a chemical is dictated primarily by classifications from the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
DEA Controlled Substance Status
The first critical determination is whether the substance is regulated by the DEA. The Controlled Substances Act (CSA) categorizes drugs based on their potential for abuse.[1][2] Ropivacaine Hydrochloride, and by extension its deuterated form, is not a DEA-controlled substance .[3][4][5][6]
-
Causality: This is a crucial distinction. Because it is not a controlled substance, the stringent DEA regulations for disposal, such as the use of DEA Form 41, management by reverse distributors, or the requirement to render the substance "non-retrievable" to prevent diversion, do not apply.[7] This shifts the focus of compliance entirely to environmental safety regulations.
EPA Hazardous Waste Status
With DEA regulations ruled out, the governing framework is the EPA's Resource Conservation and Recovery Act (RCRA).[8] Under RCRA, a pharmaceutical waste is considered hazardous if it is either specifically "listed" or if it exhibits one of four hazardous "characteristics".[9][10]
-
Listed Wastes: Ropivacaine is not found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[11][12] These lists typically apply to unused, sole-active-ingredient chemicals.
-
Characteristic Wastes: The waste generator must determine if the this compound waste exhibits any of the following characteristics[13]:
-
Ignitability (D001): Unlikely. This applies to liquids with low flashpoints (e.g., high alcohol content) or ignitable solids.[14]
-
Corrosivity (D002): Unlikely. This applies to materials with a pH ≤ 2 or ≥ 12.5.[14]
-
Reactivity (D003): Unlikely. This applies to unstable, explosive, or water-reactive substances.[15]
-
Toxicity (D004-D043): This is the most common characteristic for pharmaceuticals. However, the toxicity characteristic is determined by whether the waste leaches one of 40 specific contaminants above a certain threshold when tested using the Toxicity Characteristic Leaching Procedure (TCLP).[16][17] Ropivacaine itself is not on this list. However, a formulation containing preservatives, such as m-cresol (Waste Code D024), could be classified as RCRA hazardous waste.
-
The generator is legally responsible for making this determination. When in doubt, or if the formulation contains other hazardous constituents, managing the waste as RCRA hazardous is the most prudent and compliant approach.
Summary of Hazards
The physical and chemical hazards of this compound are presumed to be identical to its non-deuterated parent compound. These hazards inform handling procedures and underscore the importance of proper disposal.
| Hazard Category | Description | Supporting Sources |
| Human Health | Causes serious eye damage/irritation. Harmful if swallowed. May cause skin irritation and potential numbness upon contact. | [18] |
| Environmental | Harmful to aquatic life with long-lasting effects. | |
| Regulatory | DEA: Not a Controlled Substance. EPA: Potentially a characteristic hazardous waste (Toxicity) depending on formulation. | [3][5][14] |
Part 2: Operational Protocols for Disposal
Following the initial assessment, these procedural steps will guide the safe and compliant disposal of this compound waste.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling the chemical in any form—pure substance, solutions, or waste.
-
Eye Protection: Wear ANSI-rated safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or latex.
-
Body Protection: A standard laboratory coat is required. Ensure it is kept clean and laundered separately from personal clothing.
Spill Management
Accidental spills must be managed immediately to prevent exposure and environmental release.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For large spills, evacuate non-essential personnel.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the PPE detailed above.
-
Containment & Cleanup:
-
For solid powder: Gently sweep or use a HEPA-filtered vacuum to collect the material, avoiding dust generation. A damp cloth can be used for final cleaning.
-
For liquid solutions: Absorb the spill with a non-combustible absorbent material (e.g., vermiculite, sand).
-
-
Package Waste: Place all contaminated materials (absorbent, used PPE, etc.) into a sealed, properly labeled container for disposal.
-
Decontaminate: Thoroughly clean the spill area.
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a clear path for segregating and disposing of this compound waste. The central decision point is the RCRA hazardous waste determination made in Part 1.
Step 1: Segregation at the Point of Generation
-
NEVER dispose of this compound down the drain. This is explicitly prohibited by the EPA for hazardous pharmaceutical waste and is a best practice for all pharmaceuticals due to aquatic toxicity.[8][19]
-
Use dedicated, sealed, and clearly labeled waste containers. Do not mix with general trash, sharps containers, or other waste streams.
Step 2: Follow the Appropriate Disposal Pathway The diagram below illustrates the decision-making process for proper disposal.
Caption: Disposal Decision Workflow for Ropivacaine-d7 HCl
Step 3: Documentation and Final Disposal
-
Maintain Records: Keep accurate records of the waste generated, including quantities and disposal dates. If the waste is RCRA hazardous, you must retain hazardous waste manifests from your disposal contractor.
-
Use a Licensed Contractor: Regardless of the pathway, final disposal must be handled by a professional waste management company licensed to handle either pharmaceutical or hazardous pharmaceutical waste.
-
Incineration: Incineration is the standard and recommended final disposal method for both RCRA hazardous and non-RCRA pharmaceutical waste to ensure complete destruction of the active pharmaceutical ingredient.[7]
By adhering to this structured approach—from accurate initial classification to meticulous segregation and final disposal via qualified vendors—research organizations can ensure they are protecting their personnel, the environment, and maintaining full regulatory compliance.
References
-
RCRA Characteristic Waste. Office of Clinical and Research Safety. Available at: [Link]
-
The Ultimate Guide to Pharmaceutical Disposal in 2025. EasyRxCycle. Available at: [Link]
-
Toxic Culture: All About Toxicity. ACTenviro. (2023). Available at: [Link]
-
Tests to determine RCRA characteristic of toxicity. U.S. EPA. (2023). Available at: [Link]
-
Ropivacaine (Naropin): Drug Basics and Frequently Asked Questions. GoodRx. Available at: [Link]
-
RCRA 101 Part 3: Listed and Characteristic Wastes. New Pig Corporation. Available at: [Link]
-
Hazardous waste characterization. Practice Greenhealth. Available at: [Link]
-
What Is Considered Non-Regulated Pharmaceutical Waste? Rx Destroyer. (2020). Available at: [Link]
-
What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it. INGENIUM. (2022). Available at: [Link]
-
ROPIVACAINE HYDROCHLORIDE injection - DailyMed. U.S. National Library of Medicine. Available at: [Link]
-
Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. ASMAI. Available at: [Link]
-
Label: ROPIVACAINE HYDROCHLORIDE injection. DailyMed - U.S. National Library of Medicine. Available at: [Link]
-
Ropivacaine Uses, Side Effects & Warnings. Drugs.com. Available at: [Link]
-
Label: ROPIVACAINE HYDROCHLORIDE injection, solution. DailyMed - NIH. Available at: [Link]
-
Ropivacaine. Wikipedia. Available at: [Link]
-
Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare. State of Michigan. Available at: [Link]
-
EPA Subpart P Regulations. HW Drugs. Available at: [Link]
-
Drug Scheduling. DEA.gov. Available at: [Link]
-
Ropivacaine Dosage Guide + Max Dose, Adjustments. Drugs.com. Available at: [Link]
-
Drug Scheduling Under the Controlled Substances Act. Radius Anesthesia of Ohio. (2023). Available at: [Link]
-
The Controlled Substances Act. DEA.gov. Available at: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. EPA. (2023). Available at: [Link]
-
Waste Code - RCRAInfo. EPA. Available at: [Link]
-
Pharmaceutical waste codes. Washington State Department of Ecology. Available at: [Link]
Sources
- 1. dea.gov [dea.gov]
- 2. dea.gov [dea.gov]
- 3. DailyMed - ROPIVACAINE HYDROCHLORIDE injection [dailymed.nlm.nih.gov]
- 4. DailyMed - ROPIVACAINE HYDROCHLORIDE injection [dailymed.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. practicegreenhealth.org [practicegreenhealth.org]
- 10. epa.gov [epa.gov]
- 11. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 12. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 13. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 14. pwaste.com [pwaste.com]
- 15. Listed and Characteristic Wastes - New Pig [newpig.com]
- 16. actenviro.com [actenviro.com]
- 17. epa.gov [epa.gov]
- 18. Ropivacaine (Naropin): Drug Basics and Frequently Asked Questions [goodrx.com]
- 19. michigan.gov [michigan.gov]
Navigating the Safe Handling of Ropivacaine-d7 Hydrochloride: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Ropivacaine-d7 Hydrochloride, a deuterated analog of a potent local anesthetic. By moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a culture of safety and scientific excellence in your laboratory.
Understanding the Risks: A Profile of this compound
This compound is a valuable tool in research and development. However, like its non-deuterated counterpart, it is a pharmacologically active substance that requires careful handling. The primary hazards associated with this compound include:
-
Serious Eye Damage/Irritation: Direct contact can cause significant and potentially irreversible eye damage.[1][2][3]
-
Skin Irritation and Absorption: The compound can cause skin irritation.[2] While not classified as acutely toxic via dermal contact in all safety data sheets, absorption through the skin is a potential route of exposure that could lead to systemic effects.
-
Respiratory Tract Irritation: Inhalation of the powdered form can irritate the mucous membranes and upper respiratory tract.[1]
-
Systemic Anesthetic Effects: Inadvertent ingestion, inhalation, or significant dermal absorption can lead to systemic effects characteristic of local anesthetics, such as numbness, dizziness, and in higher doses, cardiovascular and central nervous system depression.[4][5]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is a necessity for mitigating risk.
A Step-by-Step Guide to Personal Protective Equipment (PPE) for this compound
The selection and use of PPE should be guided by a thorough risk assessment of the specific procedures being performed. The following steps provide a comprehensive framework for ensuring your safety.
Step 1: Foundational Laboratory Attire
Before handling this compound, ensure you are wearing standard laboratory attire. This forms the first line of defense against accidental splashes and spills.
-
Long-sleeved Laboratory Coat: A clean, buttoned lab coat made of a suitable material protects your skin and personal clothing from contamination.
-
Closed-toe Shoes: These are mandatory in any laboratory setting to protect your feet from spills and falling objects.
-
Long Pants: Legs should be fully covered to minimize skin exposure.
Step 2: Hand Protection - Your Direct Interface
Gloves are critical as your hands are most likely to come into direct contact with the compound.
-
Material Selection: Nitrile gloves are a recommended choice for handling chemical compounds. They offer good resistance to a wide range of chemicals and are less likely to cause allergic reactions than latex.
-
Double Gloving: For tasks with a higher risk of contamination, such as weighing the powder or preparing concentrated stock solutions, double gloving is a prudent measure. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Proper Technique: Always inspect gloves for any signs of damage before use. When you have finished your work, remove gloves using the proper technique to avoid contaminating your skin.
Step 3: Eye and Face Protection - Shielding Against the Unseen
Given the serious risk of eye damage, appropriate eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: For low-volume solution handling, safety glasses with side shields that meet ANSI Z87.1 or equivalent standards are the minimum requirement.
-
Chemical Splash Goggles: When there is a higher risk of splashes, such as when preparing solutions or performing extractions, chemical splash goggles that provide a complete seal around the eyes are necessary.[6][7]
-
Face Shield: For procedures with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[6]
Step 4: Respiratory Protection - Guarding Your Inhalation Route
The powdered form of this compound presents an inhalation hazard.
-
Engineering Controls First: The primary method for controlling exposure to airborne particulates is through engineering controls, such as a certified chemical fume hood or a powder containment hood.
-
Respirator Selection: When engineering controls are not sufficient to maintain exposure below occupational exposure limits (OELs), or during tasks such as cleaning up spills, respiratory protection is required. An N95 respirator may be sufficient for low-level dust exposure, but for higher-risk activities, a powered air-purifying respirator (PAPR) with a particulate filter offers a higher level of protection and is often recommended for handling potent pharmaceutical compounds.[8][9]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Proper handling of this compound extends beyond its use in experiments to its eventual disposal.
Handling and Storage
-
Designated Areas: All work with this compound should be conducted in a designated area to prevent cross-contamination.
-
Ventilation: As mentioned, a certified chemical fume hood or other appropriate ventilated enclosure should be used, especially when handling the solid form.
-
Storage: Store the compound in a well-sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if the spill involves powder.
-
Contain and Clean: For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully sweep or vacuum (with a HEPA-filtered vacuum) the material into a labeled waste container. For liquid spills, absorb with an inert material and place it in a sealed container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal of this compound Waste
All waste containing this compound, including empty containers, contaminated PPE, and unused material, must be treated as hazardous pharmaceutical waste.
-
Segregation: Do not mix this waste with general laboratory trash. It should be collected in clearly labeled, sealed containers.
-
Waste Containers: Use dedicated, leak-proof containers for both solid and liquid waste. Sharps contaminated with the compound should be placed in a designated sharps container.[10]
-
Regulatory Compliance: The disposal of pharmaceutical waste is regulated by federal, state, and local agencies, such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) for controlled substances.[11][12][13]
-
Licensed Disposal Vendor: Your institution must use a licensed hazardous waste disposal vendor for the final collection and disposal of the waste, which is typically done through incineration.[11]
The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Storage and Transport (in sealed containers) | Single pair of nitrile gloves | Safety glasses with side shields | Not generally required | Lab coat |
| Weighing of Solid Compound | Double pair of nitrile gloves | Chemical splash goggles and face shield | Fume hood or powder containment hood; N95 or PAPR if ventilation is insufficient | Lab coat |
| Preparation of Stock Solutions | Double pair of nitrile gloves | Chemical splash goggles and face shield | Fume hood | Lab coat |
| Handling of Dilute Solutions | Single pair of nitrile gloves | Safety glasses with side shields | Not generally required if handled in well-ventilated area | Lab coat |
| Spill Cleanup (Solid) | Double pair of nitrile gloves | Chemical splash goggles and face shield | N95 or PAPR | Lab coat or coveralls |
| Spill Cleanup (Liquid) | Double pair of nitrile gloves | Chemical splash goggles and face shield | Fume hood or N95 if aerosolization is possible | Lab coat |
| Waste Disposal | Double pair of nitrile gloves | Chemical splash goggles | Not generally required if waste is properly contained | Lab coat |
By adhering to these guidelines, you can create a safe and efficient working environment, allowing you to focus on your research with the confidence that you are protected.
References
- Ropivacaine Hydrochloride Injection, USP Safety Data Sheet. (n.d.). Caplin Steriles Limited.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Ropivacaine - OEL Fastrac with ADE. (n.d.). Affygility Solutions.
- Potent Pharmaceutical Compound Containment Case Study. (n.d.). AIHA.
- Pharmaceutical Manufacturing PPE | Worker Health & Safety. (n.d.). 3M US.
- DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. (2024, July 15). Cleanroom Technology.
- Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS.
- (–)-Ropivacaine-d7 (hydrochloride) SAFETY DATA SHEET. (2018, December 22). Szabo-Scandic.
- SAFETY DATA SHEET PRODUCT: Ropivacine Hydrochloride Injection USP. (n.d.).
- Safety Data Sheet. (2025, August 14). Cayman Chemical.
- SAFETY DATA SHEET. (2024, June 15). Spectrum Chemical.
- This compound. (n.d.). PubChem.
- Safety D
- Ropivacaine Hydrochloride Injection (Hospira, Inc.)
- ROPIVACAINE HYDROCHLORIDE MONOHYDRATE Safety Data Sheet. (2023, February 3). Moehs Ibérica.
- SAFETY DATA SHEET. (2020, April 30). Fisher Scientific.
- Proper Drug Disposal Protects Patients, Caregivers. (2017, November 10). Anesthesia Experts.
- Procedures for Controlled Substance Waste Disposal. (2023, May 12). MWP.
- USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle.
- Drug Disposal Information. (n.d.). DEA Diversion Control Division.
- Pharmaceutical Waste Disposal for Healthcare Facilities. (n.d.). Stericycle.
Sources
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. somersetpharma.com [somersetpharma.com]
- 5. moehs.com [moehs.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. 3m.com [3m.com]
- 8. aiha.org [aiha.org]
- 9. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 10. anesthesiaexperts.com [anesthesiaexperts.com]
- 11. Procedures for Controlled Substance Waste Disposal | MWP [medicalwastepros.com]
- 12. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 13. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
